(1,1-Difluoropropan-2-yl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoropropan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXINFYSJKARLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672311 | |
| Record name | (1,1-Difluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57514-09-7 | |
| Record name | (1,1-Difluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1,1-Difluoropropan-2-yl)benzene
Introduction: The Significance of the gem-Difluoromethylene Group in Modern Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the various fluorinated motifs, the gem-difluoromethylene (-CF2-) group is of particular interest as a bioisostere for a carbonyl group, an ether linkage, or a benzylic methylene group. This substitution can enhance the metabolic stability of a drug candidate by blocking oxidative metabolism at that position, a critical consideration for drug development professionals. (1,1-Difluoropropan-2-yl)benzene, a molecule featuring this key functional group, serves as a valuable building block and a model compound for exploring the synthesis and reactivity of gem-difluoroalkanes. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the available methodologies for researchers and scientists in the field.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies. The most direct approach involves the functional group interconversion of a carbonyl to a gem-difluoride. A second, more convergent strategy relies on the formation of the carbon-carbon bond between the aromatic ring and the difluoropropanyl moiety.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Precursor: 1-Phenylpropan-2-one
A reliable and scalable synthesis of the starting ketone, 1-phenylpropan-2-one (also known as phenylacetone or P2P), is paramount for the successful production of this compound. Two principal methods are highlighted here: the condensation of phenylacetic acid with acetic anhydride and the Friedel-Crafts acylation of benzene.
Method 1: From Phenylacetic Acid and Acetic Anhydride
This classical method involves the ketonization of phenylacetic acid with acetic anhydride, often in the presence of a base catalyst like sodium acetate or pyridine.[1] The reaction proceeds through a mixed anhydride intermediate, which then undergoes decarboxylation and ketonization.
Reaction Mechanism:
Caption: Mechanism of 1-phenylpropan-2-one synthesis from phenylacetic acid.
Experimental Protocol:
Materials:
-
Phenylacetic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 140-150 °C) for 5-7 hours. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture to room temperature and cautiously pour it into ice-water.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford 1-phenylpropan-2-one as a colorless to pale yellow oil.
Method 2: Friedel-Crafts Acylation of Benzene
The Friedel-Crafts acylation offers a more direct route to aryl ketones.[2] In this electrophilic aromatic substitution reaction, benzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Reaction Mechanism:
Caption: Friedel-Crafts acylation for the synthesis of propiophenone.
Experimental Protocol:
Materials:
-
Anhydrous benzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, add anhydrous benzene (as solvent and reactant) and anhydrous aluminum chloride (1.1 eq).
-
Cool the mixture in an ice bath and add propanoyl chloride (1.0 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting propiophenone can then be converted to 1-phenylpropan-2-one via various methods, such as the Willgerodt-Kindler reaction, though this adds steps to the overall synthesis. A more direct synthesis of 1-phenylpropan-2-one via Friedel-Crafts chemistry is less common due to rearrangement and polyalkylation issues.
| Parameter | Method 1 (Phenylacetic Acid) | Method 2 (Friedel-Crafts) |
| Starting Materials | Phenylacetic acid, Acetic anhydride | Benzene, Propanoyl chloride |
| Catalyst | Sodium acetate or Pyridine | Aluminum chloride |
| Typical Yield | 60-75% | >90% (for propiophenone) |
| Advantages | Readily available starting materials | High yield, direct acylation |
| Disadvantages | Moderate yield, potential for side reactions | Use of hazardous benzene, multi-step to P2P |
Part 2: Deoxofluorination of 1-Phenylpropan-2-one
The conversion of the carbonyl group in 1-phenylpropan-2-one to a gem-difluoromethylene group is the most direct and widely employed strategy for the synthesis of this compound. This transformation is typically achieved using specialized fluorinating agents.
Core Reagents: DAST and Deoxo-Fluor
Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are the most common reagents for this deoxofluorination.[4] Deoxo-Fluor is generally considered to be more thermally stable and, in some cases, provides higher yields with fewer byproducts compared to DAST.[5]
Safety Considerations:
DAST and Deoxo-Fluor are hazardous reagents and must be handled with extreme caution in a well-ventilated fume hood. [6][7]
-
They react violently with water, releasing highly toxic and corrosive hydrogen fluoride (HF).[8][9] All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere.
-
DAST is thermally unstable and can decompose explosively at temperatures above 90 °C.[4] Deoxo-Fluor has a higher decomposition temperature but should still be handled with care, avoiding excessive heating.[10]
-
Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[6]
Mechanism of Deoxofluorination:
The reaction proceeds via the formation of a fluorosulfurane intermediate, followed by nucleophilic attack of fluoride and elimination of thionyl fluoride.
Caption: General mechanism for the deoxofluorination of a ketone.
Experimental Protocol using Deoxo-Fluor
This protocol is adapted from general procedures for the deoxofluorination of ketones.[5]
Materials:
-
1-Phenylpropan-2-one
-
Deoxo-Fluor
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add a solution of 1-phenylpropan-2-one (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (1.5-2.0 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and very slowly and cautiously quench by the dropwise addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
| Parameter | DAST | Deoxo-Fluor |
| Thermal Stability | Lower (can detonate >90 °C) | Higher |
| Handling | Fuming liquid, reacts violently with water | Liquid, reacts violently with water |
| Typical Yields | Moderate to good | Good to excellent |
| Byproducts | Can lead to elimination and rearrangement | Generally cleaner reactions |
Part 3: Modern Synthetic Approaches
While deoxofluorination of ketones is a robust method, modern synthetic chemistry offers alternative strategies, including transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Arylation of 1,1-Difluoropropene
Conceptual Workflow:
Caption: Conceptual workflow for palladium-catalyzed arylation.
This method offers the advantage of a convergent synthesis, potentially allowing for the late-stage introduction of the aryl group and greater modularity in synthesizing analogs. However, the synthesis of the requisite 1,1-difluoropropene starting material would be an additional consideration.
Part 4: Asymmetric Synthesis
The synthesis of enantioenriched this compound is a challenging but important goal, particularly for applications in medicinal chemistry. Asymmetric synthesis could be approached through the enantioselective reduction of a prochiral ketone precursor followed by deoxofluorination, or through a chiral catalyst-controlled carbon-carbon bond formation. While a specific protocol for the asymmetric synthesis of the target molecule was not found, related asymmetric reductions of similar ketones are well-documented and provide a viable conceptual framework.[13] For instance, the Corey-Bakshi-Shibata (CBS) reduction of a suitable precursor could yield a chiral alcohol, which could then be subjected to fluorination.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process: the formation of 1-phenylpropan-2-one followed by deoxofluorination. The choice between the phenylacetic acid route and the Friedel-Crafts acylation for the ketone precursor will depend on the availability of starting materials, scale, and safety considerations. For the crucial deoxofluorination step, Deoxo-Fluor is often the preferred reagent due to its enhanced thermal stability and cleaner reaction profile compared to DAST, although both require stringent safety precautions. Emerging methods in transition metal catalysis offer promising alternative and more convergent strategies that are likely to see further development. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently approach the synthesis of this important fluorinated building block.
References
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., John Wiley & Sons, 2019.
-
L'Heureux, A., et al. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 2010. [Link]
-
Chang, Y., Lee, H., & Bae, C. Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 2012. [Link]
-
Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]
- Singh, R. P., & Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002.
-
Singh, R. P., & Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Request PDF. [Link]
-
The Hive. P2P Syntheses From Phenylacetic Acid. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]
- Google Patents. CN103819323A - Synthetic method for 1-phenyl-1-acetone.
- Allen, A., & Scantland, T. C. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II)
-
Kelley, R. Preparation of Phenyl acetone. Medium, 2023. [Link]
-
Majumder, S., & Tusi, Z. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2018. [Link]
- Ishihara, K., & Yamamoto, H. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 2021.
- Wang, Y., et al. Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis.
- Brusoe, A. T., & Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 2015.
- He, P., et al. Electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride in an unsupported micro-flow cell electrolysis process. Green Chemistry, 2007.
-
The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube, 2016. [Link]
- Doucet, H., et al. Regiocontrolled palladium-catalyzed direct C2-arylation of a difluorobenzo[d]imidazole. Beilstein Journal of Organic Chemistry, 2013.
-
Lafrance, M., et al. Catalytic intermolecular direct arylation of perfluorobenzenes. Journal of the American Chemical Society, 2006. [Link]
- Daugulis, O., & Zaitsev, V. G. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides.
-
Brusoe, A. T., & Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. eScholarship, 2015. [Link]
-
Organic Chemistry with Victor. Synthesis of 1-Phenylacetone from Ethylbenzene. YouTube, 2021. [Link]
- Hariss, L., et al. Preparation of imidazo[1,2-a]-N-heterocyclic derivatives with gem-difluorinated side chains. Beilstein Journal of Organic Chemistry, 2017.
-
Fuchibe, K., & Akiyama, T. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 2022. [Link]
-
PubChem. 1-Fluoro-3-(propan-2-yl)benzene. [Link]
-
Organic Chemistry Tutor. Synthesis of 1-Phenylacetone from Ethylbenzene. [Link]
-
McCarthy, J. R., et al. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 1990. [Link]
-
PubChem. (2-Fluoropropan-2-yl)benzene. [Link]
-
PubChem. 1,1-Difluoropropane. [Link]
-
PubChem. Benzene, 1,2-propadienyl-. [Link]
Sources
- 1. P2P Syntheses From Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]
- 4. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Catalytic intermolecular direct arylation of perfluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines [escholarship.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of the Gem-Difluoroalkyl Moiety
An In-Depth Technical Guide to the Physicochemical Properties of (1,1-Difluoropropan-2-yl)benzene
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The gem-difluoroalkyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of this compound, a key exemplar of this structural motif. We will delve into its core physicochemical properties, present detailed, field-proven protocols for their characterization, and discuss the scientific rationale underpinning these experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of gem-difluoro compounds in their work.
This compound (CAS No. 57514-09-7) is an aromatic compound that serves as a valuable building block and a subject of study in medicinal chemistry.[1] Its structure, featuring a benzene ring attached to a propane chain with a geminal difluoride at the first position, makes it a compelling bioisostere for other common chemical groups. The introduction of fluorine can drastically alter a molecule's properties; for instance, replacing a hydrogen atom or a methyl group with fluorine or a fluorinated group can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through the formation of favorable electrostatic interactions.[2][3]
Understanding the fundamental physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to solubility and membrane permeability. This guide provides a foundational understanding of these characteristics, supported by robust experimental protocols.
Core Physicochemical Properties
The intrinsic properties of a compound are the primary determinants of its behavior. The following table summarizes the known and predicted physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 57514-09-7 | [1] |
| Molecular Formula | C₉H₁₀F₂ | [1] |
| Molecular Weight | 156.17 g/mol | [1] |
| Boiling Point | Not explicitly reported. Experimental determination is recommended. | N/A |
| Density | Not explicitly reported. Experimental determination is recommended. | N/A |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, CHCl₃, EtOAc, MeOH). Low solubility in water is expected. | [4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.[5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.
-
¹H NMR: The spectrum is expected to show complex signals for the aromatic protons on the benzene ring. The methine proton (-CH-) adjacent to the difluoromethyl group will appear as a multiplet due to coupling with both the methyl protons and the fluorine atoms. The methyl group (-CH₃) will likely appear as a triplet of doublets.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the propan-2-yl chain. The carbon atom bonded to the two fluorine atoms (CF₂) will exhibit a characteristic triplet in the proton-decoupled spectrum due to one-bond C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, which will be split into a doublet of quartets due to coupling with the adjacent methine proton and the methyl protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[6] It is essential for determining the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): In an MS experiment, this compound is expected to show a molecular ion peak at an m/z value corresponding to its molecular weight (156.17).[7]
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl group (CH₃) or cleavage of the bond between the benzene ring and the side chain, leading to characteristic fragment ions that can help confirm the structure.[8]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, providing reliable data for the physicochemical characterization of this compound and similar compounds.
General Workflow for Physicochemical Characterization
The logical flow of experiments ensures that each step builds upon the last, providing a comprehensive profile of the compound.
Caption: General workflow for comprehensive physicochemical characterization.
Protocol for Boiling Point Determination (Micro-Scale Method)
Causality: For research-scale quantities, a micro-boiling point determination using the capillary method is ideal as it requires only a small amount of the sample, minimizing waste.[9] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10]
Methodology:
-
Preparation: Seal one end of a glass capillary tube by heating it in a flame.[11]
-
Assembly: Attach a small test tube containing 1-2 mL of this compound to a thermometer. Place the sealed capillary tube (sealed end up) inside the test tube, submerged in the liquid.
-
Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath slowly and stir continuously to ensure uniform temperature distribution.
-
Observation (First Reading): As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs when the vapor pressure of the sample exceeds the external pressure.[12]
-
Observation (Cooling & Final Reading): Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10] At this moment, the vapor pressure inside the capillary equals the atmospheric pressure.
-
Validation: Repeat the measurement at least twice to ensure reproducibility. Pure compounds will exhibit a sharp, consistent boiling point.
Sources
- 1. CAS 57514-09-7 | this compound - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. fiveable.me [fiveable.me]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. byjus.com [byjus.com]
- 12. Video: Boiling Points - Procedure [jove.com]
An In-Depth Technical Guide to (1,1-Difluoropropan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of (1,1-Difluoropropan-2-yl)benzene, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, spectroscopic profile, and potential applications, offering valuable insights for professionals in drug discovery and development.
Core Chemical Identity
This compound is a substituted aromatic hydrocarbon where a benzene ring is attached to a propane chain at the second carbon, and the first carbon of the propane chain bears two fluorine atoms.
Key Identifiers
A summary of the primary identifiers for this compound is provided below for precise documentation and procurement.
| Identifier | Value | Source |
| CAS Number | 57514-09-7 | [1][2][3] |
| Molecular Formula | C₉H₁₀F₂ | [3] |
| Molecular Weight | 156.17 g/mol | [3] |
| MDL Number | MFCD11226606 | [3] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in various scientific domains.
| Property | Value | Source |
| Boiling Point | 159.438 °C at 760 mmHg | [3] |
| Purity | Typically available at ≥97% | [1][2] |
Synthesis and Mechanistic Insights
While specific, detailed laboratory preparations of this compound are not widely published in peer-reviewed literature, its synthesis can be logically inferred from established fluorination methodologies. A plausible and commonly employed strategy involves the deoxofluorination of a corresponding ketone precursor.
Proposed Synthetic Pathway: Deoxofluorination
The synthesis of the target molecule can be conceptualized as a two-step process starting from commercially available materials.
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Benzene
The initial step involves the reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-phenylpropan-1-one (propiophenone). This is a classic electrophilic aromatic substitution reaction.
Step 2: Deoxofluorination of Propiophenone
The ketone functional group of propiophenone is then converted to a geminal difluoride using a deoxofluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) or its less hazardous analogues are suitable for this transformation. The reaction proceeds via nucleophilic attack of the ketone oxygen on the sulfur of DAST, followed by a series of steps culminating in the replacement of the oxygen atom with two fluorine atoms.
Spectroscopic Characterization
While publicly available spectra are limited, chemical suppliers like Synblock and Aceschem indicate the availability of NMR, HPLC, and LC-MS data for their products.[1][2][3] Based on the structure, the expected spectroscopic features are as follows:
-
¹H NMR: The spectrum would be expected to show multiplets for the aromatic protons, a multiplet for the methine proton adjacent to the difluoromethyl group, and a doublet of triplets for the methyl group.
-
¹³C NMR: The spectrum would exhibit distinct signals for the aromatic carbons, the benzylic carbon, the methyl carbon, and a characteristic triplet for the difluoromethyl carbon due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A single resonance, likely a doublet of quartets, would be expected due to coupling with the methine and methyl protons.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 156.17, with characteristic fragmentation patterns.
Applications in Drug Discovery and Development
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. The gem-difluoroalkyl group, in particular, offers several potential advantages.
Bioisosteric Replacement
The 1,1-difluoropropan-2-yl group can serve as a bioisostere for other chemical moieties, such as a hydroxyl or a carbonyl group. This substitution can lead to improved metabolic stability by blocking sites of oxidation, and can also influence the compound's binding affinity to its biological target.
Modulation of Physicochemical Properties
The presence of the two fluorine atoms can significantly alter the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine can impact the pKa of nearby functional groups and influence the overall lipophilicity (LogP) of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Figure 2: Impact of incorporating the this compound moiety in drug design.
Safety and Handling
While a specific, publicly available Material Safety Data Sheet (MSDS) for this compound is not readily found, general precautions for handling fluorinated aromatic compounds should be followed. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique electronic and steric properties, conferred by the gem-difluoro group, make it an attractive moiety for modulating the physicochemical and pharmacokinetic properties of lead compounds. Further research into the synthesis, reactivity, and biological activity of this and related compounds is warranted to fully explore their potential.
References
-
PubChem. (1,1-Difluoropropyl)benzene. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1,1-Difluoropropane. National Center for Biotechnology Information. Available at: [Link]
Sources
Spectroscopic Profile of (1,1-Difluoropropan-2-yl)benzene: A Technical Guide
Introduction
(1,1-Difluoropropan-2-yl)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the spectroscopic characteristics of such molecules is paramount for their unambiguous identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of predicted values based on analogous structures and established spectroscopic principles for organofluorine compounds.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents a unique combination of an aromatic ring and a fluorinated aliphatic side chain. This arrangement gives rise to distinct and informative spectroscopic signatures.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments, while ¹H and ¹³C NMR reveal the hydrocarbon framework and its interaction with the fluorine substituents.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aromatic protons, the methine proton, and the methyl protons of the propyl side chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |
| Methine (CH) | 3.10 - 3.40 | Doublet of Quartets of Triplets | ³JHH ≈ 7, ³JHF ≈ 15-20 |
| Methyl (CH₃) | 1.30 - 1.50 | Doublet | ³JHH ≈ 7 |
| Difluoromethyl (CHF₂) | 5.80 - 6.20 | Triplet of Doublets | ²JHF ≈ 55-60, ³JHH ≈ 3-5 |
Rationale for Predictions: The aromatic protons will appear in their typical region. The methine proton (benzylic) is expected to be downfield due to the deshielding effect of the aromatic ring and will show complex splitting due to coupling with the adjacent methyl protons and the geminal fluorine atoms. The methyl protons will appear as a doublet due to coupling with the methine proton. The proton on the difluoromethyl group will be significantly downfield and will appear as a triplet due to coupling with the two fluorine atoms and will also show a smaller doublet coupling to the methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons and the aliphatic side-chain carbons. A key feature will be the splitting of carbon signals due to coupling with fluorine atoms (¹JCF, ²JCF, etc.), which can be very large.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| Aromatic (C-ipso) | 138 - 142 | Triplet | ³JCF ≈ 3-5 |
| Aromatic (C-ortho) | 128 - 130 | Singlet or small triplet | ⁴JCF ≈ 1-2 |
| Aromatic (C-meta) | 128 - 129 | Singlet or small triplet | ⁵JCF ≈ 0-1 |
| Aromatic (C-para) | 127 - 128 | Singlet or small triplet | ⁶JCF ≈ 0 |
| Methine (CH) | 40 - 45 | Triplet | ²JCF ≈ 20-25 |
| Methyl (CH₃) | 15 - 20 | Triplet | ³JCF ≈ 5-7 |
| Difluoromethyl (CF₂) | 115 - 125 | Triplet | ¹JCF ≈ 235-245 |
Rationale for Predictions: The chemical shifts are estimated based on substituted benzenes. The carbon directly bonded to the two fluorine atoms (CF₂) will exhibit a large one-bond C-F coupling constant and will be shifted significantly downfield.[2] The benzylic methine carbon and the methyl carbon will show smaller two-bond and three-bond C-F couplings, respectively. The aromatic carbons may also show small long-range couplings to the fluorine atoms.[3]
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[4][5]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Difluoromethyl (CF₂) | -110 to -120 | Doublet of Doublets | ²JFH ≈ 55-60, ³JFH ≈ 15-20 |
Rationale for Predictions: The chemical shift for a CHF₂ group is typically in this range.[4] The fluorine signal will be split into a doublet by the geminal proton and further split into a doublet by the vicinal methine proton.
Figure 2: Key J-couplings in the side chain of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key absorptions will be from the C-F bonds and the aromatic ring.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-F Stretch | 1000 - 1100 | Strong |
| Aromatic C-H Out-of-Plane Bending | 690 - 770 | Strong |
Rationale for Predictions: The aromatic C-H and C=C stretching vibrations are characteristic of benzene derivatives.[6][7] The C-F stretching vibration gives rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ region.[8][9] For a monosubstituted benzene ring, a strong out-of-plane C-H bending absorption is expected in the 690-770 cm⁻¹ range.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| Ion | Predicted m/z | Identity |
| [M]⁺ | 156 | Molecular Ion |
| [M-CH₃]⁺ | 141 | Loss of a methyl radical |
| [M-HF]⁺ | 136 | Loss of hydrogen fluoride |
| [C₇H₇]⁺ | 91 | Tropylium ion (base peak) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Rationale for Predictions: The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (156.17 g/mol ). A common fragmentation pathway for alkylbenzenes is the benzylic cleavage to form a stable tropylium ion (m/z 91), which is often the base peak.[11][12] Loss of a methyl radical is also a likely fragmentation. The presence of fluorine allows for the potential loss of HF. The phenyl cation (m/z 77) is another common fragment for benzene derivatives.[11]
Figure 3: Predicted primary fragmentation pathway of this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the solvent is free of residual water and other impurities.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
-
¹⁹F NMR Acquisition:
-
If a multinuclear probe is available, acquire a proton-decoupled ¹⁹F spectrum.
-
The number of scans required will be relatively low due to the high sensitivity of the ¹⁹F nucleus.
-
Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -250 ppm).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
-
Integrate the signals and determine the coupling constants.
-
IR Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the liquid directly on the ATR crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the key absorption bands.
-
Mass Spectrometry
-
Sample Introduction:
-
For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, hexane).
-
Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
-
-
Mass Analysis:
-
Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with spectral databases if available.
-
Conclusion
The spectroscopic data for this compound provides a detailed fingerprint for its identification and structural verification. The combination of ¹H, ¹³C, and ¹⁹F NMR offers a complete picture of the atomic connectivity and the electronic environment within the molecule. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic analysis is an indispensable tool for researchers working with this and related fluorinated compounds.
References
-
Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram. Retrieved from [Link]
-
Filo. (2024, May 27). The mass spectrum of propylbenzene has a prominent peak at mass number 92. Retrieved from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation mechanism of n-propyl benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). (1,1-Difluoroethyl)benzene. Retrieved from [Link]
-
SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
Process NMR Associates. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]
-
Mendeleev Communications. (2020, February 28). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]
-
Quora. (2024, October 9). How to interpret the 19F NMR spectra. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (n.d.). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]
-
SpectraBase. (n.d.). Fluorobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Difluoro-2-chloro-2-phenylethene. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
Analytical Chemistry. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Retrieved from [Link]
-
Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2-Difluoro-1,2-diphenylethane. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
SpectraBase. (n.d.). (1-Fluoroethyl)benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2-DIFLUORO-1,1-DIPHENYLETHANE. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). NMR Spectra. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1,1-difluoro-ethyl-benzene. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Crystal Structure of (1,1-Difluoropropan-2-yl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the crystal structure of (1,1-difluoropropan-2-yl)benzene derivatives. We will explore the synthesis, crystallographic analysis, and key structural features of these compounds, offering insights into their behavior in the solid state. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and crystallography.
The Significance of Fluorinated Moieties in Modern Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. In the realm of drug discovery, the strategic incorporation of fluorine atoms is a widely used tactic to enhance metabolic stability, binding affinity, and lipophilicity. The this compound moiety, a bioisostere of the isopropylbenzene group, is of particular interest. The gem-difluoro group introduces a strong dipole moment and can act as a hydrogen bond acceptor, influencing intermolecular interactions and, consequently, the crystal packing of the molecule. Understanding the three-dimensional structure of these derivatives at the atomic level is paramount for rational drug design and the development of new materials.
Synthesis and Crystallization of this compound Derivatives
The journey to elucidating the crystal structure of a this compound derivative begins with its synthesis and subsequent crystallization.
Synthetic Pathways
Several synthetic routes can be employed to generate the this compound core. A common strategy involves the fluorination of a suitable precursor, such as a ketone or an alcohol. For instance, the treatment of a 1-phenylpropan-2-one derivative with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can yield the desired gem-difluoro compound. Alternatively, nucleophilic fluorination of a corresponding di-halo or di-sulfonate precursor can be achieved. The choice of synthetic route will depend on the desired substitution pattern on the benzene ring and the availability of starting materials.
The Art of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study.[1][2] For this compound derivatives, which are often oils or low-melting solids, a variety of techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
The choice of solvent is critical and often requires extensive screening. Solvents that have been successfully used for crystallizing fluorinated organic molecules include hexane, ethyl acetate, dichloromethane, and mixtures thereof.
Unveiling the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
The Crystallographic Workflow
The determination of a crystal structure follows a well-defined workflow, from data collection to structure refinement.
Sources
- 1. 1-Fluoro-3-(propan-2-yl)benzene | C9H11F | CID 19425213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-4-nitro-1-(propan-2-yl)benzene | C9H10FNO2 | CID 11672782 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Bioisostere: A Technical Guide to the Discovery and History of Gem-Difluorinated Phenylpropanes
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the myriad of fluorinated motifs, the gem-difluoromethylene (CF₂) group holds a place of particular significance. Often employed as a bioisostere for a carbonyl group or an ether linkage, this seemingly simple structural alteration can unlock dramatic improvements in a drug candidate's properties. This guide delves into the discovery and historical evolution of a key class of these compounds: the gem-difluorinated phenylpropanes. We will journey from the early, hazardous days of organofluorine chemistry to the sophisticated and selective methodologies available to today's researchers, providing both a historical narrative and practical, in-depth technical guidance.
The Dawn of Deoxofluorination: The Pivotal Role of Sulfur Tetrafluoride
The story of gem-difluorinated phenylpropanes is intrinsically linked to the development of reagents capable of converting a carbonyl group into a difluoromethylene group. The mid-20th century saw the emergence of a powerful, albeit hazardous, reagent that would lay the groundwork for this entire field: sulfur tetrafluoride (SF₄).
In a landmark 1960 paper, W. R. Hasek, W. C. Smith, and V. A. Engelhardt of DuPont published their extensive work on the fluorination of organic carbonyl compounds using SF₄.[1][2] This research is widely considered to be the genesis of practical deoxofluorination.[3][4] They demonstrated that SF₄ could effectively replace the oxygen atom of aldehydes and ketones with two fluorine atoms, creating gem-difluorides.[5] While their paper covered a wide range of carbonyl compounds, the methodology they established was directly applicable to the synthesis of gem-difluorinated phenylpropanes from their corresponding phenylpropanone precursors.
The reaction, however, was not for the faint of heart. Sulfur tetrafluoride is a toxic, corrosive gas that requires specialized handling and apparatus.[3][5] The reactions often necessitated high temperatures and pressures, and the yields could be variable.[5] Despite these challenges, the work of Hasek and his colleagues opened a new frontier in organofluorine chemistry, providing the first viable route to a class of compounds that would later prove invaluable in drug discovery.
The Evolution of Safer Reagents: From DAST to XtalFluors
The inherent dangers and handling difficulties associated with sulfur tetrafluoride spurred the development of safer, more user-friendly deoxofluorinating agents. This evolution can be broadly categorized into three generations of reagents, each offering significant improvements in stability, selectivity, and ease of use.
The First Generation: Diethylaminosulfur Trifluoride (DAST)
Introduced as a significant improvement over SF₄, diethylaminosulfur trifluoride (DAST) became the workhorse reagent for deoxofluorination in many research laboratories.[3] DAST is a liquid, making it easier to handle than gaseous SF₄.[3] However, DAST is thermally unstable and can decompose explosively if heated above 90°C, necessitating careful temperature control during reactions and storage.
The Second Generation: Deoxo-Fluor®
In 1999, a more thermally stable alternative to DAST was introduced: bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®.[3] This reagent offered a significantly better safety profile, with a higher decomposition temperature.[3] This enhanced stability allowed for a broader range of reaction conditions and improved the reliability of deoxofluorination reactions.[3]
The Third Generation: XtalFluor® Reagents
A further leap in safety and handling convenience came with the development of crystalline aminodifluorosulfinium salts, such as XtalFluor-E® and XtalFluor-M®. These reagents are stable, non-explosive solids that can be handled in the air for brief periods. Their crystalline nature also allows for easier purification and storage. The XtalFluor reagents often provide higher yields and better selectivity compared to their liquid predecessors, with fewer elimination byproducts.
The progression from the volatile and highly reactive SF₄ to the stable and crystalline XtalFluors represents a significant advancement in synthetic chemistry, making the synthesis of gem-difluorinated compounds, including phenylpropanes, more accessible and safer for researchers.
Modern Synthetic Methodologies
While deoxofluorination of ketones remains a primary strategy for the synthesis of gem-difluorinated phenylpropanes, a diverse array of modern methods have emerged, offering alternative and often more sophisticated approaches.
Difluorocarbene-Based Approaches
The in-situ generation of difluorocarbene (:CF₂) and its subsequent reaction with appropriate precursors provides another powerful route to gem-difluorinated structures. Various precursors, such as (trifluoromethyl)trimethylsilane (TMSCF₃), can be used to generate difluorocarbene under mild conditions. These methods are particularly useful for the synthesis of gem-difluorocyclopropanes, which can then be elaborated into more complex phenylpropane derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The versatility of palladium catalysis has also been harnessed for the synthesis of gem-difluorinated compounds. For instance, palladium-catalyzed cross-coupling reactions of gem-difluorocyclopropanes with various partners can lead to a diverse array of gem-diboryl-substituted fluorinated alkenes.[6] These intermediates can then be further transformed into the desired phenylpropane structures. This approach offers a high degree of control over the final product's structure and allows for the introduction of various functional groups.[6]
The Impact on Drug Discovery and Medicinal Chemistry
The gem-difluoromethylene group is a powerful tool in the medicinal chemist's arsenal. Its unique electronic properties and steric profile allow it to act as a bioisostere for carbonyl groups, ether linkages, and even some nitrogen-containing functionalities. This substitution can lead to a range of beneficial effects on a drug candidate's properties:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer in vivo half-life and improved pharmacokinetic profile.
-
Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, resulting in increased binding affinity and potency.
-
Conformational Control: The presence of the gem-difluoro group can influence the conformational preferences of a molecule, locking it into a more bioactive conformation.
The phenylpropane scaffold is a common motif in many biologically active compounds. The ability to introduce a gem-difluoro group into this scaffold has provided medicinal chemists with a powerful strategy for optimizing the properties of drug candidates across a wide range of therapeutic areas.
Experimental Protocols
To provide a practical context to the methodologies discussed, the following section details a representative experimental protocol for the deoxofluorination of a phenylpropanone precursor using a modern, safer fluorinating agent.
Protocol: Synthesis of 1,1-Difluoro-1-phenylpropane using Deoxo-Fluor®
Materials:
-
1-Phenylpropan-1-one (propiophenone)
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylpropan-1-one (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (1.5 eq) to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and slowly quench by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be vigorous due to the evolution of gas.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 1,1-difluoro-1-phenylpropane.
Data Presentation
Table 1: Comparison of Deoxofluorination Reagents for the Synthesis of Gem-Difluorinated Phenylpropanes
| Reagent | Structure | State | Key Advantages | Key Disadvantages |
| Sulfur Tetrafluoride (SF₄) | SF₄ | Gas | High reactivity, low cost | Highly toxic, corrosive, requires specialized equipment |
| DAST | Et₂NSF₃ | Liquid | Easier to handle than SF₄ | Thermally unstable, potentially explosive |
| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | Liquid | More thermally stable than DAST | Can still be hazardous, moisture sensitive |
| XtalFluor-E® | [Et₂NSF₂]⁺[BF₄]⁻ | Solid | Crystalline, stable, easy to handle | Higher cost, may require an activator |
Visualizations
Diagram 1: Historical Evolution of Deoxofluorination Reagents
Caption: The progression of deoxofluorination reagents over time.
Diagram 2: General Synthetic Workflow for Gem-Difluorinated Phenylpropanes
Caption: Key synthetic routes to gem-difluorinated phenylpropanes.
Conclusion
The journey from the initial discovery of gem-difluorinated phenylpropanes, made possible by the pioneering but perilous work with sulfur tetrafluoride, to the sophisticated and safe synthetic methods available today, is a testament to the relentless drive of chemical innovation. This class of compounds, once a synthetic curiosity, has proven to be of immense value in the field of drug discovery. By understanding the historical context and the evolution of the synthetic tools at our disposal, researchers are better equipped to leverage the unique properties of the gem-difluoromethylene group to design and develop the next generation of life-saving medicines.
References
-
Sulfur-Based Fluorinating Agents. (2026). WordPress. [Link]
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020). PMC. [Link]
-
The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds1. (1960). 化源网. [Link]
-
The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds1. (1960). Journal of the American Chemical Society. [Link]
-
(PDF) Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020). ResearchGate. [Link]
-
Fluorination by sulfur tetrafluoride. Wikipedia. [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2016). National Institutes of Health. [Link]
-
SF4 Deoxofluorination. ResearchGate. [Link]
-
The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of gem ‐difluoroalkenes via photoredox‐catalyzed defluoroaryloxymethylation of α‐trifluoromethyl alkenes. (2021). ResearchGate. [Link]
-
Sulfur Tetrafluoride (SF 4 ) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. (2023). ResearchGate. [Link]
-
(PDF) Synthesis of gem ‐Difluorocyclopropanes. (2022). ResearchGate. [Link]
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses. [Link]
-
Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. (2025). RSC Publishing. [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2016). JMU Scholarly Commons. [Link]
-
Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). MDPI. [Link]
-
Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF 4 ) and Dialkylamines in Continuous Flow Mode. (2024). ResearchGate. [Link]
-
Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. (2024). ACS Publications. [Link]
-
Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. (2024). DOI. [Link]
-
Three-Component Reaction of gem-Difluorinated Cyclopropane with Alkenes and B2pin2 for the Synthesis of Monofluoroalkenes. (2021). ResearchGate. [Link]
-
The history of PEF and synthesis of other furanic polyesters. (2020). ResearchGate. [Link]
Sources
- 1. 标题:The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds1【化源网】 [m.chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed cross-coupling of gem -difluorocyclopropanes with gem -diborylalkanes: facile synthesis of a diverse array of gem -diboryl-substit ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00581G [pubs.rsc.org]
Whitepaper: A Theoretical Investigation into the Conformational Landscape of (1,1-Difluoropropan-2-yl)benzene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, profoundly influencing a molecule's physicochemical and pharmacological properties.[1][2] The (1,1-difluoroalkyl) group, in particular, offers a unique combination of steric and electronic features. This guide provides an in-depth theoretical framework for elucidating the conformational preferences of (1,1-Difluoropropan-2-yl)benzene, a representative structure featuring a flexible bond between a chiral center and a gem-difluorinated carbon. Understanding the rotational energy landscape of this moiety is critical for rational drug design, as conformation dictates molecular shape and, consequently, interaction with biological targets. We present a comprehensive computational workflow, grounded in Density Functional Theory (DFT), to identify stable conformers, quantify their relative energies, and analyze the subtle non-covalent interactions governed by the fluorine atoms. This document serves as a methodological blueprint for researchers seeking to apply high-level theoretical calculations to predict and understand the behavior of complex fluorinated molecules.
The Imperative of Conformational Analysis in Fluorine Chemistry
The substitution of hydrogen with fluorine can dramatically alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.[3] These macroscopic changes are rooted in the fundamental stereoelectronic effects of the C-F bond: its high polarity, strength, and the unique non-covalent interactions it can participate in.[4] While often considered a mere isostere of a hydrogen atom due to its small van der Waals radius, fluorine's intense electronegativity creates strong local dipoles and can engage in weak hydrogen bonds (C-H···F), dipole-dipole interactions, and hyperconjugation, all of which can dictate conformational preferences.[5][6][7]
For a molecule like this compound, the critical degree of freedom is the rotation around the C-C bond connecting the phenyl ring and the fluorinated propyl group (specifically, the Cipso-Cα bond). The orientation of the bulky, electron-rich phenyl group relative to the polar C-F bonds and the methyl group will define a set of low-energy conformers. The relative populations of these conformers in a physiological environment determine the molecule's average shape and its ability to fit into a protein's binding pocket. A thorough theoretical analysis provides this crucial insight before costly synthesis and experimentation are undertaken.
Foundations of the Theoretical Approach
To accurately model the conformational landscape of this compound, a quantum mechanical approach is necessary. While faster methods like Molecular Mechanics (MM) can be useful for initial exploration, they often lack the parameters to correctly describe the nuanced electronic effects of fluorine. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for systems of this size.[8][9]
Causality Behind Method Selection
-
Density Functional: The choice of the functional is paramount. For analyzing non-covalent interactions, which are crucial in fluorinated systems, standard functionals may be insufficient. We recommend a range-separated hybrid functional like ωB97X-D or a meta-hybrid GGA like M06-2X .[10] The "-D" suffix in ωB97X-D signifies the inclusion of an empirical dispersion correction (such as Grimme's D3), which is essential for properly modeling the van der Waals forces that influence conformer stability.[11]
-
Basis Set: The basis set defines the mathematical functions used to build the molecular orbitals. A Pople-style basis set such as 6-311+G(d,p) provides a robust starting point. The "+" indicates the addition of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions. The "(d,p)" signifies the addition of polarization functions, allowing for more flexibility in describing bond shapes and charge distributions.[8][12] For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ could be employed for final energy calculations.
-
Solvent Modeling: Biological interactions occur in an aqueous environment. Therefore, modeling the effect of the solvent is critical. An implicit solvent model, such as the Polarizable Continuum Model (PCM) , is a computationally efficient way to account for the bulk electrostatic effects of a solvent (e.g., water or chloroform) on the solute's geometry and energy.[13][14] This is crucial because the large dipole moments of certain conformers may be preferentially stabilized by a polar solvent.[14]
A Validating Computational Workflow
The following protocol outlines a self-validating system for the conformational analysis of this compound. Each step builds upon the last to refine the results and ensure that true energy minima are located.
Step-by-Step Protocol:
-
Initial Structure Generation: Construct the 3D model of this compound using a molecular editor.
-
Potential Energy Surface (PES) Scan:
-
Identify the key dihedral angle for rotation: Cortho-Cipso-Cα-Cβ (where Cα is the chiral center and Cβ is the CF2 carbon).
-
Perform a relaxed PES scan. This involves rotating the dihedral angle in fixed increments (e.g., 10-15°) while allowing all other geometric parameters (bond lengths, angles) to optimize at each step. This is computationally more expensive than a rigid scan but provides a much more accurate energy profile, preventing steric clashes from artificially inflating energies.
-
Use a moderate level of theory for the scan (e.g., B3LYP/6-31G(d)) to balance speed and accuracy.
-
-
Conformer Optimization:
-
From the PES scan, identify the approximate angles corresponding to all energy minima.
-
Use these structures as starting points for full, unconstrained geometry optimizations using a higher level of theory (e.g., ωB97X-D/6-311+G(d,p)) and including the PCM solvent model.
-
-
Vibrational Frequency Calculation:
-
Perform a frequency calculation for each optimized structure at the same level of theory.
-
Validation Check: A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the optimization should be re-run or the starting structure re-examined.
-
These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
-
-
Data Analysis and Population Calculation:
-
Extract the electronic energies (E), Gibbs free energies (G), and the defining dihedral angle for each confirmed conformer.
-
Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.
-
Use the Boltzmann distribution equation to calculate the equilibrium population percentage of each conformer at a standard temperature (T = 298.15 K): Population (%) = 100 * (e-ΔG/RT) / Σ(e-ΔGi/RT) where R is the gas constant.
-
Caption: Computational workflow for conformational analysis.
Interpreting the Conformational Landscape
The analysis of the output data provides a complete picture of the molecule's preferred shapes. For this compound, we anticipate identifying several key conformers. The primary dihedral angle (Cortho-Cipso-Cα-H) will likely define staggered conformations that minimize steric clash between the phenyl ring, the methyl group, and the CF2H group.
Quantitative Data Summary
The results should be summarized in a table for clarity. The hypothetical data below illustrates the expected output for three stable conformers (A, B, C) calculated in simulated water (PCM).
| Conformer | Dihedral Angle (C-C-C-H) | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (298 K) |
| A | ~60° (gauche) | 0.00 | 0.00 | 75.1% |
| B | ~180° (anti) | 0.25 | 0.31 | 20.5% |
| C | ~-60° (gauche) | 1.50 | 1.45 | 4.4% |
Note: This data is illustrative and would be replaced with actual computational results.
Analysis of Stabilizing Interactions
The relative energies are not governed by sterics alone. Deeper analysis reveals the subtle interplay of non-covalent forces.
-
Conformer A (Global Minimum): A gauche conformation might be stabilized by a favorable C-H···F interaction between one of the ortho C-H bonds of the phenyl ring and one of the fluorine atoms. This weak hydrogen bond can provide significant stabilization.[5]
-
Conformer B (Secondary Minimum): An anti conformation may minimize steric repulsion between the phenyl ring and the CF2H group but might lack the specific stabilizing interactions of the gauche form.
-
Conformer C (Minor Conformer): This alternative gauche conformer could be destabilized by steric repulsion between the phenyl ring and the methyl group, making its population minor.
Caption: Dominant interactions stabilizing key conformers.
Correlation with Experimental Data: The Final Validation
A theoretical model is most powerful when it can be validated by experimental reality. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying solution-phase conformation.
-
Chemical Shifts: The calculated magnetic shielding tensors for each conformer can be averaged based on their Boltzmann populations. This population-weighted average can then be compared to the experimentally measured 1H, 13C, and 19F NMR chemical shifts.
-
J-Coupling Constants: Three-bond scalar couplings (³J), particularly ³JHH and ³JHF, are exquisitely sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus equation.[14] By calculating these coupling constants for each stable conformer and performing a Boltzmann-weighted average, one can obtain a theoretical value that should closely match the experimental spectrum. A strong agreement between calculated and measured J-couplings provides high confidence in the accuracy of the computed conformational populations.
Conclusion and Outlook
This guide has detailed a rigorous and self-validating computational protocol for the conformational analysis of this compound. By leveraging Density Functional Theory with appropriate functionals, basis sets, and solvent models, it is possible to build a highly predictive model of this molecule's behavior in solution. The insights gained from this analysis—identifying the dominant conformers and the non-covalent forces that shape the energy landscape—are invaluable for the fields of medicinal chemistry and materials science. This theoretical blueprint empowers researchers to make informed decisions in the design of novel fluorinated compounds, accelerating the development of molecules with optimized properties and desired biological activities.
References
-
Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design, ACS Publications, 2024.
-
The Many Faces of Fluorine: Some Noncovalent Interactions of Fluorine Compounds. ResearchGate, Request PDF.
-
Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions? MDPI, 2021.
-
Revealing Factors Influencing the Fluorine-Centered Non-Covalent Interactions in Some Fluorine-Substituted Molecular Complexes: Insights from First-Principles Studies. Semantic Scholar.
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC, NIH, 2022.
-
Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. Crystal Growth & Design, ACS Publications, 2023.
-
Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. PMC, NIH, 2018.
-
Influence of fluorine substitution on the molecular conformation of 3'-deoxy-3'-fluoro-5-methyluridine. PubMed, 2020.
-
Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2 H -pyrans: fluorine-Perlin-like vs. Perlin effects. New Journal of Chemistry, RSC Publishing, 2022.
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central, 2021.
-
Conformation analysis of a novel fluorinated chalcone. ResearchGate, PDF.
-
Fluorinated Rings: Conformation and Application. ResearchGate, 2021.
-
Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. MDPI, 2023.
-
The effects of fluorine-substituted benzene rings in dimeric liquid crystal compounds: A DFT study. ResearchGate, Request PDF.
-
Organofluorine chemistry. Wikipedia.
-
Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. PMC, NIH, 2022.
-
Contribution of Organofluorine Compounds to Pharmaceuticals. PMC, PubMed Central, 2021.
-
Electronic Supplementary Information. The Royal Society of Chemistry.
-
Halogen bonds with benzene: an assessment of DFT functionals. PubMed, 2014.
-
Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton.
Sources
- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans: fluorine-Perlin-like vs. Perlin effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field [mdpi.com]
- 10. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Technical Guide to the Characterization of (1,1-Difluoropropan-2-yl)benzene Solubility in Organic Solvents for Pharmaceutical Development
Abstract
Solubility is a critical physicochemical property that dictates the developability and ultimate bioavailability of a new chemical entity (NCE).[1][2][3] This technical guide provides a comprehensive framework for characterizing the solubility of (1,1-Difluoropropan-2-yl)benzene, a novel fluorinated aromatic compound, in various organic solvents. While specific experimental solubility data for this compound is not extensively published, this paper presents a detailed methodology for its determination, grounded in established scientific principles and standard protocols. We will explore the anticipated physicochemical properties of the molecule, outline a systematic approach to solvent selection, provide a detailed experimental protocol based on the gold-standard shake-flask method, and discuss the interpretation of solubility data in the context of drug discovery and development.[4][5] This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation of NCEs.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to market is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[2] Among these properties, solubility is a cornerstone of drug efficacy, particularly for oral administration, which is the most common and preferred route of delivery.[1][2] A drug must be in a dissolved state to be absorbed across the gastrointestinal membrane and enter systemic circulation.[1] Insufficient solubility can lead to a cascade of negative consequences:
-
Compromised Bioassays: Low solubility can generate erratic or false-negative results in high-throughput screening (HTS) and other in vitro assays, potentially causing promising compounds to be overlooked.[1]
-
Poor Bioavailability: Inadequate dissolution in the gastrointestinal tract directly limits a drug's absorption, leading to low and variable bioavailability and, consequently, suboptimal therapeutic effect.[4]
-
Formulation and Delivery Hurdles: Compounds with poor solubility present significant challenges for formulation scientists, often requiring complex and costly enhancement strategies.[3]
This compound represents a class of fluorinated organic molecules of increasing interest in medicinal chemistry. The introduction of fluorine atoms, particularly the gem-difluoro group, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7] However, these modifications also profoundly impact solubility. Therefore, a rigorous and early assessment of the solubility profile of such compounds is not merely procedural but a strategic imperative for successful drug development.[3][8]
Physicochemical Profile of this compound
Understanding the structural attributes of this compound (CAS: 57514-09-7, Formula: C₉H₁₀F₂) allows for a predictive assessment of its solubility behavior.[9]
-
Aromatic Core: The benzene ring is nonpolar and hydrophobic, suggesting good solubility in nonpolar aromatic solvents (e.g., toluene, benzene) and poorer solubility in highly polar or aqueous media.
-
Alkyl Chain: The propane group further contributes to the molecule's lipophilic (fat-loving) character.
-
gem-Difluoro Group (CF₂): This is the most influential functional group. The two fluorine atoms are highly electronegative, creating a strong dipole at the C-F bonds. However, the symmetrical nature of the CF₂ group means it acts primarily as a weak hydrogen bond acceptor and does not donate hydrogen bonds. This feature distinguishes it from hydroxyl (-OH) or amine (-NH₂) groups, limiting its potential for strong specific interactions with protic solvents. The CF₂ group generally increases lipophilicity compared to a CH₂ group.
Based on this structure, this compound is predicted to be a nonpolar to moderately polar, lipophilic compound. Its solubility will be governed by the principle of "like dissolves like," favoring solvents with similar polarity characteristics.[10]
Strategic Solvent Selection for Solubility Profiling
A comprehensive solubility profile requires testing in a panel of solvents that span a range of polarities, hydrogen bonding capabilities, and chemical classes. This approach provides a holistic view of the compound's intermolecular interactions.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvent | Polarity Index | Rationale for Inclusion |
|---|---|---|---|
| Nonpolar | n-Heptane | 0.1 | Represents aliphatic hydrocarbon environments. |
| Toluene | 2.4 | Represents aromatic, nonpolar environments. | |
| Polar Aprotic | Ethyl Acetate | 4.4 | Ester functionality, moderate polarity. |
| Acetone | 5.1 | Ketone functionality, common process solvent. | |
| Acetonitrile (ACN) | 5.8 | High polarity, common HPLC mobile phase. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar, strong H-bond acceptor, common stock solution solvent. | |
| Polar Protic | Ethanol | 4.3 | Common pharmaceutical solvent, H-bond donor/acceptor. |
| | Methanol | 5.1 | Simplest alcohol, highly polar, H-bond donor/acceptor. |
This selection provides a robust dataset to understand how dispersion forces (with nonpolar solvents), dipole-dipole interactions (with polar aprotic solvents), and hydrogen bonding (with polar protic solvents) contribute to the solvation of this compound.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Saturation Shake-Flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[5][11] The following protocol is adapted from established guidelines, such as those from the OECD.[12][13]
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. After phase separation (centrifugation or filtration), the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks, pipettes, and autosampler vials
-
Calibrated HPLC system with a UV detector (HPLC-UV)
Experimental Workflow
The workflow for determining solubility is a multi-step process requiring careful execution to ensure data accuracy and reproducibility.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ucd.ie [ucd.ie]
- 3. bmglabtech.com [bmglabtech.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 9. CAS 57514-09-7 | this compound - Synblock [synblock.com]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. filab.fr [filab.fr]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Electron-withdrawing effects of the 1,1-difluoropropyl group
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the 1,1-Difluoropropyl Group
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the 1,1-difluoropropyl group has emerged as a uniquely valuable substituent. Its potent electron-withdrawing nature, coupled with its specific steric and conformational profile, allows for the modulation of local electronic environments, the enhancement of metabolic stability, and the optimization of drug-target interactions. This guide provides a comprehensive technical overview of the electron-withdrawing effects of the 1,1-difluoropropyl group, detailing its impact on key molecular properties, its applications as a bioisostere, and the methodologies for its synthesis.
The Foundational Principle: Understanding Electron-Withdrawing Groups
An electron-withdrawing group (EWG) is an atom or functional group that draws electron density from adjacent atoms in a molecule.[1] This perturbation of the electronic landscape is fundamental to modifying a molecule's reactivity, acidity, basicity, and its potential for intermolecular interactions. In drug design, EWGs are leveraged to:
-
Modulate pKa: Fine-tune the ionization state of acidic or basic centers at physiological pH.
-
Enhance Target Affinity: Alter electrostatic potential to create more favorable interactions with a biological target.
-
Improve Pharmacokinetics: Increase metabolic stability by shielding susceptible positions from enzymatic degradation.
The 1,1-difluoropropyl group exerts its influence primarily through a powerful inductive effect, a direct consequence of the high electronegativity of fluorine.
Quantifying the Electronic Influence of the 1,1-Difluoropropyl Group
The electron-withdrawing strength of a substituent attached to an aromatic ring can be quantitatively described by the Hammett equation :
log(K/K₀) = σρ or log(k/k₀) = σρ
This linear free-energy relationship correlates reaction rates (k) and equilibrium constants (K) for substituted benzene derivatives.[2][3] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these effects.[4] A positive σ value indicates an electron-withdrawing group that stabilizes negative charge.[4][5]
While specific Hammett constants for the 1,1-difluoropropyl group are not as widely tabulated as for smaller analogues, the values for the closely related 1,1-difluoroethyl group provide an excellent approximation of its potent electron-withdrawing character.
| Substituent Group | Hammett Constant (σ_m) | Hammett Constant (σ_p) |
| -CH₂CH₃ (Ethyl) | -0.07 | -0.15 |
| -CHF₂ (Difluoromethyl) | 0.32 | 0.35 |
| -CF₃ (Trifluoromethyl) | 0.43 | 0.54 |
| -NO₂ (Nitro) | 0.71 | 0.78[6] |
| -CN (Cyano) | 0.56 | 0.66 |
| Table 1: Comparison of Hammett constants for various substituents. Values demonstrate the strong electron-withdrawing nature of fluoroalkyl groups, intermediate between halogens and classic EWGs like nitro. |
The strong positive σ values for fluorinated alkyl groups confirm their capacity to significantly lower the electron density of the aromatic ring to which they are attached.
Caption: Inductive effect of the 1,1-difluoropropyl group.
Impact on Critical Physicochemical Properties
The potent inductive pull of the 1,1-difluoropropyl group profoundly alters key molecular properties that are critical for drug efficacy and disposition.
Modulation of Acidity and Basicity (pKa)
The pKa of a functional group dictates its ionization state at a given pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.
-
Increasing Acidity: For an acidic proton (e.g., in a phenol or carboxylic acid), the 1,1-difluoropropyl group stabilizes the resulting conjugate base through electron withdrawal. This shifts the equilibrium towards dissociation, making the compound more acidic and thus lowering its pKa .[4][7]
-
Decreasing Basicity: For a basic group, such as an amine, the inductive effect pulls electron density away from the nitrogen atom. This reduces the availability of the lone pair to accept a proton, making the amine less basic.[7][8] This results in a lower pKa for the corresponding conjugate acid. This modulation is a key strategy in medicinal chemistry to reduce interactions with off-targets like the hERG channel, which often bind protonated amines.[9]
| Compound Structure | Functional Group | pKa (approx.) |
| Propylamine | Amine | 10.7 |
| 1,1-Difluoropropylamine | Amine | ~8-9 |
| Benzoic Acid | Carboxylic Acid | 4.21[5] |
| p-(1,1-Difluoropropyl)benzoic acid | Carboxylic Acid | < 4.0 |
| *Table 2: Estimated impact of the 1,1-difluoropropyl group on the pKa of acidic and basic functionalities. Values are illustrative estimates based on the known effects of fluoroalkylation. |
The Complex Influence on Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is not always intuitive.
While individual fluorine atoms are considered lipophilic, the introduction of highly polar C-F bonds can significantly alter a molecule's dipole moment and surface polarity.[10] For small aliphatic groups, gem-difluorination can often lead to a decrease in lipophilicity compared to the non-fluorinated parent compound.[8][11] This effect is attributed to the reduced hydrophobicity of the molecular surface exposed to water.
| Parent Moiety | LogP | 1,1-Difluoro Analogue | LogP | ΔLogP |
| Cyclohexane | 3.44 | 1,1-Difluorocyclohexane | 2.60 | -0.84[12] |
| Propane | 1.77 | 1,1-Difluoropropane | 1.66[13] | -0.11 |
| Methylcyclohexane | 3.61 | 1,1-Difluoro-3-methylcyclohexane | 3.10 | -0.51[12] |
| Table 3: Comparative LogP values showing the typical lipophilicity-reducing effect of gem-difluorination in aliphatic systems. |
This ability to add steric bulk while simultaneously reducing or maintaining lipophilicity makes the 1,1-difluoropropyl group a powerful tool for navigating the often-conflicting demands of potency and favorable ADME properties.
Directing Molecular Conformation
The introduction of geminal C-F bonds can impose significant conformational constraints on a molecule.[14] The steric bulk and the strong dipoles of the C-F bonds influence the rotational energy barriers of adjacent single bonds. This can lead to a preference for specific rotamers or conformers, which may be crucial for pre-organizing a ligand into the bioactive conformation required for binding to its target receptor or enzyme.[15][16] In macrocyclic systems, for example, gem-difluorination has been shown to alter the equilibrium between cis and trans amide conformers.[14]
Key Applications in Medicinal Chemistry
Bioisosterism for Enhanced Metabolic Stability
A bioisostere is a chemical group that can replace another group in a drug molecule without significantly altering its desired biological activity, but while improving its physicochemical or pharmacokinetic properties.[17] The 1,1-difluoroalkyl moiety is a well-established bioisostere for metabolically vulnerable ether and ketone functionalities.[18][19]
Caption: Bioisosteric replacement of an ether with a 1,1-difluoroalkyl group.
The C-O bond in an ether is often a site of oxidative metabolism by cytochrome P450 enzymes. Replacing the oxygen atom with a CF₂ group creates a much more robust C-C bond and the strong C-F bonds are highly resistant to cleavage.[7][17] This simple switch can dramatically increase the metabolic half-life of a drug candidate.[18][19]
Fine-Tuning Drug-Target Interactions
The electron-withdrawing effect of the 1,1-difluoropropyl group can be used to modulate the strength of non-covalent interactions with a biological target. By altering the charge distribution across a molecule, it can:
-
Strengthen Hydrogen Bonds: By making a nearby hydrogen bond donor (like an N-H group) more acidic (more δ+), it can enhance the strength of a hydrogen bond with an acceptor on the target protein.
-
Modulate Aromatic Interactions: By withdrawing electron density from an aromatic ring, it can weaken or alter cation-π or π-π stacking interactions.
Synthetic Methodologies: Introducing the 1,1-Difluoropropyl Group
The synthesis of molecules containing the 1,1-difluoropropyl group often relies on the construction of key fluorinated building blocks. One common and effective strategy involves the difluorocyclopropanation of an alkene followed by a ring-opening reaction.
Experimental Protocol: Synthesis of a 1,1-Difluorocyclopropane Precursor
This protocol describes a general method for the difluorocyclopropanation of an alkene using a difluorocarbene source, which is a common precursor for 1,1-difluoropropyl moieties.[20][21]
Objective: To synthesize a 1,1-difluorocyclopropane derivative from a terminal alkene.
Materials:
-
Terminal alkene (e.g., 1-dodecene) (1.0 eq)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (3.0 eq)
-
Triglyme
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Argon (or Nitrogen) gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon.
-
Reagent Addition: To the flask, add the terminal alkene (1.0 eq), sodium chlorodifluoroacetate (3.0 eq), and triglyme as the solvent.
-
Reaction Initiation: Begin vigorous stirring and heat the reaction mixture to 180-190 °C. The sodium chlorodifluoroacetate will begin to decompose, releasing difluorocarbene (:CF₂).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark mixture with diethyl ether and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes) to yield the pure 1,1-difluorocyclopropane adduct.
Caption: Workflow for difluorocyclopropanation reaction.
Conclusion
The 1,1-difluoropropyl group is far more than a simple fluorinated substituent; it is a sophisticated tool for molecular engineering. Its powerful and predictable electron-withdrawing effect provides a rational basis for modulating the pKa, lipophilicity, and conformation of lead compounds. As a bioisostere, it offers a proven strategy for overcoming metabolic liabilities without sacrificing potency. For researchers and scientists in drug development, a thorough understanding of the principles outlined in this guide is essential for harnessing the full potential of the 1,1-difluoropropyl group to design safer, more effective medicines.
References
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. (2020, September 2).
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC. (n.d.).
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013, March 4).
- The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. (n.d.). Beilstein-Institut.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (2021, November).
- A. Dependence of the lipophilicity (logP) on the number of fluorine... | Download Scientific Diagram - ResearchGate. (n.d.).
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (n.d.).
-
1,1-Difluoropropane | C3H6F2 | CID 12545136 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
1,1-Difluoropropane | CAS#:430-61-5 | Chemsrc. (n.d.). Chemsrc. [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Cambridge MedChem Consulting. [Link]
-
Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.). The University of Tokyo. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Hammett equation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Conformational Analysis of 1,3-Difluorinated Alkanes - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
2.6: delta and Hammett's sigma constants - Chemistry LibreTexts. (2022, September 3). Chemistry LibreTexts. [Link]
-
Unit 4: Free Energy Relationships. (n.d.). Michigan State University. [Link]
-
Electron withdrawing group: Significance and symbolism. (2025, November 23). ScienceDirect. [Link]
-
The Hammett ap relationship - Assets - Cambridge University Press. (n.d.). Cambridge University Press. [Link]
-
A survey of Hammett substituent constants and resonance and field parameters - cr00002a004 - Wang Lab. (n.d.). Wang Lab. [Link]
-
Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Conformational Properties of 1,3-Difluoropropane | Semantic Scholar. (1998, November 10). Semantic Scholar. [Link]
Sources
- 1. Electron withdrawing group: Significance and symbolism [wisdomlib.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. assets.cambridge.org [assets.cambridge.org]
- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1,1-Difluoropropane | CAS#:430-61-5 | Chemsrc [chemsrc.com]
- 14. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sioc.cas.cn [sioc.cas.cn]
- 20. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 21. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers of substituted (1,1-Difluoropropan-2-yl)benzene
An In-Depth Technical Guide to the Stereoisomers of Substituted (1,1-Difluoropropan-2-yl)benzene: Synthesis, Separation, and Characterization
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity. The substituted this compound scaffold represents a valuable pharmacophore, combining the benefits of a difluoromethyl group with a chiral center, thereby creating stereoisomers with potentially distinct pharmacological profiles. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical methodologies for the asymmetric synthesis, chromatographic separation, and definitive characterization of the stereoisomers of this important class of molecules. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and emphasize self-validating systems to ensure scientific rigor.
Introduction: The Significance of Fluorine in Chiral Drug Design
The prevalence of fluorinated compounds in the pharmaceutical industry is a testament to the unique properties of the fluorine atom.[1] When incorporated into a molecule, fluorine can modulate its electronic properties, pKa, and conformation, leading to improved potency and a more desirable pharmacokinetic profile.[2][3] The difluoromethyl group (CF₂H), in particular, is of great interest as it can act as a lipophilic hydrogen-bond donor, a feature not present in its non-fluorinated analogues.[4][5]
When a chiral center is introduced, as in the this compound core, the resulting enantiomers can exhibit vastly different biological activities. Regulatory agencies worldwide now strongly favor the development of single-enantiomer drugs to maximize therapeutic benefit and minimize off-target side effects.[1] This necessitates robust and reliable methods for the synthesis, separation, and characterization of individual stereoisomers, which this guide aims to provide.
Asymmetric Synthesis of Substituted this compound
The creation of a chiral carbon center adjacent to a difluorinated carbon presents unique synthetic challenges. While racemic synthesis followed by chiral resolution is a viable path, modern drug discovery prioritizes asymmetric synthesis for its superior efficiency and atom economy.
Causality in Synthetic Route Selection
The choice of an enantioselective synthetic route is driven by the need to control the three-dimensional arrangement of atoms from the outset. This approach avoids the 50% theoretical yield limit of classical resolution and eliminates the need for potentially costly and time-consuming separation of unwanted enantiomers. Nickel- and rhodium-catalyzed asymmetric reactions have emerged as powerful tools for constructing stereocenters with high fidelity.[4][6] For the synthesis of chiral difluoromethylated amines and related structures, nickel-catalyzed cross-coupling reactions offer mild conditions and excellent enantioselectivity.[4]
Experimental Protocol: Enantioselective Synthesis via Asymmetric Radical Difluoroalkylation
This protocol is a representative example adapted from modern methodologies for the asymmetric construction of carbon stereocenters featuring a difluoromethyl group.[4] It provides a practical and efficient solution for synthesizing chiral difluoromethylated molecules.
Protocol 2.2.1: Asymmetric Synthesis
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the substituted aryl precursor (e.g., a substituted bromobenzene), a suitable chiral ligand, and a nickel catalyst (e.g., NiCl₂·glyme) to a dry reaction vessel.
-
Reagent Preparation: In a separate flask, prepare the difluoroalkylating agent.
-
Reaction Initiation: Dissolve the reactants in a suitable anhydrous solvent (e.g., THF or DME). Cool the mixture to the optimized reaction temperature (e.g., 0 °C or -20 °C).
-
Reagent Addition: Slowly add the difluoroalkylating agent and a reducing agent to the reaction mixture over several hours using a syringe pump to maintain a low concentration of the radical intermediate and maximize enantioselectivity.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the enantioenriched substituted this compound.
Self-Validation Checkpoint: The enantiomeric excess (e.e.) of the product should be determined at this stage using chiral HPLC or ¹⁹F NMR (see sections 3 & 4) to validate the effectiveness of the asymmetric catalyst system.
Separation and Purification of Stereoisomers
Even with highly enantioselective syntheses, the separation and analysis of stereoisomers remain critical for quality control and regulatory submission. Chiral chromatography is the definitive technique for this purpose.[7][8]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening.[9] Additionally, fluorinated stationary phases can offer unique selectivity for fluorinated analytes.[10][11]
Protocol 3.2.1: Chiral HPLC Method Development
-
Column Screening: Screen a set of diverse chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, and a fluorinated phenyl phase) with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol.
-
Mobile Phase Optimization: Once partial separation is observed, optimize the mobile phase composition. Decreasing the percentage of the alcohol modifier generally increases retention and resolution.
-
Additive Screening: If resolution is still poor, introduce small amounts of additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes to improve peak shape and selectivity.
-
Flow Rate and Temperature Adjustment: Fine-tune the flow rate and column temperature to maximize resolution and efficiency. Lower flow rates and temperatures often improve separation.
-
Method Validation: Once a baseline separation is achieved, validate the method for linearity, precision, and accuracy according to ICH guidelines.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster separations and a reduced environmental footprint due to its use of supercritical CO₂ as the primary mobile phase component.[9] It is highly compatible with the same polysaccharide-based CSPs used in HPLC and is particularly well-suited for preparative-scale separations.[9]
Visualization of the Separation Workflow
The logical flow of developing a chiral separation method is crucial for efficiency.
Caption: Workflow for Chiral HPLC/SFC Method Development.
Spectroscopic and Crystallographic Characterization
Once separated, the stereoisomers must be thoroughly characterized to confirm their identity and determine their absolute configuration.
Chiral Analysis using ¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally powerful technique for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, and a large chemical shift range that minimizes signal overlap.[12][13][14][15] While enantiomers are indistinguishable in a standard NMR experiment, the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) creates diastereomeric complexes or compounds that will exhibit distinct ¹⁹F NMR signals.[16]
Protocol 4.1.1: Determination of Enantiomeric Excess (e.e.) using ¹⁹F NMR
-
Sample Preparation: Accurately weigh the enantioenriched sample of substituted this compound and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of Chiral Agent: Add a molar excess of a suitable chiral solvating agent (e.g., a chiral alcohol or a lanthanide shift reagent) or react the sample with a chiral derivatizing agent (e.g., Mosher's acid chloride).[16]
-
NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5-7 times the longest T1) to allow for complete relaxation of the nuclei, ensuring accurate integration.
-
Data Processing: Process the spectrum and carefully integrate the baseline-resolved signals corresponding to the two diastereomeric species.
-
e.e. Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100.
Determination of Absolute Configuration by X-ray Crystallography
X-ray crystallography is the unequivocal method for determining the absolute three-dimensional structure of a chiral molecule.[17] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise arrangement of atoms in space.[17][18]
Protocol 4.2.1: General Workflow for Single Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of a single enantiomer of the substituted this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). If the compound is difficult to crystallize, co-crystallization with a suitable host molecule can be employed.[18]
-
Crystal Mounting: Select a high-quality crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the data and solve the structure using specialized software. Refine the structural model to achieve the best fit with the experimental data.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can typically be determined from the diffraction data using anomalous dispersion effects, often expressed as the Flack parameter.
Visualization of the Analytical Workflow
A systematic approach ensures all necessary structural information is obtained.
Sources
- 1. ucj.org.ua [ucj.org.ua]
- 2. Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 8. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 15. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1,1-Difluoropropan-2-yl)benzene from 2-Phenylpropanal
Introduction: The Strategic Value of Gem-Difluoro Groups in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant interest. This functional group can serve as a non-hydrolyzable bioisostere for a carbonyl group or an ether linkage, enhancing the pharmacokinetic profile of a drug candidate.[1][2] The synthesis of (1,1-difluoropropan-2-yl)benzene from 2-phenylpropanal serves as a pertinent example of this crucial transformation, converting a reactive aldehyde into a stable, gem-difluorinated product. This guide provides a detailed examination of the deoxofluorination reaction, offering both mechanistic insights and actionable, field-tested protocols for researchers in drug development and organic synthesis.
Mechanistic Rationale: The Deoxofluorination of Aldehydes
The most direct method for converting an aldehyde to a gem-difluoroalkane is through deoxofluorination. This reaction replaces the carbonyl oxygen with two fluorine atoms. The prevailing mechanism for this transformation using aminothiolanes like diethylaminosulfur trifluoride (DAST) involves several key steps.[3] Initially, the carbonyl oxygen of 2-phenylpropanal acts as a nucleophile, attacking the sulfur atom of the fluorinating agent. This is followed by the elimination of hydrogen fluoride, leading to the formation of an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by a fluoride ion, proceeding through either an SN1 or SN2 pathway depending on the substrate's structure, results in the final gem-difluorinated product.[3]
Recent advancements have introduced safer and more stable crystalline deoxofluorinating reagents, such as XtalFluor-E ([Et2NSF2]BF4), which offer a practical alternative to DAST and Deoxo-Fluor.[4][5] These reagents often require a promoter, like triethylamine trihydrofluoride (Et3N·3HF), to facilitate the fluoride attack on the activated carbon-oxygen bond.[5][6]
Experimental Workflow Overview
The synthesis of this compound from 2-phenylpropanal can be efficiently achieved through deoxofluorination. Below is a generalized workflow, followed by specific, detailed protocols.
Caption: General workflow for the synthesis of this compound.
Protocols for the Synthesis of this compound
Two primary protocols are presented below, utilizing either the traditional reagent DAST or the more modern, crystalline reagent XtalFluor-E.
Protocol 1: Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)
DAST is a potent and widely used deoxofluorinating agent.[7] However, it is thermally unstable and requires careful handling in a fume hood with appropriate personal protective equipment (PPE).[8][9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Phenylpropanal | 134.18 | 1.0 g | 7.45 |
| DAST | 161.19 | 1.8 g (1.48 mL) | 11.18 (1.5 eq) |
| Dichloromethane (DCM), anhydrous | - | 40 mL | - |
| Saturated NaHCO3 solution | - | 50 mL | - |
| Magnesium Sulfate (MgSO4), anhydrous | - | As needed | - |
| Silica Gel (for chromatography) | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylpropanal (1.0 g, 7.45 mmol) in anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.8 g, 11.18 mmol) dropwise to the stirred solution over 15 minutes.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Deoxofluorination using XtalFluor-E
XtalFluor-E is a crystalline, thermally stable alternative to DAST, offering improved safety and handling characteristics.[5][10] This protocol often requires a fluoride source as a promoter.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Phenylpropanal | 134.18 | 1.0 g | 7.45 |
| XtalFluor-E | 227.01 | 2.03 g | 8.94 (1.2 eq) |
| Et3N·3HF | 161.22 | 0.72 g (0.72 mL) | 4.47 (0.6 eq) |
| Dichloromethane (DCM), anhydrous | - | 40 mL | - |
| Saturated NaHCO3 solution | - | 50 mL | - |
| Magnesium Sulfate (MgSO4), anhydrous | - | As needed | - |
| Silica Gel (for chromatography) | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylpropanal (1.0 g, 7.45 mmol) in anhydrous dichloromethane (20 mL).
-
Addition of Reagents: Add XtalFluor-E (2.03 g, 8.94 mmol) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Promoter: Slowly add triethylamine trihydrofluoride (Et3N·3HF, 0.72 g, 4.47 mmol) to the reaction mixture.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by carefully pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Safety and Handling Precautions
-
DAST: Diethylaminosulfur trifluoride is corrosive, toxic, and can decompose exothermically at temperatures above 50 °C.[8][11] It reacts violently with water.[12] Always handle DAST in a well-ventilated chemical fume hood, wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Store DAST at low temperatures (refrigerator or freezer) in a tightly sealed container.[8]
-
XtalFluor-E and Et3N·3HF: While more stable than DAST, these reagents should still be handled with care.[5] Et3N·3HF is a source of hydrogen fluoride and is corrosive. Avoid contact with skin and eyes, and work in a fume hood.
-
General Precautions: All reactions should be performed under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction. Quenching of these reactions can be exothermic and should be done slowly and with cooling.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the methine proton adjacent to the phenyl group, and the methyl group. The methine proton will be split by the adjacent fluorine atoms into a triplet of doublets.
-
¹⁹F NMR will show a characteristic signal for the two equivalent fluorine atoms, which will be split by the adjacent methine proton into a doublet.
-
¹³C NMR will show the expected signals for the carbon atoms, with the carbon bearing the fluorine atoms exhibiting a characteristic triplet due to C-F coupling.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C9H10F2, MW: 156.17 g/mol ).[13]
Alternative Synthetic Strategies
While deoxofluorination of the aldehyde is a direct approach, an alternative two-step method involves the conversion of the aldehyde to a 1,3-dithiolane, followed by fluorinative desulfurization. This method can be advantageous in certain cases, particularly when the starting aldehyde is sensitive to the conditions of direct deoxofluorination.[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 6. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 12. fishersci.com [fishersci.com]
- 13. CAS 57514-09-7 | this compound - Synblock [synblock.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Fluorination of Phenylpropanones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Phenylpropanone Scaffolds
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] This is particularly true for phenylpropanone derivatives, a scaffold present in numerous psychoactive compounds and pharmaceutical intermediates. The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to enhanced therapeutic properties. For instance, fluorinated amphetamines have been explored for their unique pharmacological profiles.
This guide provides a comprehensive overview of the deoxofluorination of phenylpropanones, focusing on the widely used reagent, Diethylaminosulfur Trifluoride (DAST), and its more contemporary alternatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the safe and effective use of these powerful reagents.
The Mechanism of Deoxofluorination with DAST
Diethylaminosulfur trifluoride (DAST) is a versatile and potent nucleophilic fluorinating agent that converts carbonyls, such as those in phenylpropanones, into geminal difluorides.[2] The generally accepted mechanism involves the initial activation of the carbonyl oxygen by the electrophilic sulfur atom of DAST. This is followed by the nucleophilic attack of a fluoride ion. For ketones, the reaction is thought to proceed through a fluorohydrin intermediate, which then undergoes dehydroxyfluorination.[3]
It is crucial to recognize that DAST can promote side reactions, most notably elimination, to form vinyl fluorides, especially with enolizable ketones.[3] Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are also possible, particularly with substrates prone to forming stable carbocations.[4]
Caption: Proposed mechanism for the DAST-mediated geminal difluorination of a phenylpropanone.
Safety First: Handling DAST and Other Fluorinating Reagents
DAST is a hazardous substance that requires strict adherence to safety protocols. It is a moisture-sensitive and thermally unstable liquid that can decompose violently upon heating.[5] Reactions involving DAST should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[6] It is crucial to avoid heating DAST reactions, as this can lead to uncontrolled exothermic decomposition.[7] For quenching, the reaction mixture should be slowly added to a stirred, cooled solution of a base, such as saturated aqueous sodium bicarbonate.[7]
Experimental Protocols
Protocol 1: Geminal Difluorination of 1-Phenyl-2-propanone with DAST
This protocol is adapted from general procedures for the fluorination of ketones.[7]
Materials:
-
1-Phenyl-2-propanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenyl-2-propanone (1.0 eq.) in anhydrous DCM (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.5-2.0 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature below -70 °C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding it to a vigorously stirred, saturated aqueous NaHCO₃ solution. Caution: This should be done slowly to control the gas evolution.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,2-difluoro-1-phenylpropane.
Characterization of 2,2-difluoro-1-phenylpropane (Expected):
-
¹H NMR: The benzylic protons (CH₂) will appear as a triplet due to coupling with the two adjacent fluorine atoms. The methyl protons (CH₃) will also show coupling to the fluorine atoms, appearing as a triplet. The aromatic protons will be in their characteristic region.
-
¹³C NMR: The carbon bearing the two fluorine atoms (CF₂) will exhibit a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling.
-
¹⁹F NMR: A triplet will be observed, corresponding to the two equivalent fluorine atoms coupled to the adjacent benzylic protons.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Caption: Experimental workflow for the geminal difluorination of 1-phenyl-2-propanone with DAST.
Safer and More Stable Alternatives to DAST
The inherent instability and hazardous nature of DAST have driven the development of alternative deoxofluorinating reagents.[5] Among these, Deoxo-Fluor® and the XtalFluor® series of reagents have gained significant traction.[8][9]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is a liquid with a significantly higher thermal stability than DAST, making it a safer option for larger-scale reactions.[8][10] Its reactivity is comparable to DAST for many transformations.[10]
-
XtalFluor-E® and XtalFluor-M®: These are crystalline, air-stable solids that offer a marked improvement in handling and safety.[1] They exhibit higher decomposition temperatures and lower exothermic decomposition energies compared to DAST and Deoxo-Fluor.[1] A key advantage is that they do not generate corrosive HF as a byproduct, allowing for their use in standard borosilicate glassware.[11] However, they often require a promoter, such as triethylamine trihydrofluoride (Et₃N·3HF), to achieve optimal reactivity.[11]
| Reagent | Physical State | Thermal Stability | Handling | Byproduct | Promoter Required |
| DAST | Liquid | Low (decomposes > 50°C) | Moisture sensitive, pyrophoric potential | HF | No |
| Deoxo-Fluor® | Liquid | Moderate | Moisture sensitive | HF | No |
| XtalFluor-E®/M® | Crystalline Solid | High | Air-stable, easy to handle | Non-corrosive salts | Yes (e.g., Et₃N·3HF) |
Protocol 2: Geminal Difluorination of 1-Phenyl-2-propanone with XtalFluor-E®
This protocol is based on general procedures for the fluorination of ketones with XtalFluor® reagents.[9]
Materials:
-
1-Phenyl-2-propanone
-
XtalFluor-E®
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-phenyl-2-propanone (1.0 eq.) and Et₃N·3HF (1.5 eq.) in anhydrous DCM.
-
Reagent Addition: Add XtalFluor-E® (1.5 eq.) to the stirred solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The fluorination of phenylpropanones is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. While DAST has been a workhorse reagent for this purpose, its hazardous nature necessitates careful handling and consideration of safer alternatives. Deoxo-Fluor® and the XtalFluor® series of reagents offer significant advantages in terms of thermal stability and ease of handling, with XtalFluor® reagents also eliminating the generation of corrosive HF. The choice of reagent will depend on the specific substrate, scale of the reaction, and the safety infrastructure available. The protocols provided in this guide offer a starting point for the successful and safe implementation of these powerful fluorination reactions in the laboratory.
References
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Bennett, C., Clayton, S., & Tovell, D. (2010). Simpler fluorine chemistry. Science and Industry. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E10b/Part 2, 4th ed., (1992). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
-
Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
-
Wikipedia. Diethylaminosulfur trifluoride. [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry. [Link]
-
Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST). [Link]
-
Organic Syntheses. gem-DIFLUORINATION OF A DIARYL KETONE WITH DEOXO-FLUOR®. [Link]
-
ResearchGate. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]
-
Beilstein Journal of Organic Chemistry. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]
-
ResearchGate. The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
PrepChem. Synthesis of 1-phenylpropane-1,2-dione. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. What are the scalability issues of DAST?. [Link]
-
Organic Letters. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]
-
ResearchGate. Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. [Link]
-
Wordpress. Sulfur-Based Fluorinating Agents. [Link]
-
Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
Organic Syntheses. diethylaminosulfur trifluoride. [Link]
-
ResearchGate. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. [Link]
-
fvs.com.py. 1 Phenyl 2 Propanone. [Link]
-
ResearchGate. Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. [Link]
-
Longdom Publishing. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. [Link]
Sources
- 1. Simpler fluorine chemistry [soci.org]
- 2. DAST - Enamine [enamine.net]
- 3. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
The Strategic Application of (1,1-Difluoropropan-2-yl)benzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Emergence of the gem-Difluoroalkyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of drug candidates.[1] The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, acidity or basicity (pKa), and binding affinity for its biological target.[2] Among the diverse array of fluorinated motifs, the gem-difluoroalkyl group has garnered significant attention for its unique stereoelectronic properties and its role as a versatile bioisostere.[3] This guide focuses on a specific and promising, yet underexplored, building block: (1,1-Difluoropropan-2-yl)benzene . We will delve into its potential applications, propose detailed synthetic protocols, and provide a framework for its strategic deployment in drug discovery programs.
The this compound moiety, characterized by a phenyl ring attached to a propane backbone with a geminal difluoride at the first carbon, offers a unique combination of lipophilicity and electronic properties that can be leveraged to address common challenges in lead optimization. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable synthetic intermediate.
Core Principles and Applications
The strategic value of the this compound moiety lies in its ability to act as a bioisosteric replacement for common functional groups, thereby fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound.[4]
Bioisosterism: A Key to Enhanced Drug Properties
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design.[5] The gem-difluoroalkyl group can serve as a bioisostere for several key functionalities:
-
Carbonyl Group Mimic: The polarized C-F bonds in the CF2 group can mimic the dipole moment of a carbonyl group, potentially engaging in similar non-covalent interactions with a protein target.
-
Hydroxyl Group Bioisostere: The difluoromethyl group (CF2H) can act as a lipophilic hydrogen-bond donor, offering an alternative to a hydroxyl group with increased metabolic stability.[6]
-
Metabolic Blocker: The high strength of the carbon-fluorine bond makes the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes.[1] When placed at a metabolically labile position, it can significantly enhance a drug's half-life.
The diagram below illustrates the concept of bioisosteric replacement using the this compound motif.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Reduction of Propiophenone to 1-Phenylpropan-1-ol
-
Reaction Setup: To a solution of propiophenone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH4, 1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylpropan-1-ol.
Step 2: Oxidation of 1-Phenylpropan-1-ol to Propiophenone
This step is included for completeness, as propiophenone is the starting material. If starting from 1-phenylpropan-1-ol, proceed with this step.
-
Reaction Setup: To a solution of 1-phenylpropan-1-ol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure to obtain propiophenone.
Step 3: Deoxofluorination of Propiophenone to 2,2-Difluoro-1-phenylpropane
Caution: Deoxofluorination reagents are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup: To a solution of propiophenone (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon), add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by 19F NMR or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Step 4: Reduction of the Ketone in 2,2-Difluoro-1-phenylpropan-1-one (if formed as a byproduct) to this compound
This step is a contingency if the deoxofluorination in Step 3 is incomplete and yields the alpha-fluorinated ketone. A more direct approach to the final product is desirable.
A more direct and likely higher-yielding approach to the target molecule would involve the fluorination of a suitable precursor. A possible alternative synthetic route is outlined below.
Alternative Synthetic Protocol
Step 1: Preparation of 1-Phenylpropan-2-one
This can be synthesized via various methods, including the Friedel-Crafts acylation of benzene with propionyl chloride.
Step 2: Deoxofluorination of 1-Phenylpropan-2-one
-
Reaction Setup: Following a similar procedure to Step 3 above, treat 1-phenylpropan-2-one with a deoxofluorinating agent like DAST or Deoxo-Fluor®.
-
Reaction Monitoring and Work-up: Monitor the reaction and perform the work-up as described previously.
-
Purification: Purify the resulting this compound by column chromatography.
Application in a Drug Discovery Workflow
The strategic incorporation of the this compound moiety should be considered during the lead optimization phase of a drug discovery project.
Caption: Integration of this compound in a drug discovery workflow.
Conclusion and Future Outlook
While the direct application of this compound in medicinal chemistry is not yet widely documented, its potential as a valuable building block is evident from the well-established principles of fluorine chemistry in drug design. The unique combination of steric and electronic properties conferred by the gem-difluoro group makes it an attractive tool for medicinal chemists to address challenges in lead optimization, particularly in enhancing metabolic stability and modulating physicochemical properties. The synthetic protocols outlined in this guide, though based on analogous transformations, provide a solid foundation for the preparation of this and related compounds. As the demand for novel fluorinated building blocks continues to grow, we anticipate that the this compound moiety and its derivatives will find increasing application in the development of next-generation therapeutics.
References
-
Generating fluorinated surrogates of the isopropyl group via I(i)/I(iii) catalysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and Pharmacological Evaluation of Novel 1′‐[2‐(Difluoromethoxy)benzyl]‐2′H,5′H‐spiro[8‐azabicyclo[3.2.1]octane‐3,4′‐imidazolidine]‐2′,5′‐diones and Their Derivatives. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Yang, E., & Reese, M. R. (2012). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Organic letters, 14(15), 3944–3947. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
-
Peko, T. C., & Paquin, J. F. (2014). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic letters, 16(24), 6354–6357. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]
-
What is the role of bioisosterism in drug design? (2025). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
-
Examples of drug molecules containing a difluoromethyl moiety. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A) Difluoromethyl‐containing pharmaceuticals and agrochemicals,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Selected drugs and inhibitors containing a fluoromethyl group. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Preparation of Benzene Derivatives. (2006). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Bioisosteres of Common Functional Groups. (n.d.). Retrieved January 19, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 415-449). Academic Press. [Link]
- Process for continuously preparing difluorobenzene derivatives with long operating times. (2007). Google Patents.
-
Application of Bioisosteres in Drug Design. (2012). Retrieved January 19, 2026, from [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Filler, R., & Kirsch, P. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future medicinal chemistry, 2(4), 591–609. [Link]
-
Preparation of n-Propylbenzene. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses, 99, 113-124. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2012). Expedient Synthesis of α-Substituted Fluoroethenes. Synlett, 23(3), 441-443. [Link]
-
Medicinal Chemistry. (n.d.). SciTechnol. Retrieved January 19, 2026, from [Link]
-
What is the synthesis of 1-fluoro-3-propylbenzene from benzene? (2023). Quora. Retrieved January 19, 2026, from [Link]
-
Gouverneur, V., & Tredwell, M. (2018). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Organic & biomolecular chemistry, 16(7), 1113–1117. [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: (1,1-Difluoropropan-2-yl)benzene as a Bioisostere for the Isopropyl Group in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioisosteric replacement is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. This application note provides a detailed guide to the use of the (1,1-difluoropropan-2-yl)benzene moiety as a bioisostere for the ubiquitous isopropyl group. The introduction of the gem-difluoro group can profoundly influence lipophilicity, metabolic stability, and target engagement by altering the electronic and conformational landscape of a molecule. This guide offers a comprehensive overview, including a detailed synthetic protocol for a model compound, step-by-step experimental procedures for comparative analysis, and a case study on a fluorinated analog of ibuprofen.
Introduction to Bioisosterism and the Role of Fluorine
Bioisosteres are functional groups or molecules that possess similar spatial and electronic characteristics, leading to comparable biological activity. The strategic replacement of one bioisostere with another can address liabilities in a lead compound, such as poor metabolic stability or off-target toxicity, without compromising its desired pharmacological effect.
Fluorine has emerged as a powerful tool in bioisosteric replacement due to its unique properties. With a van der Waals radius similar to hydrogen, its introduction often results in minimal steric perturbation. However, its high electronegativity can significantly alter the local electronic environment, influencing pKa, dipole moment, and hydrogen bonding capabilities. The replacement of a methyl or methylene group with CF2 or CF3 can block sites of metabolism, thereby enhancing a drug's half-life.
The isopropyl group is a common lipophilic moiety in many drug molecules. However, it can be susceptible to oxidative metabolism at the tertiary C-H bond. The (1,1-difluoropropan-2-yl) group serves as an excellent bioisostere for the isopropyl group, mimicking its steric bulk while offering increased metabolic stability due to the replacement of the labile C-H bond with robust C-F bonds.
Synthesis of this compound: A Model Protocol
The synthesis of this compound can be achieved through a multi-step process starting from readily available 2-phenylpropanal. This protocol details the synthesis of the ketone intermediate, phenyl-2-propanone, followed by gem-difluorination.
Part 1: Synthesis of Phenyl-2-propanone from 2-Phenylpropanal
2-Phenylpropanal can be rearranged to the more stable phenyl-2-propanone under acidic conditions.[1]
Materials:
-
2-Phenylpropanal
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Cool 40 mL of concentrated sulfuric acid in a round-bottom flask to -16°C using a suitable cooling bath.
-
Slowly add 9 g of 2-phenylpropanal dropwise to the cold, stirred sulfuric acid over 35 minutes, maintaining the temperature at -16°C.
-
After the addition is complete, continue stirring at -16°C for an additional 15 minutes.
-
Pour the reaction mixture onto 100-150 g of crushed ice in a beaker.
-
Once the ice has melted, transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude phenyl-2-propanone by vacuum distillation (boiling point 91-96°C at 11 mmHg) to yield the pure ketone.[1]
Part 2: Gem-difluorination of Phenyl-2-propanone using Deoxo-Fluor®
The ketone is converted to the gem-difluoro compound using a deoxofluorinating agent such as Deoxo-Fluor®.[2][3]
Materials:
-
Phenyl-2-propanone
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Nitrogen or Argon atmosphere setup
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve phenyl-2-propanone (1 equivalent) in anhydrous dichloromethane.
-
Carefully add Deoxo-Fluor® (2-3 equivalents) to the solution via syringe. Caution: Deoxo-Fluor® reacts exothermically with water and is a respiratory hazard. Handle in a well-ventilated fume hood.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and slowly quench by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography.
Diagram of Synthetic Workflow
Caption: Synthetic route from 2-phenylpropanal to this compound.
Comparative Evaluation Protocols
To assess the impact of the isopropyl to (1,1-difluoropropan-2-yl) bioisosteric replacement, a series of standardized in vitro assays should be performed on the parent compound and its fluorinated analog.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
Principle: The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity.
Materials:
-
Test compound (parent and fluorinated analog)
-
n-Octanol (HPLC grade)
-
Purified water
-
Phosphate buffered saline (PBS), pH 7.4
-
Separatory funnels or vials
-
Orbital shaker
-
Centrifuge
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Pre-saturation of Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Partitioning:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a vial, add a known volume of pre-saturated n-octanol and pre-saturated PBS (e.g., 5 mL each).
-
Add a small aliquot of the compound stock solution to the biphasic mixture. The final concentration should be within the linear range of the analytical method.
-
-
Equilibration: Cap the vials and shake on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.
-
-
Calculation: Calculate the LogP value using the following equation: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Diagram of LogP Determination Workflow
Caption: Workflow for experimental LogP determination.
Protocol 2: In Vitro Metabolic Stability Assay
Principle: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound (parent and fluorinated analog)
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Incubator/shaking water bath (37°C)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a solution of liver microsomes in phosphate buffer.
-
In a 96-well plate, add the microsomal solution, MgCl₂, and the test compound (at a final concentration typically around 1 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein).
-
Diagram of Metabolic Stability Assay Workflow
Caption: Workflow for in vitro metabolic stability assessment.
Protocol 3: Receptor Binding Assay (Competitive Radioligand Binding)
Principle: This assay measures the affinity of a test compound for a specific receptor by its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.
Materials:
-
Test compound (parent and fluorinated analog)
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Assay buffer
-
Unlabeled reference ligand (for determining non-specific binding)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (or unlabeled reference ligand).
-
To determine total binding, omit the test compound.
-
To determine non-specific binding, add a high concentration of the unlabeled reference ligand.
-
-
Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The receptor-bound radioligand is trapped on the filter, while the free radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Case Study: Ibuprofen and its Difluorinated Analog
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[4] Its structure contains an isopropylphenyl moiety. Replacing the isopropyl group with a (1,1-difluoropropan-2-yl) group is a relevant case study for this bioisosteric replacement.
| Property | Ibuprofen | (1,1-Difluoropropan-2-yl)phenylpropanoic Acid (Analog) | Rationale for Change |
| LogP | ~3.7-4.0[5][6][7][8] | Expected to be similar or slightly higher | The CF₂ group is more lipophilic than a CH₂ group, but the overall effect on the molecule's LogP can be complex and depends on intramolecular interactions. |
| Metabolic Stability | Susceptible to oxidation at the tertiary carbon of the isopropyl group and other positions.[9][10] | Expected to be higher | The C-F bonds are much stronger than C-H bonds, blocking the primary site of oxidative metabolism on the isopropyl group.[11][12] |
| COX Inhibition (IC₅₀) | COX-1: ~2-10 µMCOX-2: ~10-50 µM[7][13] | Potentially altered | The electronic and conformational changes induced by the CF₂ group can affect the binding affinity to the COX enzyme active site. The difluoro analog may exhibit different potency or selectivity for COX-1 vs. COX-2.[14][15] |
Note: The data for the difluorinated analog are based on established principles of fluorine in medicinal chemistry and may vary in specific experimental settings.
Conclusion
The this compound moiety is a valuable bioisostere for the isopropyl group in drug design. Its incorporation can lead to significant improvements in metabolic stability by blocking oxidative metabolism at the benzylic position. While the effect on lipophilicity and target affinity can be context-dependent, this bioisosteric replacement provides a powerful strategy for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols provided in this application note offer a framework for the synthesis and comparative evaluation of compounds containing this promising fluorinated motif.
References
- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of the American Chemical Society, 118(49), 12268–12278.
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved January 18, 2026, from [Link]
-
Rhodium.ws. (n.d.). Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal. Retrieved January 18, 2026, from [Link]
-
Erowid. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). Retrieved January 18, 2026, from [Link]
-
Sciencemadness Discussion Board. (2012, March 27). First attempt at the rearrangement of 2-phenylpropanal. Retrieved January 18, 2026, from [Link]
-
Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved January 18, 2026, from [Link]
- Murphy, C. D., & O'Hagan, D. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem, 9(6), 1159-1163.
-
designer-drug.com. (n.d.). Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol. Retrieved January 18, 2026, from [Link]
- Chang, Y., Lee, H., & Bae, C. (2008). Direct Nucleophilic Fluorination of Carbonyl Groups of Benzophenones and Benzils with Deoxo-Fluor. Tetrahedron, 64(42), 9837-9842.
- Benjamine, A. A., Jacques, A. A., Soleymane, K., & Sawaliho, B. E. H. (2020). Comparative Theoretical Study of Stability, Lypophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs: Ibuprofen, Ketoprofen and Flurbiprofen.
- Dołowy, M., Pyka, A., & Bober, K. (2019). Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography.
- Boneberg, E. M., Zou, M. H., & Ullrich, V. (1996). Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 16S-19S.
-
ResearchGate. (n.d.). Selective inhibition of COX-1 and COX-2 enzymes for ibuprofen and.... Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2020). Comparative Theoretical Study of Stability, Lypophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs: Ibuprofen, Ketoprofen and Flurbiprofen. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved January 18, 2026, from [Link]
- Su, H., Xie, Y., Liu, W. B., & You, S. L. (2011). Methyl-monofluorination of ibuprofen selectively increases its inhibitory activity toward cyclooxygenase-1 leading to enhanced analgesic activity and reduced gastric damage in vivo. Bioorganic & Medicinal Chemistry Letters, 21(12), 3574-3576.
- Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). The structure of ibuprofen bound to cyclooxygenase-2. Journal of Structural Biology, 189(1), 62-66.
- Peña Fernández, M. Á., Mathew, B., & Torres Pabón, N. S. (2021). Physicochemical considerations of ibuprofen and its sodium salt in different solvents. Revista Española de Ciencias Farmacéuticas, 2(2), 170-172.
- Su, H., Xie, Y., Liu, W. B., & You, S. L. (2011). Methyl-monofluorination of ibuprofen selectively increases its inhibitory activity toward cyclooxygenase-1 leading to enhanced analgesic activity and reduced gastric damage in vivo. Bioorganic & Medicinal Chemistry Letters, 21(12), 3574-3576.
-
Slideshare. (n.d.). physicochemical characteristics of ibuprofen. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Properties of Ibuprofen Crystallized Under Various Conditions: A Comparative Study. Retrieved January 18, 2026, from [Link]
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction. Molecules, 27(21), 7543.
-
Semantic Scholar. (n.d.). Inhibition of Cyclooxygenase‐1 and ‐2 by R(‐)‐ and S(+)‐Ibuprofen. Retrieved January 18, 2026, from [Link]
- Wójcik, M., Szterk, A., & Płonka, J. (2019). Molecular Dynamics and Physical Stability of Ibuprofen in Binary Mixtures with an Acetylated Derivative of Maltose. Molecular Pharmaceutics, 16(12), 4959-4973.
- Rehman, A. U., Ijaz, A. S., Murtaza, G., & Hussain, I. (2012). Prediction of Chemical Stability of Ibuprofen in Solution: An Accelerated Aging Study. Asian Journal of Chemistry, 24(1), 213-216.
- Mayer, J. M. (1996). Ibuprofen enantiomers and lipid metabolism. Journal of Clinical Pharmacology, 36(12 Suppl), 27S-32S.
- Konno, T., Ishihara, T., & Yamanaka, H. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124.
- Li, H., Liu, Y., Zhang, J., Zhao, C., & Wang, J. (2017). Toxicity, degradation and metabolic fate of ibuprofen on freshwater diatom Navicula sp. Ecotoxicology and Environmental Safety, 144, 157-163.
Sources
- 1. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. 2-methyl-2-phenylpropanal synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of P2P/2-Phenylpropanal. wich Oxidant? , Hive Newbee Forum [chemistry.mdma.ch]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Ibuprofen enantiomers and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity, degradation and metabolic fate of ibuprofen on freshwater diatom Navicula sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Methyl-monofluorination of ibuprofen selectively increases its inhibitory activity toward cyclooxygenase-1 leading to enhanced analgesic activity and reduced gastric damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Tracer Development Utilizing (1,1-Difluoropropan-2-yl)benzene
Introduction: The Emergence of the Gem-Difluoroalkyl Moiety in PET Imaging
Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level.[1][2][3] The development of novel PET radiotracers is paramount to advancing our understanding of disease and developing targeted therapies.[4][5] Fluorine-18 is the most utilized radionuclide in PET tracer synthesis due to its favorable physical characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[1]
The incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability and binding affinity to biological targets. The geminal difluoroalkyl group (CF2), in particular, has garnered substantial interest in medicinal chemistry. This motif can act as a bioisostere for carbonyl or ether functionalities and can modulate the lipophilicity and pharmacokinetic properties of a molecule. The (1,1-Difluoropropan-2-yl)benzene scaffold, therefore, represents a promising building block for the development of novel PET tracers targeting a wide array of biological entities such as enzymes, receptors, and transporters.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conceptualization, synthesis, radiolabeling, and evaluation of PET tracers derived from the this compound core structure. The protocols outlined herein are grounded in established radiochemical principles and draw upon methodologies developed for structurally related compounds.
Conceptual Framework for Tracer Development
The successful development of a PET tracer is a multi-stage process that begins with the identification of a biological target and the design of a ligand with high affinity and selectivity. The incorporation of the this compound moiety should be strategically planned to optimize the pharmacological profile of the final tracer candidate.
Figure 1: A generalized workflow for the development of PET tracers, from initial concept to in vivo evaluation.
Part 1: Precursor Synthesis
The synthesis of a suitable precursor is a critical first step in the development of an ¹⁸F-labeled PET tracer. For the this compound scaffold, the precursor must be designed to allow for a late-stage nucleophilic substitution with [¹⁸F]fluoride. A common and effective strategy is the introduction of a good leaving group, such as a tosylate or mesylate, on the alkyl chain.
Proposed Synthetic Route for a Tosylate Precursor
This protocol outlines a plausible synthetic route to a tosylate precursor derived from this compound. The rationale is based on standard organic chemistry transformations and methodologies reported for analogous structures.[6]
Figure 2: Proposed synthetic pathway for a tosylate precursor from this compound.
Protocol 1: Synthesis of a Tosylate Precursor
-
Functionalization of the Aromatic Ring:
-
Begin with commercially available this compound.
-
Introduce a reactive handle on the phenyl ring, for example, through Friedel-Crafts acylation to append a functional group that can be further modified. This will serve as the point of attachment for the rest of the targeting molecule.
-
-
Chain Elongation and Hydroxylation:
-
Modify the appended functional group to introduce a short alkyl chain terminating in a hydroxyl group. This can be achieved through a series of standard organic reactions such as Grignard addition or Wittig reaction followed by hydroboration-oxidation.
-
-
Introduction of the Leaving Group (Tosylation):
-
Dissolve the resulting alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tosylate precursor.
-
Part 2: ¹⁸F-Radiolabeling
The radiolabeling step involves the nucleophilic substitution of the leaving group on the precursor with cyclotron-produced [¹⁸F]fluoride.[7] Achieving high radiochemical yield and molar activity is crucial for the successful application of the PET tracer.
Automated Radiosynthesis Protocol
Modern PET tracer production relies on automated synthesis modules to ensure reproducibility, minimize radiation exposure, and comply with Good Manufacturing Practices (GMP).[8][9]
Figure 3: A typical workflow for the automated radiosynthesis and formulation of an ¹⁸F-labeled PET tracer.
Protocol 2: Automated ¹⁸F-Radiolabeling
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary ammonium anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed under a stream of nitrogen with gentle heating to produce the "naked" and highly reactive [¹⁸F]fluoride-K₂₂₂ complex. This step is typically repeated with additional acetonitrile to ensure complete dryness.
-
-
Nucleophilic Substitution:
-
A solution of the tosylate precursor (typically 1-5 mg) in a suitable anhydrous solvent (e.g., dimethylformamide or acetonitrile) is added to the reaction vessel containing the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes). Optimization of temperature and time is crucial for maximizing radiochemical yield.
-
-
Purification:
-
The crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to separate the ¹⁸F-labeled product from unreacted precursor, byproducts, and [¹⁸F]fluoride.
-
-
Formulation:
-
The HPLC fraction containing the purified radiotracer is collected, and the organic solvent is removed by rotary evaporation or solid-phase extraction.
-
The final product is formulated in a sterile, injectable solution, typically physiological saline with a small percentage of ethanol for solubility.
-
Part 3: Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for preclinical or clinical use.[6][10] QC tests are performed on the final formulated product.
Table 1: Quality Control Specifications for an ¹⁸F-Labeled PET Tracer
| Parameter | Specification | Method |
| Identity | Retention time of the radioactive peak matches that of the non-radioactive standard. | Analytical HPLC |
| Radiochemical Purity | ≥ 95% | Analytical HPLC, Radio-TLC |
| Radionuclidic Purity | ≥ 99.5% ¹⁸F | Gamma Spectroscopy |
| Molar Activity (Aₘ) | > 37 GBq/µmol (> 1 Ci/µmol) at time of injection | Analytical HPLC with a calibrated UV detector |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Within USP/Ph. Eur. limits (e.g., Ethanol < 10%) | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (where V is the maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Sterility testing according to USP/Ph. Eur. |
Part 4: In Vitro and In Vivo Evaluation
The biological activity and imaging characteristics of the newly synthesized radiotracer must be thoroughly evaluated.
In Vitro Evaluation
In vitro studies are essential to confirm the tracer's affinity and selectivity for its intended biological target.[11]
Protocol 3: In Vitro Autoradiography
-
Tissue Preparation:
-
Obtain tissue sections (e.g., from animal models of disease or post-mortem human tissue) known to express the target of interest.
-
Mount the frozen tissue sections onto microscope slides.
-
-
Incubation:
-
Incubate the tissue sections with a low nanomolar concentration of the ¹⁸F-labeled tracer in an appropriate buffer.
-
For determination of non-specific binding, a parallel set of slides is incubated with the radiotracer in the presence of a high concentration of a known, non-radioactive ligand for the same target (a "blocker").
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radiotracer.
-
Quickly rinse the slides in distilled water and dry them under a stream of cool air.
-
-
Imaging:
-
Expose the dried slides to a phosphor imaging plate or a digital autoradiography system.
-
Quantify the signal intensity in different regions of interest to determine the specific binding of the tracer.
-
In Vivo Evaluation
In vivo PET imaging in appropriate animal models is the ultimate test of a new radiotracer's utility.[12]
Protocol 4: Preclinical PET/CT Imaging
-
Animal Preparation:
-
Use an appropriate animal model (e.g., transgenic mouse model of a disease, or xenograft model).
-
Fast the animals for 4-6 hours prior to tracer injection to reduce background signal.
-
Anesthetize the animal for the duration of the imaging session.
-
-
Tracer Administration and Uptake:
-
Administer a known amount of the ¹⁸F-labeled tracer via tail vein injection.
-
Allow for an appropriate uptake period (e.g., 30-60 minutes), during which the tracer distributes throughout the body and accumulates at the target site.
-
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a static or dynamic PET scan over the region of interest.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the target tissue and other organs to quantify the tracer uptake, often expressed as the Standardized Uptake Value (SUV).
-
Conclusion
The this compound scaffold offers a versatile platform for the development of novel ¹⁸F-labeled PET tracers. By following a structured development pipeline encompassing precursor synthesis, automated radiolabeling, rigorous quality control, and comprehensive in vitro and in vivo evaluation, researchers can effectively explore the potential of this chemical moiety to create next-generation molecular imaging agents. The protocols and guidelines presented in these application notes provide a solid foundation for initiating such research endeavors, with the ultimate goal of advancing diagnostic imaging and personalized medicine.
References
-
Brust, P., et al. (2017). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. Pharmaceuticals, 10(4), 88. [Link]
-
d'Orchymont, F., et al. (2024). In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer's disease. American Journal of Nuclear Medicine and Molecular Imaging, 14(1), 1-12. [Link]
-
Alauddin, M. M. (2012). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioorganic & Medicinal Chemistry, 20(11), 3469-3482. [Link]
-
Riss, P. J., et al. (2014). Enantioselective radiosynthesis of positron emission tomography (PET) tracers containing [¹⁸F]fluorohydrins. Journal of the American Chemical Society, 136(16), 5961-5971. [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1956. [Link]
-
Preshlock, S., et al. (2016). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 59(11), 437-453. [Link]
-
Kniess, T., et al. (2023). Preparation of ¹⁸F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [¹⁸F]Fluoride Exchange Reaction. Molecules, 28(24), 8031. [Link]
-
van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773. [Link]
-
Anand, A., et al. (2011). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. Indian Journal of Nuclear Medicine, 26(4), 183-192. [Link]
-
Frost, A. B., et al. (2019). Synthesis and Derivatization of 1,1-[¹⁸F]Difluorinated Alkenes. Angewandte Chemie International Edition, 58(2), 472-476. [Link]
-
Hooker, J. M., et al. (2014). Enantioselective Radiosynthesis of Positron Emission Tomography (PET) Tracers Containing [¹⁸F]Fluorohydrins. Journal of the American Chemical Society, 136(16), 5961-5971. [Link]
-
Murphy, J. M., et al. (2017). Production of diverse PET probes with limited resources: 24 ¹⁸F-labeled compounds prepared with a single radiosynthesizer. Proceedings of the National Academy of Sciences, 114(45), 11838-11843. [Link]
-
Ma, G., et al. (2021). One-Step Synthesis of [¹⁸F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters, 23(1), 189-193. [Link]
-
Stephenson, K. A., et al. (2008). Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [¹⁸F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. Journal of Medicinal Chemistry, 51(16), 5093-5100. [Link]
-
Fersing, C., et al. (2019). ¹⁸F-Labeled Peptides: The Future Is Bright. Molecules, 24(16), 2999. [Link]
-
Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 911413. [Link]
-
De Vreese, R., et al. (2022). State of the art procedures towards reactive [¹⁸F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-15. [Link]
-
Savolainen, H., et al. (2020). A new approach to produce [¹⁸F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function. EJNMMI Radiopharmacy and Chemistry, 5(1), 1-14. [Link]
-
Zhang, M. R., et al. (2008). Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor. Bioorganic & Medicinal Chemistry, 16(11), 6145-6155. [Link]
- Cardinale, J., et al. (2016). Method for the production of ¹⁸F-labeled PSMA-specific PET-tracers.
-
Lopci, E., et al. (2024). The Medical Applications of Novel PET Radiopharmaceuticals. Cancers, 16(14), 2568. [Link]
-
Langanke, J., et al. (2017). Imaging of Tumor Metabolism Using Positron Emission Tomography (PET). Recent Results in Cancer Research, 207, 189-218. [Link]
-
Shields, A. F. (2015). Applications of PET imaging with the proliferation marker [¹⁸F]-FLT. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 59(2), 156-170. [Link]
-
Rohren, E. M., et al. (2004). Clinical applications of PET in oncology. Radiology, 231(2), 305-332. [Link]
- Haka, M. S., et al. (1989). The synthesis of 1-[2-[(4-[¹⁸F]fluorophenyl)(phenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a potential dopamine D2 receptor imaging agent for PET. Journal of Labelled Compounds and Radiopharmaceuticals, 27(7), 823-833.
-
Li, Z., et al. (2018). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Bioconjugate Chemistry, 29(6), 1827-1845. [Link]
-
Berroterán-Infante, N., et al. (2014). One-pot multi-tracer synthesis of novel (¹⁸)F-labeled PET imaging agents. Dalton Transactions, 43(41), 15413-15416. [Link]
Sources
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of Tumor Metabolism Using Positron Emission Tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 5. The Medical Applications of Novel PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot multi-tracer synthesis of novel (18)F-labeled PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral (1,1-Difluoropropan-2-yl)benzene Analogs: Strategies and Protocols
An Application Guide for Drug Development Professionals
Abstract
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethyl group (CHF₂) is of particular interest as it serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups.[1][2] Consequently, the development of robust and stereocontrolled methods for synthesizing chiral molecules bearing a difluoromethylated stereocenter is of paramount importance for drug discovery. This guide provides an in-depth overview of key asymmetric strategies for the synthesis of chiral (1,1-difluoropropan-2-yl)benzene analogs, a scaffold present in numerous promising pharmaceutical candidates. We will explore cutting-edge catalytic methods, classic chiral auxiliary-based approaches, and biocatalytic transformations, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Strategic Importance of the gem-Difluoromethyl Moiety
Chirality plays a decisive role in the efficacy and safety of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] The this compound core structure combines the benefits of a chiral center with the unique electronic properties of the gem-difluoro group.
-
Bioisosterism: The CHF₂ group mimics the steric and electronic properties of hydroxyl (OH) and thiol (SH) groups, allowing it to participate in hydrogen bonding interactions with biological targets while being chemically inert to metabolic oxidation.[1][5]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and bioavailability.[6]
-
Conformational Control: The introduction of a difluoromethyl group can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for receptor binding.
The convergence of these properties makes chiral difluoromethylated compounds highly sought-after targets in drug development programs.
Figure 1: Logical relationship between the structural features of this compound analogs and their impact on key drug development parameters.
Catalytic Asymmetric Synthesis: The Modern Approach
Direct catalytic asymmetric methods offer the most efficient and atom-economical routes to chiral difluoromethylated compounds. These strategies avoid the stoichiometric use of chiral auxiliaries, simplifying purification and reducing waste.
Strategy A: Chiral Aryl Iodide-Catalyzed Migratory gem-Difluorination
A landmark achievement in this field is the catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes developed by Jacobsen and co-workers.[7][8] This method utilizes a simple chiral aryl iodide catalyst to achieve high enantioselectivity in the construction of difluoromethylated stereocenters.[1]
Mechanistic Rationale: The reaction is initiated by the oxidation of the chiral aryl iodide catalyst (a pre-catalyst) by m-CPBA in the presence of HF-pyridine to form a chiral hypervalent iodine(III)-fluoride species. This active catalyst then engages the styrene substrate, leading to the formation of a key phenonium ion intermediate. The stereochemistry of the final product is determined by a stereospecific 1,2-aryl migration (a phenonium ion rearrangement), which proceeds with high fidelity, controlled by the chiral environment of the catalyst.[9] Cation-π interactions between the catalyst's aromatic groups and the phenonium ion are proposed to play a crucial role in stereodifferentiation.[1][7]
Figure 2: Simplified catalytic cycle for the Jacobsen migratory gem-difluorination. The chiral catalyst controls the formation and rearrangement of the key phenonium ion intermediate.
Protocol 1: Asymmetric Migratory gem-Difluorination of Methyl Cinnamate
This protocol is adapted from the work of Banik, S. M., Medley, J. W., & Jacobsen, E. N. (2016).[7]
Materials & Reagents:
-
(E)-Methyl cinnamate (Substrate)
-
Resorcinol-based chiral aryl iodide catalyst ((R,R)-catalyst)[1]
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Hydrogen fluoride-pyridine (HF-Pyridine, ~70% HF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Teflon or polypropylene reaction vial (HF is corrosive to glass)
-
Magnetic stirrer and stir bar
-
Cryostat or cooling bath capable of maintaining -20 °C
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a glovebox, add the chiral aryl iodide catalyst (10 mol%, 0.1 equiv.) to a Teflon vial equipped with a magnetic stir bar.
-
Add (E)-methyl cinnamate (1.0 equiv.) to the vial.
-
Remove the vial from the glovebox and place it under an inert atmosphere (N₂ or Ar). Add anhydrous DCM (to achieve a 0.1 M concentration of the substrate).
-
Cool the reaction mixture to -20 °C using a cryostat.
-
Reagent Addition (Caution!): In a separate plastic syringe, carefully draw up HF-Pyridine (3.0 equiv.). In another syringe, prepare a solution of m-CPBA (1.5 equiv.) in a minimal amount of anhydrous DCM. Note: Handle HF-Pyridine with extreme care in a fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
Slowly add the HF-Pyridine to the stirring reaction mixture at -20 °C.
-
Add the m-CPBA solution dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in NaHCO₃ solution.
-
Work-up: Once the reaction is complete, quench by slowly pouring the mixture into a beaker containing a rapidly stirring biphasic mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral methyl 2,2-difluoro-3-phenylpropanoate.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC analysis.
| Substrate (Styrene Derivative) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Methyl Cinnamate | 10 | -20 | 36 | 85 | 96 |
| N,N-Dimethylcinnamamide | 10 | -20 | 48 | 78 | 98 |
| 4-Methoxy-β-methylstyrene | 10 | -50 | 48 | 91 | 95 |
| 4-Chloro-β-methylstyrene | 10 | -20 | 24 | 82 | 92 |
| (Data is representative and compiled from literature sources for illustrative purposes)[1][7] |
Chiral Auxiliary-Controlled Synthesis
The use of a chiral auxiliary is a robust and dependable strategy for asymmetric synthesis.[10] The auxiliary is temporarily attached to the prochiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the enantiomerically enriched product.[][12]
Causality of Stereocontrol: The chiral auxiliary, often a bulky and conformationally rigid molecule like an Evans oxazolidinone or pseudoephedrine, is covalently bonded to a carboxylic acid derivative of the target molecule. This creates a new chiral molecule where one face of the reactive center (e.g., an enolate) is sterically shielded by the auxiliary. When an electrophile (in this case, a difluoromethylating agent or precursor) approaches, it is directed to the less hindered face, resulting in a highly diastereoselective reaction. Subsequent removal of the auxiliary yields the desired enantiomer.
Protocol 2: Diastereoselective Difluoromethylation using an Evans Auxiliary
This protocol outlines a conceptual pathway for the diastereoselective synthesis of a this compound analog precursor.
Materials & Reagents:
-
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)
-
Phenylacetyl chloride
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
An electrophilic difluoromethylating agent (e.g., S-(difluoromethyl)diaryl-sulfonium salt) or a two-step sequence involving hydroxymethylation followed by deoxofluorination.[13]
-
Tetrahydrofuran (THF, anhydrous)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Diethyl ether, Ethyl acetate, Hexanes
Procedure:
-
Acylation of Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C, add n-BuLi (1.05 equiv.) dropwise. After 15 minutes, add phenylacetyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 2-4 hours. Work up by quenching with water and extracting with ethyl acetate to obtain the N-acyloxazolidinone.
-
Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C. Add LDA (1.1 equiv.) dropwise to form the lithium enolate. The lithium cation chelates to the two carbonyl oxygens, creating a rigid structure that exposes one face of the enolate.
-
Diastereoselective Reaction:
-
Conceptual Step A (Direct Difluoromethylation): Add an electrophilic difluoromethylating reagent to the enolate solution at -78 °C and stir for several hours. This step is challenging and reagent-dependent.
-
Conceptual Step B (Two-Step Alternative): i) Add formaldehyde or a suitable hydroxymethylating agent to the enolate. ii) Isolate the β-hydroxy product and perform a deoxofluorination using a reagent like Deoxo-Fluor® to install the gem-difluoro group.[13]
-
-
Auxiliary Cleavage: After purification of the diastereomerically enriched product, cleave the auxiliary. A common method is to dissolve the compound in a THF/water mixture, add LiOH and H₂O₂, and stir at 0 °C. This cleaves the auxiliary and yields the chiral carboxylic acid without racemization. The chiral auxiliary can be recovered and recycled.
-
Final Product: The resulting chiral 2,2-difluoro-3-phenylpropanoic acid can be further derivatized as needed.
Figure 3: General workflow for a chiral auxiliary-mediated asymmetric synthesis.
Biocatalytic Approaches: The Green Chemistry Frontier
Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. The application of biocatalysis to organofluorine synthesis is a rapidly advancing field.[14][15] For the synthesis of chiral this compound analogs, ene-reductases (EREDs) are particularly promising.
Strategy Rationale: Ene-reductases catalyze the asymmetric reduction of activated C=C double bonds, using a nicotinamide cofactor (NADH or NADPH) as the hydride source. By starting with a substrate like (E)-1,1-difluoro-1-propen-2-yl)benzene, an ERED can stereoselectively reduce the double bond to create the desired chiral center. The success of this approach depends on identifying an enzyme that accepts the fluorinated substrate and provides high enantioselectivity.
Protocol 3: Ene-Reductase Mediated Asymmetric Reduction
This protocol is a generalized procedure based on established principles of biocatalytic reductions.[16]
Materials & Reagents:
-
(E)-(3,3-difluoroprop-1-en-2-yl)benzene (Substrate)
-
Screening kit of ene-reductase enzymes (EREDs)
-
NADPH or NADH cofactor
-
Glucose
-
Glucose dehydrogenase (GDH) for cofactor recycling
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Procedure:
-
Enzyme Screening (Small Scale): In multiple microtiter plate wells or vials, prepare a reaction mixture containing phosphate buffer, glucose (for the recycling system), GDH, and the NADPH cofactor.
-
Add a different ERED to each well.
-
Add the substrate, typically as a solution in DMSO (e.g., 1-5% v/v final concentration), to start the reaction.
-
Seal the plate/vials and shake at a controlled temperature (e.g., 30 °C) for 24 hours.
-
Analysis: Quench the reactions and extract with ethyl acetate. Analyze the extracts by chiral GC or HPLC to determine conversion and enantiomeric excess for each enzyme.
-
Preparative Scale-Up: Select the best-performing enzyme from the screen. Scale up the reaction in a larger vessel with gentle agitation. Maintain the pH and temperature.
-
Work-up and Purification: After the reaction reaches completion (monitored by GC/HPLC), saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate or MTBE).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by silica gel chromatography if necessary.
Conclusion and Future Outlook
The asymmetric synthesis of chiral this compound analogs is a vibrant area of research, driven by the immense value of these motifs in drug discovery. While catalytic asymmetric difluorination represents the state-of-the-art in terms of efficiency and elegance, traditional chiral auxiliary methods remain a reliable tool for securing specific stereoisomers. The emergence of biocatalysis offers a powerful, sustainable alternative that will undoubtedly see wider application as more robust, fluorine-tolerant enzymes are discovered. The protocols and strategies detailed in this guide provide a robust starting point for researchers and drug development professionals to access these critical chiral building blocks, paving the way for the next generation of innovative therapeutics.
References
-
Banik, S. M., Medley, J. W., & Jacobsen, E. N. (2016). Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. Science, 353(6294), 51–54. [Link]
-
Banik, S. M., Medley, J. W., & Jacobsen, E. N. (2016). Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters. Scholarly Community Encyclopedia. [Link]
-
ResearchGate. (n.d.). Biocatalytic strategy for the stereoselective synthesis of mono-fluorinated and gem-difluoro cyclopropanes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024). ResearchGate. [Link]
-
Wang, Z., et al. (2022). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science, 13(31), 8962-8969. [Link]
-
O'Hagan, D. (2020). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical Society Reviews, 49(11), 3331-3348. [Link]
-
Wang, T., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]
-
Ni, S., et al. (2021). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 143(35), 13953–13958. [Link]
-
ResearchGate. (n.d.). Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. ResearchGate. [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7025-7073. [Link]
-
Arnold, F. H., et al. (2018). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science, 4(9), 1183–1190. [Link]
-
Currin, A., et al. (2020). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 3(1), 1-10. [Link]
-
Sheppard, T., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
-
Wang, T., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral -Difluoromethylamines from Ketimines. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Kumar, S., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(47), 34651-34663. [Link]
-
Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 16(3), 5-6. [Link]
-
Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]
Sources
- 1. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 7. Sci-Hub. Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters / Science, 2016 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. 手性助剂 [sigmaaldrich.com]
- 13. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 14. A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Introduction: The Strategic Value of the (1,1-Difluoropropan-2-yl) Moiety
An Application Guide to the Strategic Derivatization of (1,1-Difluoropropan-2-yl)benzene
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1][2][3] The this compound scaffold is of particular interest. The geminal difluoro group acts as a bioisostere for carbonyl or hydroxyl groups, enhances metabolic stability by blocking oxidative pathways, and can significantly alter lipophilicity and binding affinity, thereby improving the pharmacokinetic profile of a potential therapeutic agent.[4][5]
This document serves as a comprehensive technical guide for researchers engaged in the chemical modification of the phenyl ring of this compound. We will move beyond simple procedural lists to explore the underlying principles of reactivity and provide robust, field-tested protocols for key electrophilic aromatic substitution (EAS) reactions.
Core Principle: Understanding the Electronic Influence of the (1,1-Difluoropropan-2-yl) Substituent
The success of any derivatization strategy hinges on a fundamental understanding of the substituent's electronic effects on the aromatic ring. The (1,1-Difluoropropan-2-yl) group exerts a powerful influence primarily through the inductive effect.
-
Inductive Effect (-I): The two fluorine atoms are highly electronegative, strongly withdrawing electron density from the rest of the molecule through the sigma bonds. This effect is dominant.
-
Hyperconjugation (Weak +I): The alkyl portion of the substituent offers a negligible electron-donating effect.
The net result is that the (1,1-Difluoropropan-2-yl) group is a strong electron-withdrawing and deactivating substituent . This has two major consequences for electrophilic aromatic substitution (EAS):
-
Reduced Reactivity: The electron-poor phenyl ring is less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[6][7] Consequently, more forcing reaction conditions (e.g., higher temperatures, stronger acids) are often required.
-
Regioselectivity (Directing Effect): Deactivating groups that operate primarily through an inductive effect direct incoming electrophiles to the meta-position .[6][7][8]
The rationale for meta-direction can be visualized by examining the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.[9][10] Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing substituent—a highly destabilized arrangement. In contrast, meta attack ensures the positive charge is never adjacent to the deactivating group, leading to a more stable intermediate and becoming the kinetically favored pathway.
Figure 1: Regioselectivity in the EAS of this compound.
Application Protocols for Phenyl Ring Functionalization
The following protocols are designed to be self-validating systems. The causality behind reagent choice, conditions, and work-up procedures is explained to ensure both success and safety.
Nitration: Introduction of a Nitro Group
Nitration is a classic EAS reaction that introduces a versatile -NO₂ group, which can be further reduced to an amine for subsequent modifications.[11] Due to the deactivated nature of the substrate, a standard nitrating mixture of nitric and sulfuric acid is effective.
Reaction Workflow:
Figure 2: Workflow for the nitration of this compound.
Protocol: Synthesis of 1-(1,1-Difluoropropan-2-yl)-3-nitrobenzene
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (3.0 eq)
-
Concentrated Nitric Acid (HNO₃, 70%) (1.2 eq)
-
Ice, deionized water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound.
-
Acid Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add the concentrated sulfuric acid while stirring.
-
Nitration: Add the concentrated nitric acid dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: This slow, cold addition is critical to control the exothermic reaction and prevent the formation of dinitrated byproducts. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[12]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure meta-isomer.
-
-
Safety: This reaction involves highly corrosive and strong oxidizing acids. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Halogenation: Introduction of a Bromo Group
Aromatic halogenation provides a handle for further cross-coupling reactions. Bromination is typically achieved with liquid bromine and a Lewis acid catalyst.
Protocol: Synthesis of 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Iron(III) Bromide (FeBr₃) (0.1 eq, catalyst)
-
Liquid Bromine (Br₂) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
10% Sodium thiosulfate solution
-
-
Procedure:
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the substrate and anhydrous DCM.
-
Catalyst Addition: Add the anhydrous FeBr₃ catalyst. The mixture may darken. Cool the flask to 0 °C.
-
Bromine Addition: Add the liquid bromine dropwise via a syringe. A reddish-brown color will persist, and HBr gas will evolve (use a trap).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding water. To remove excess bromine, add 10% sodium thiosulfate solution until the red color disappears.
-
Extraction & Purification: Extract with DCM, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or distillation.
-
-
Safety: Bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a fume hood. Wear appropriate PPE, including heavy-duty gloves.
Sulfonation: Introduction of a Sulfonic Acid Group
Sulfonation introduces the -SO₃H group, which can be a useful directing group or can be converted to other functional groups like sulfonamides.
Protocol: Synthesis of 3-(1,1-Difluoropropan-2-yl)benzenesulfonic acid
-
Materials:
-
This compound (1.0 eq)
-
Fuming Sulfuric Acid (20% SO₃) (3-4 eq)
-
-
Procedure:
-
Setup: In a round-bottom flask, cool fuming sulfuric acid to 0 °C in an ice bath.
-
Addition: Slowly add the this compound to the cold, stirring acid.
-
Causality: Fuming sulfuric acid provides a high concentration of the electrophile, SO₃, necessary to react with the deactivated ring.[12]
-
-
Reaction: After addition, remove the ice bath and heat the mixture to 40-50 °C for 6-12 hours. The reaction is often reversible, and heat drives it towards the sulfonated product.[12]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product is often water-soluble. Salting out with NaCl may be necessary to precipitate the sodium salt of the sulfonic acid, which can then be filtered. Alternatively, neutralization followed by isolation may be required.
-
-
Safety: Fuming sulfuric acid is extremely corrosive and reacts violently with water. Handle with extreme caution in a fume hood.
Friedel-Crafts Reactions: A Critical Limitation
The Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds with aromatic rings.[15] However, they have a significant limitation: the reaction fails on rings substituted with strongly deactivating groups , such as the (1,1-Difluoropropan-2-yl) group.[16] The electron-withdrawing nature of the substituent reduces the nucleophilicity of the ring to a point where it will not attack the carbocation or acylium ion electrophiles generated under Friedel-Crafts conditions.
-
Expert Insight: Do not attempt direct Friedel-Crafts reactions on this substrate. It will result in the recovery of starting material or decomposition under harsh conditions. To introduce alkyl or acyl groups, alternative multi-step synthetic strategies are required, such as metal-halogen exchange followed by reaction with an appropriate electrophile on a brominated version of the substrate.
Summary of Derivatization Strategies
| Reaction | Reagents | Primary Product Isomer | Key Considerations |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | meta | Highly exothermic; requires careful temperature control. |
| Bromination | Br₂, FeBr₃ | meta | Requires anhydrous conditions; Br₂ is highly toxic. |
| Sulfonation | Fuming H₂SO₄ (SO₃) | meta | Reversible reaction; may require heat to proceed. |
| Friedel-Crafts | R-Cl/AlCl₃ or RCOCl/AlCl₃ | N/A | Reaction fails due to the strongly deactivated ring. |
References
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.MDPI.
- Synthetic Advantages of Defluorinative C–F Bond Functionalization.PubMed Central.
- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.Bentham Science.
- Electrophilic Aromatic Substitution Mechanism.Master Organic Chemistry.
- 18.6: Substituent Effects on the EAS Reaction.Chemistry LibreTexts.
- Significance of Fluorine in Medicinal Chemistry: A Review.ResearchGate.
- Directing Effects.ChemTalk.
- Electrophilic aromatic substitution.Wikipedia.
- Friedel–Crafts reaction.Wikipedia.
- Electrophilic aromatic directing groups.Wikipedia.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.PubMed.
- Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe.White Rose Research Online.
- 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).Chemistry LibreTexts.
- Chemistry of Benzene: Electrophilic Aromatic Substitution.Mustansiriyah University.
- Current and emerging applications of fluorine in medicinal chemistry.ResearchGate.
- Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis.YouTube.
- 5.2 Directing Effects of the Substituents on EAS.KPU Pressbooks.
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.Master Organic Chemistry.
- Biological Potential of FluoroBenzene Analogs.JSciMed Central.
- Intramolecular Friedel-Crafts Reactions.Master Organic Chemistry.
- New synthesis of fluorobenzene and derivatives.Sci-Hub.
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.JMU Scholarly Commons.
- Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!YouTube.
- WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.Google Patents.
- The preparation and properties of 1,1-difluorocyclopropane derivatives.Beilstein Journals.
- CAS 57514-09-7 | this compound.Synblock.
- 5.4 Synthesis of Benzene Derivatives.KPU Pressbooks.
- Friedel-Crafts Reactions.Chemistry LibreTexts.
- Friedel-Crafts Reactions of Benzene.YouTube.
- 35.01 Halogenation of Benzene.YouTube.
Sources
- 1. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Directing Effects | ChemTalk [chemistrytalk.org]
- 11. youtube.com [youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Application Note: A Robust and Scalable Synthesis of (1,1-Difluoropropan-2-yl)benzene for Preclinical Development
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] The gem-difluoroalkyl group (CF₂) is of particular importance, often serving as a key bioisostere for a carbonyl moiety or as a metabolically stable lipophilic element.[5][6] This structural modification can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity.[4] (1,1-Difluoropropan-2-yl)benzene is a valuable building block in this domain, providing a versatile platform for the synthesis of advanced intermediates destined for preclinical evaluation.
This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound via the deoxofluorination of 1-phenylpropan-2-one. The chosen methodology prioritizes safety, scalability, and reproducibility, addressing the common challenges encountered when transitioning fluorination reactions from the bench to pilot-scale production.[7][8]
Strategic Rationale: Deoxofluorination Pathway
The most direct and industrially viable route to this compound is the deoxofluorination of the corresponding ketone, 1-phenylpropan-2-one. This approach is favored for its atom economy and procedural simplicity.
For this process, we have selected Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) as the fluorinating agent. While other reagents like DAST are effective at the bench scale, Deoxo-Fluor exhibits significantly greater thermal stability, a critical safety advantage that mitigates the risk of exothermic decomposition and runaway reactions during large-scale operations.[9]
Reaction Scheme
Caption: Deoxofluorination of 1-phenylpropan-2-one.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Notes |
| 1-Phenylpropan-2-one | ≥98% | Major Supplier | --- |
| Deoxo-Fluor® | Solution (e.g., 50% in THF) | Major Supplier | Higher thermal stability than DAST.[9] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier | Ensure water content is <50 ppm. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Major Supplier | For aqueous quench. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Major Supplier | For drying organic phase. |
| Brine (Saturated NaCl) | --- | In-house prep | --- |
| Nitrogen (N₂) | High Purity | --- | For inert atmosphere. |
| Equipment | Specifications |
| Jacketed Glass Reactor | 10 L, with bottom outlet valve |
| Overhead Mechanical Stirrer | High-torque, with glass or PTFE impeller |
| Digital Thermocouple | Calibrated, with PTFE sheath |
| Addition Funnel / Peristaltic Pump | For controlled, slow addition |
| Condenser | Double-surface, with inert gas inlet |
| Gas Scrubber | Filled with aqueous potassium hydroxide (KOH) |
| Vacuum Pump & Distillation Head | For purification |
Detailed Scale-Up Protocol (1 kg Scale)
PART 1: Reactor Preparation and Inerting
-
Assembly & Cleaning: Assemble the reactor system, ensuring all glassware is meticulously cleaned and oven-dried (>120 °C for at least 4 hours) to remove all traces of moisture.
-
Inert Atmosphere: Assemble the reactor while hot and immediately place it under a positive pressure of high-purity nitrogen. Maintain a gentle nitrogen flow through the condenser and out to the gas scrubber throughout the entire procedure. This is crucial as fluorinating agents react violently with water.[9]
PART 2: Reaction Execution
-
Charging Starting Material: Charge the reactor with 1-phenylpropan-2-one (1.00 kg, 7.45 mol) and anhydrous dichloromethane (5.0 L).
-
Cooling: Begin stirring and cool the reactor contents to 0 °C using a circulating chiller. A stable internal temperature is critical for controlling the initial exotherm.[10]
-
Fluorinating Agent Addition: Begin the slow, subsurface addition of Deoxo-Fluor® (1.2 equivalents, 8.94 mol) via a peristaltic pump or dropping funnel over a period of 2-3 hours.
-
Causality: Slow, subsurface addition is paramount to prevent localized overheating and reagent decomposition, which can lead to reduced yield and the formation of complex byproducts.[7] Monitor the internal temperature closely; do not allow it to exceed 5 °C during the addition phase.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C) and stir for an additional 12-16 hours.
-
Monitoring for Completion: Monitor the reaction progress by withdrawing small, carefully quenched aliquots for analysis by GC-MS. The reaction is considered complete when the starting ketone peak area is <2% relative to the product.
PART 3: Quench and Work-up
Safety Note: This stage generates Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[11] All operations must be conducted in a well-ventilated fume hood or enclosure, with the reactor off-gas directed through an active KOH scrubber. Ensure calcium gluconate gel is readily accessible as a first-aid antidote for HF skin exposure.[12][13]
-
Prepare Quench Solution: In a separate, appropriately sized vessel, prepare a stirred solution of saturated aqueous sodium bicarbonate (10 L) and cool it to 0-5 °C in an ice bath.
-
Controlled Quench: Slowly transfer the completed reaction mixture from the reactor into the cold, vigorously stirred bicarbonate solution. Control the addition rate to manage gas evolution (CO₂).
-
Phase Separation: Once the quench is complete and gas evolution has ceased, transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer.
-
Extraction: Extract the aqueous layer twice with DCM (2 x 1 L).
-
Washing & Drying: Combine all organic layers and wash sequentially with water (2 L) and saturated brine (2 L). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter.
PART 4: Purification and Isolation
-
Solvent Removal: Remove the bulk of the dichloromethane solvent using a rotary evaporator.
-
Fractional Distillation: The most efficient method for purifying the crude product on this scale is fractional distillation under reduced pressure.[10]
-
Assemble a distillation apparatus with a short Vigreux column.
-
Collect the product fraction at the appropriate boiling point and pressure. (Literature boiling point may be used as a guide).
-
-
Final Product: The purified this compound should be a clear, colorless oil. Determine the final yield and store under a nitrogen atmosphere.
Process Workflow and Characterization
Caption: Overall workflow for the scale-up synthesis.
Quality Control and Analytical Characterization
Verification of the final product's identity and purity is essential. The following analytical methods form a comprehensive quality control package.
| Technique | Purpose | Expected Result |
| ¹⁹F NMR | Unambiguous confirmation of CF₂ group | A characteristic multiplet signal in the expected chemical shift region for a benzylic gem-difluoride. |
| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons, the methine proton (CH), and the methyl protons (CH₃), with appropriate chemical shifts and coupling to fluorine. |
| ¹³C NMR | Structural confirmation | Signals for all unique carbons, with the CF₂ carbon showing a characteristic triplet due to one-bond C-F coupling. |
| GC-MS | Identity & Impurity Profile | Molecular ion peak corresponding to the product's mass (156.17 g/mol ).[14] Identifies any residual starting material or byproducts. |
| GC (FID) | Purity Assessment | Quantifies the purity of the final product, which should be ≥98% for preclinical use. |
| Karl Fischer Titration | Water Content | Determines residual moisture content. |
Safety and Troubleshooting
| Issue | Potential Cause(s) | Corrective Action / Prevention |
| Low Conversion | Insufficient fluorinating agent; Reagent decomposition due to moisture; Reaction not run to completion. | Ensure anhydrous conditions.[10] Use a slight excess (1.2 eq) of Deoxo-Fluor. Monitor reaction by GC until starting material is consumed. |
| Excessive Byproducts | Reaction temperature too high; Addition of fluorinating agent too fast. | Maintain strict temperature control during addition (<5 °C).[7] Ensure slow, controlled addition to manage exotherm. |
| Thermal Runaway | Poor heat transfer at scale; Rapid addition of reagent. | Use a jacketed reactor with an efficient circulator. Ensure slow addition and constant monitoring of internal temperature.[8][10] |
| Difficult Purification | Formation of close-boiling impurities. | Optimize reaction conditions to improve selectivity. Use a high-efficiency fractional distillation column. |
| HF Exposure | Improper handling during quench; Inadequate ventilation or scrubbing. | Always perform quench in a well-ventilated enclosure with an active scrubber. Wear appropriate PPE, including a face shield and HF-resistant gloves.[12][15][16] |
References
- BenchChem. (n.d.). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.
- DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
- Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. J. Org. Chem., 65, 4830-4832.
- Sravathi Advance Process Technologies. (2025). Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis.
- Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
- Burton, D. J., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry.
- Hiyama, T. (2000).
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Synblock. (n.d.). CAS 57514-09-7 | this compound.
- Town of Fort Frances. (n.d.). Fluoride Handling.
- Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
- Ley, S. V. Research Group. (n.d.). Fluorination Reactions.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- University of Wisconsin-Madison EHS. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- Reddit. (2021). What are the safety precautions necessary for working with HF?
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sravathi.com [sravathi.com]
- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. reddit.com [reddit.com]
- 14. CAS 57514-09-7 | this compound - Synblock [synblock.com]
- 15. fortfrances.ca [fortfrances.ca]
- 16. questron.ca [questron.ca]
Analytical methods for quantifying (1,1-Difluoropropan-2-yl)benzene
An Application Note and Protocol for the Quantitative Analysis of (1,1-Difluoropropan-2-yl)benzene
Introduction
This compound (CAS No. 57514-09-7) is a fluorinated aromatic compound.[1][2] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making such compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] Accurate and reliable quantification of this compound is therefore critical for process monitoring, quality control of starting materials, and final product purity assessment in drug development and manufacturing.
This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of robust analytical methodologies for the quantification of this compound. We present two primary, validated methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]
Physicochemical Properties and Method Selection Rationale
This compound has a molecular formula of C9H10F2 and a molecular weight of 156.17 g/mol .[1][2] As a substituted benzene derivative, it possesses an aromatic ring that serves as a chromophore for UV detection. The compound's relatively low molecular weight and non-polar nature suggest sufficient volatility for gas chromatography.
-
Gas Chromatography (GC): This is the preferred method due to the anticipated volatility of the analyte. A Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons, robustness, and a wide linear dynamic range. The choice of a mid-polarity column, such as one with a cyanopropylphenyl phase, provides excellent selectivity for aromatic compounds.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This serves as an excellent orthogonal or alternative technique. The compound's hydrophobicity makes it well-suited for retention on a non-polar stationary phase (e.g., C18). The benzene ring's UV absorbance allows for sensitive detection with a Diode Array Detector (DAD) or a variable wavelength UV detector, which also aids in assessing peak purity.
Sample Preparation Protocol
Effective sample preparation is crucial for accurate and reproducible results. The goal is to dissolve the analyte in a suitable solvent, ensuring compatibility with the chosen analytical system while minimizing matrix effects.
Step-by-Step Protocol for Sample Preparation
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen diluent (Methanol for HPLC, Dichloromethane for GC). This yields a primary stock solution of approximately 1000 µg/mL.
-
Perform serial dilutions from the primary stock solution to prepare calibration standards and quality control (QC) samples at the desired concentrations.
-
-
Sample (Assay) Preparation:
-
Accurately weigh a sample amount expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for Dichloromethane, PVDF for Methanol) into an autosampler vial.
-
Visualization of Sample Preparation Workflow
Caption: General workflow for sample and standard preparation.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for high-throughput, precise quantification and is particularly suitable for assessing the purity of the drug substance or for monitoring reaction completion.
GC-FID Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 6890/8890 or equivalent with FID | Standard, robust instrumentation for routine analysis. |
| Column | Agilent DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent | Mid-polarity phase provides good selectivity for aromatic compounds and separation from common solvents. |
| Inlet | Split/Splitless, Split ratio 50:1 | A high split ratio prevents column overloading and ensures sharp peaks for a high concentration sample. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.2 mL/min | Provides optimal column efficiency. Hydrogen can offer faster analysis times. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 240 °C (hold 2 min) | Initial temperature allows for solvent focusing. The ramp ensures elution of the analyte as a sharp peak. |
| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for organic compounds. |
| Detector Temp | 280 °C | Prevents condensation of the analyte in the detector. |
| Makeup Gas (N2) | 25 mL/min | Optimizes detector response. |
| Hydrogen Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidizer for the FID flame. |
| Diluent | Dichloromethane | Volatile solvent that elutes early and provides good solubility for the analyte. |
Visualization of GC-FID Analysis Workflow
Caption: Workflow for the GC-FID analytical process.
Method 2: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method provides an alternative approach that is valuable for samples in complex matrices or as an orthogonal method to confirm GC results.
HPLC-UV Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260/1290 or equivalent with DAD/UV Detector | A standard system capable of delivering precise gradients and sensitive detection. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent | C18 stationary phase provides excellent hydrophobic retention for the aromatic analyte. |
| Mobile Phase A | Water | The weak solvent in reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | The strong organic solvent used to elute the analyte. |
| Gradient Program | Isocratic: 60% B | An isocratic mobile phase is simpler and often more robust for a single analyte assay. Adjust as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A common injection volume for HPLC analysis. |
| Detection | UV at 254 nm | The benzene ring exhibits strong absorbance at this wavelength, providing good sensitivity. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities. |
| Diluent | Methanol or Acetonitrile/Water (60:40) | Ensures the analyte is fully dissolved and is compatible with the mobile phase. |
Visualization of HPLC-UV Analysis Workflow
Caption: Workflow for the RP-HPLC-UV analytical process.
Method Validation Protocol
To ensure that an analytical procedure is suitable for its intended purpose, a validation process must be conducted.[5][8] The following parameters should be assessed according to ICH Q2(R2) guidelines.[6][7][9]
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix).[9] | Peak for this compound is pure and resolved from other components. |
| Linearity | A linear relationship between concentration and analytical response over a defined range.[9] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[8] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of the test results to the true value, expressed as percent recovery.[6] | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. Assessed as repeatability and intermediate precision. | Repeatability (n=6): RSD ≤ 1.0%Intermediate Precision: Overall RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8] | System suitability parameters remain within limits; results are not significantly affected. |
Example Validation Data (Hypothetical)
Linearity Data for GC-FID Method
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 125,430 |
| 100 | 251,100 |
| 200 | 501,500 |
| 400 | 1,005,200 |
| 600 | 1,508,300 |
| Result | r² = 0.9998 |
Accuracy and Precision Data for HPLC-UV Method
| Level | Concentration (µg/mL) | Recovery (%) (n=3) | RSD (%) |
| 80% | 80 | 99.5 | 0.8 |
| 100% | 100 | 100.2 | 0.6 |
| 120% | 120 | 101.1 | 0.7 |
Conclusion
This application note details two robust and reliable methods for the quantitative determination of this compound. The GC-FID method offers high throughput and precision, making it ideal for purity and assay testing. The RP-HPLC-UV method serves as a strong orthogonal technique, confirming results and providing flexibility for various sample matrices. Both methods are designed to be validated according to ICH guidelines, ensuring data integrity and trustworthiness for researchers, scientists, and drug development professionals in a regulated environment.
References
- IntuitionLabs. ICH Q2(R2)
- AMSbiopharma.
- Lab Manager.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Analytik Jena.
- Quick Company.
- The Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds.
- Analytical Methods (RSC Publishing).
- PubChem. (2-Fluoropropan-2-yl)benzene.
- PubChem. (1,1-Difluoropropyl)benzene.
- MDPI.
- Chromatography Today.
- Eurofins. ANALYTICAL METHOD SUMMARIES.
- Cheméo. Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3).
- PubChem. 1-Fluoro-3-(propan-2-yl)benzene.
- NIST. Benzene, 1,4-difluoro-.
- Synblock. CAS 57514-09-7 | this compound.
- Synblock. CAS 57514-09-7 | this compound.
- PubChem. 1,1-Difluoropropane.
- WUR eDepot.
- NCBI. Table 7-1, Analytical Methods for Determining Benzene in Biological Samples.
- Thermo Fisher Scientific.
- Publications Office of the EU. Overview on PFAS analytical methods.
- CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions).
- Semantic Scholar.
- ResearchGate. (PDF)
- EPFL.
- PubMed.
- ResearchGate. (PDF) Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances.
- Agilent Technologies.
- Agilent Technologies.
- Shimadzu. C10 or Lower Boiling Aromatics Analysis Nexis GC-2030ARO1 GC-2014ARO1.
- Labcompare.com.
- ChemicalBook. Fluorobenzene(462-06-6) 1H NMR spectrum.
- ChemicalBook. 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum.
- ResearchGate.
- ResearchGate. (PDF)
- Pharmacia.
Sources
- 1. CAS 57514-09-7 | this compound - Synblock [synblock.com]
- 2. CAS 57514-09-7 | this compound - Synblock [synblock.com]
- 3. Preparation Of Fluorinated Aromatic Compounds [quickcompany.in]
- 4. Advances in fluorine-containing materials for sample preparation in the food field - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,1-Difluoropropan-2-yl)benzene
Welcome to the technical support center for the synthesis of (1,1-difluoropropan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The gem-difluoro group is a valuable bioisostere for a carbonyl group, often enhancing the metabolic stability and bioavailability of drug candidates.[1][2] The most common and direct route to this compound is the deoxofluorination of propiophenone. This guide provides in-depth troubleshooting advice and optimized protocols to improve your synthetic yield and purity.
Troubleshooting Guide & FAQs
Here, we address specific issues you might encounter during the synthesis of this compound via the deoxofluorination of propiophenone.
FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the yield, and how can I optimize them?
Low yield in the deoxofluorination of propiophenone is a common issue that can often be traced back to several key experimental parameters. The choice of fluorinating reagent, solvent, reaction temperature, and moisture control are all critical for success.
Underlying Causes and Solutions:
-
Choice of Fluorinating Reagent: Not all deoxofluorinating agents are equally effective for converting ketones to gem-difluorides.[3] Diethylaminosulfur trifluoride (DAST) is a common choice, but its thermal instability can lead to decomposition and reduced efficacy.[4][5] More stable alternatives like Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride) often provide better and more reproducible yields.[3][5] For particularly sensitive substrates, newer reagents like PhenoFluor™ or AlkylFluor™ might offer higher chemoselectivity and fewer side reactions, although they are primarily used for alcohols.[6][7]
-
Solvent Selection: The polarity and boiling point of the solvent can significantly impact the reaction. Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are generally preferred for reactions with DAST.[4] Using solvents like THF can sometimes lead to non-reproducible results.[4]
-
Temperature Control: Deoxofluorination reactions, particularly with DAST, are highly temperature-sensitive. Running the reaction at too high a temperature can lead to reagent decomposition and an increase in side products. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. It is crucial to maintain the recommended temperature for the specific reagent being used. For DAST-mediated reactions, temperatures are often kept low, for instance, at -78 °C to 0 °C.[8]
-
Strict Anhydrous Conditions: Deoxofluorinating reagents are extremely sensitive to moisture. Any water present in the reaction will rapidly quench the reagent, forming hydrogen fluoride (HF) and reducing the amount of active reagent available for the desired transformation. This will invariably lead to lower yields. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Optimized Protocol for the Synthesis of this compound using Deoxo-Fluor™:
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add propiophenone (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per 1 mmol of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add Deoxo-Fluor™ (1.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and will release gas.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
FAQ 2: I am observing a significant amount of a side product, which I suspect is a vinyl fluoride. How can I minimize its formation?
The formation of vinyl fluorides is a well-documented side reaction in the deoxofluorination of enolizable ketones like propiophenone.[9] This occurs due to the deprotonation of the intermediate fluoro carbocation.
Mechanism of Side Product Formation:
The reaction proceeds through an intermediate oxosulfonium species, which then eliminates to form a fluoro carbocation. For enolizable ketones, this carbocation can be deprotonated at the α-carbon to yield the corresponding vinyl fluoride.
Strategies to Minimize Vinyl Fluoride Formation:
-
Choice of Reagent: Some fluorinating agents are less prone to promoting elimination reactions. While DAST is known to cause this side reaction, more modern reagents may offer better selectivity.
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can disfavor the elimination pathway, which often has a higher activation energy than the desired substitution.
-
Use of a Non-Nucleophilic Base: The in-situ formation of HF during the reaction can catalyze the elimination. The addition of a mild, non-nucleophilic base can scavenge the HF, although care must be taken as this can also potentially interfere with the primary reaction.
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting workflow for minimizing vinyl fluoride formation.
FAQ 3: I am concerned about the safety and handling of DAST. What are the primary hazards, and what are the best practices for its use?
DAST is a powerful fluorinating agent, but it is also known for its thermal instability.[4] It can undergo exothermic decomposition, particularly at temperatures above 50 °C, which can lead to a dangerous increase in pressure in a sealed vessel.
Safety Precautions and Best Practices:
-
Storage: Store DAST in a refrigerator in a tightly sealed container, away from moisture.
-
Handling: Always handle DAST in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Temperature Control: Never heat DAST above 50 °C. When running reactions, always use a cooling bath to control the temperature, especially during the initial addition of the reagent.
-
Quenching: Quench the reaction carefully at a low temperature, as the quenching process can be highly exothermic.
-
Alternative Reagents: If possible, consider using more thermally stable alternatives like Deoxo-Fluor™, which has a higher decomposition temperature and is generally considered safer to handle.[3][5]
Comparison of Common Deoxofluorinating Agents:
| Reagent | Acronym | Key Advantages | Key Disadvantages |
| Diethylaminosulfur Trifluoride | DAST | Widely available, effective for many substrates.[4] | Thermally unstable, can lead to elimination side products.[5][7] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor™ | More thermally stable than DAST, often gives higher yields.[3][5] | More expensive than DAST. |
| (Diethylamino)difluorosulfonium Tetrafluoroborate | XtalFluor-E® | Crystalline solid, easy to handle, high thermal stability. | Requires activation with a fluoride source. |
FAQ 4: My purification by column chromatography is difficult, and I cannot get a clean separation of my product from the starting material and side products. What can I do?
Purification can be challenging due to the similar polarities of the starting propiophenone, the desired this compound, and the vinyl fluoride side product.
Purification Strategies:
-
Optimize Chromatography:
-
Solvent System: Use a less polar solvent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture) to increase the separation between the components on the silica gel.
-
Column Size: Use a longer column with a smaller diameter to improve resolution.
-
Sample Loading: Ensure the crude material is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
-
Chemical Modification: If chromatographic separation is still proving difficult, consider a chemical modification of the unreacted starting material. For example, the unreacted propiophenone can be selectively reacted with a reagent that will significantly change its polarity, making it easier to separate. For instance, a selective reduction of the ketone to an alcohol with a mild reducing agent would drastically increase its polarity, allowing the desired product to be easily eluted.
-
Distillation: Given that this compound is likely to be a liquid, fractional distillation under reduced pressure could be an effective purification method, especially for larger scale syntheses, provided the boiling points of the components are sufficiently different.
Reaction Mechanism Overview
Caption: General mechanism for the deoxofluorination of propiophenone.
References
- Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC - NIH.
- Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones.
- Synthesis of gem-Difluoroalkenes - ChemistryViews.
- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF - ResearchGate.
- Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C - ChemRxiv.
- Deoxyfluorination: A Detailed Overview of Recent Developments - Who we serve.
- Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
- Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.
- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF - ResearchGate.
- Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC - NIH.
- Deoxyfluorination: A Detailed Overview Of Recent Developments - CoLab.
- A Novel Direct Synthesis of (2,2-Difluorovinyl)benzenes from Aromatic Aldehydes. | Request PDF - ResearchGate.
- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses.
- Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides - PubMed.
- (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments - ResearchGate.
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - ChemRxiv.
- 1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene | Benchchem.
- Deoxyfluorination - Hypha Discovery.
- Fluorination with aminosulfuranes - Wikipedia.
- 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC - NIH.
- The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride.
- US4847442A - Process for the preparation of difluorobenzenes - Google Patents.
- Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix - Organic Syntheses.
- Deoxyfluorination Reagents from 1999-Present - Bryn Mawr College.
- gem-Difluorinated Amines for Drug Design - Enamine.
- Application Note – Deoxyfluorination - Sigma-Aldrich.
- WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents.
- Gem-difluorinative ring-expansion of alkenes - ChemRxiv.
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate.
- Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Gem-Difluorination of α-Diazo Amides Using (Difluoroiodo)toluene - UWSpace - University of Waterloo.
- (PDF) Synthesis of gem ‐Difluorocyclopropanes - ResearchGate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brynmawr.edu [brynmawr.edu]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
Technical Support Center: Fluorination of 2-Phenylpropan-1-one
Welcome to our dedicated technical support center for the fluorination of 2-phenylpropan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into this valuable ketone scaffold. As a Senior Application Scientist, I've compiled this resource based on extensive laboratory experience and a deep understanding of the underlying reaction mechanisms. Our goal is to provide you with not just protocols, but the scientific rationale to troubleshoot and optimize your fluorination reactions effectively.
I. Understanding the Reaction Landscape
The α-fluorination of 2-phenylpropan-1-one is a nuanced transformation. The presence of two distinct enolizable positions—the methylene (C1) and the methine (C2) carbons—introduces challenges in regioselectivity. Furthermore, the nature of the phenyl group and the reaction conditions can lead to a variety of side reactions. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
Here, we address common issues encountered during the fluorination of 2-phenylpropan-1-one.
Q1: My reaction is producing a mixture of regioisomers. How can I selectively fluorinate the methine position (C2)?
A1: Achieving high regioselectivity is a primary challenge. The fluorination of unsymmetrical ketones like 2-phenylpropan-1-one can lead to a mixture of products.[1][2] The outcome is often a battle between kinetic and thermodynamic control of the enolate formation.
-
Under Thermodynamic Control: Formation of the more substituted, and thus more stable, enolate is favored. This typically leads to fluorination at the C2 (methine) position. To favor thermodynamic control, you can employ:
-
Weaker bases or allow the reaction to equilibrate at a higher temperature.
-
Protic solvents can also facilitate enolate equilibration.
-
-
Under Kinetic Control: The less sterically hindered proton is abstracted more rapidly, leading to the formation of the kinetic enolate and subsequent fluorination at the C1 (methylene) position. To favor kinetic control:
-
Use a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).
-
Use aprotic solvents.
-
Troubleshooting Decision Tree for Regioselectivity:
Caption: Simplified workflow of the Favorskii rearrangement.
-
How to Avoid It:
-
Use Non-Nucleophilic Bases: Employ bases that are poor nucleophiles, such as hindered amines (e.g., DBU) or metal hydrides, if the reaction conditions allow.
-
Careful Control of Stoichiometry: Avoid a large excess of nucleophilic base.
-
Temperature Control: The rearrangement may be more prevalent at higher temperatures.
-
Q5: I'm seeing byproducts resulting from elimination. How can I suppress this?
A5: Elimination of HF from the α-fluoroketone product can occur, especially under basic conditions, to form an α,β-unsaturated ketone.
-
Base Selection: Strong, non-nucleophilic bases can promote elimination. If possible, use a milder base.
-
Temperature: Higher temperatures can favor elimination reactions. Running the reaction at a lower temperature may minimize this side product.
-
Reaction Time: Minimize the time the product is exposed to the reaction conditions after its formation.
III. Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor™
-
To a stirred solution of 2-phenylpropan-1-one (1.0 eq.) in an appropriate solvent (e.g., acetonitrile, 0.1 M), add Selectfluor™ (1.1 eq.).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Fluorination using NFSI with a Base
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-phenylpropan-1-one (1.0 eq.) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of a strong base (e.g., LDA, 1.1 eq.) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of NFSI (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
IV. Data Summary
| Side Reaction | Likely Cause | Key Troubleshooting Strategies |
| Poor Regioselectivity | Competing kinetic vs. thermodynamic enolate formation. | Adjust base strength, temperature, and solvent. |
| Over-fluorination | Monofluorinated product is highly reactive. | Control stoichiometry of fluorinating agent, monitor reaction time, lower temperature. |
| Favorskii Rearrangement | Presence of a nucleophilic base. | Use non-nucleophilic bases, control base stoichiometry. |
| Elimination (HF) | Strong basic conditions, elevated temperatures. | Use milder base, lower reaction temperature. |
| Low Conversion | Incomplete enolate formation, poor reagent quality. | Use a stronger/active base, verify reagent quality, optimize temperature. |
V. Mechanistic Overview
The electrophilic fluorination of 2-phenylpropan-1-one generally proceeds through an enol or enolate intermediate. The choice between acid- and base-catalyzed conditions dictates the nature of this intermediate.
Caption: Acid- vs. Base-catalyzed fluorination pathways.
VI. References
-
Yang, S., Gogoi, M. P., et al. (2024). Synthetic Strategy for Unsymmetrical α-Fluoro-α′-aryl Ketones. Organic Letters. [Link]
-
Horwitz, M. A., Dürr, A. B., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145, 9708-9717. [Link]
-
MacMillan, D. W. C., et al. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738-41. [Link]
-
Macmillan Group, Princeton University. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Retrieved from [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Chemist Wizards. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
-
Reddit. (2023, February 23). Help on tricky electrophilic fluorination. r/Chempros. [Link]
-
Burkart, M. D., et al. (2000). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of the American Chemical Society, 122(34), 8279-8287. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
-
JACS Au. (2025, January 28). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. Retrieved from [Link]
-
Toste, F. D., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5249-5252. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. 7, 1401-1405. [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry, 11(4), 314-320. [Link]
-
Arimitsu, S., et al. (2022). Enantioselective Fluorination of α-Substituted β-Diketones Using β,β-Diaryl Serines. Organic Letters, 24(2), 420-424. [Link]
-
National Center for Biotechnology Information. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Retrieved from [Link]
-
Quora. (2022, October 25). What type or kind of reaction is benzene + phenylpropan-1-one?. [Link]
-
PubChem. (n.d.). 2-Fluoro-1-phenylpropan-1-one. Retrieved from [Link]
-
YouTube. (2015, February 24). Acid vs Base Catalyzed. [Link]
-
Thieme. (2021). Deoxyfluorination of Aliphatic Alcohols. [Link]
-
Pearson+. (n.d.). 2-bromo-2-methyl-1-phenylpropan-1-one is produced through the acid-catalyzed alpha-halogenation of 2-methyl-1-phenylpropan-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. [Link]
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
-
ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]
-
YouTube. (2021, October 24). Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. [Link]
-
National Center for Biotechnology Information. (2022). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. [Link]
-
The Journal of Organic Chemistry. (2018). Catalyzed and Promoted Aliphatic Fluorination. [Link]
-
National Center for Biotechnology Information. (2012). Single and double stereoselective fluorination of (E)-allylsilanes. [Link]
-
YouTube. (2010, March 2). General versus Specific Base Catalysis. [Link]
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up of Difluorination Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of scaling up difluorination reactions. The introduction of two fluorine atoms into a molecule can significantly enhance its pharmacological properties, making difluorination a critical tool in modern medicinal chemistry.[1][2] However, transitioning these reactions from the bench to a larger scale often presents a unique set of challenges. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section provides concise answers to common queries encountered during the scale-up of difluorination reactions.
Reagents & Substrates
Q1: My starting material has poor solubility in common reaction solvents. What are my options?
Poor solubility can hinder reaction kinetics and lead to incomplete conversion. Consider the following:
-
Solvent Screening: Explore a broader range of solvents, including those with higher polarity or aprotic polar solvents that can better solvate your substrate.
-
Co-solvent Systems: Employing a mixture of solvents can sometimes achieve the desired solubility without compromising reaction performance.
-
Temperature Adjustment: Gently heating the reaction mixture (if the reagents are thermally stable) can improve solubility.
-
"Fluorous" Chemistry: For highly fluorinated substrates, consider using fluorous solvents where "like-dissolves-like" principles can be advantageous.[3]
Q2: I'm observing significant byproduct formation, particularly mono-fluorinated species. How can I improve selectivity for difluorination?
Achieving high selectivity is crucial for simplifying purification. To favor difluorination:
-
Control Stoichiometry: Carefully control the equivalents of your difluorinating agent. Using a slight excess (e.g., 2.5 equivalents for a gem-difluorination) is often necessary.[4]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like ¹⁹F NMR or GC-MS to determine the optimal reaction time to maximize the difluorinated product while minimizing over-reaction.[4][5]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the desired kinetic product.[5]
-
Reagent Choice: Some difluorinating agents are inherently more selective than others. For example, for electrophilic fluorinations, reagents like Selectfluor™ are known for their controlled reactivity.[6]
Q3: The difluorinating agent appears to be degrading under my reaction conditions. What should I do?
The stability of fluorinating agents is a critical factor.
-
Verify Reagent Quality: Ensure you are using a fresh, high-quality reagent. Some agents, like DAST, can decompose over time, especially if not stored under anhydrous conditions.[4][7]
-
Anhydrous Conditions: Meticulously ensure all glassware is oven-dried and solvents are anhydrous, as many fluorinating reagents react with moisture.[5]
-
Controlled Addition: Add the fluorinating agent slowly and at a controlled temperature to minimize localized heating and potential decomposition.[8]
Reaction Conditions & Optimization
Q4: My difluorination reaction is not proceeding to completion, resulting in low yields. How can I drive it forward?
Incomplete conversion is a common scale-up issue.
-
Increase Reagent Equivalents: If starting material remains, a modest increase in the equivalents of the difluorinating agent may be necessary.[4]
-
Optimize Temperature and Time: Conduct a reaction profile study on a small scale to identify the optimal temperature and duration for maximum conversion.
-
Improve Mixing: Inadequate mixing can lead to localized reagent depletion. Ensure your reactor is equipped with an appropriate agitator to maintain a homogeneous mixture.
Q5: I'm struggling with reproducibility between my small-scale and large-scale reactions. What are the key parameters to control?
Maintaining consistency across scales is vital. Pay close attention to:
-
Mass and Heat Transfer: These parameters change significantly with scale. Ensure your large-scale reactor has efficient mixing and temperature control to mimic the conditions of the smaller scale.
-
Reagent Addition Rate: The rate of addition of the fluorinating agent can impact local concentrations and exotherms. Maintain a consistent addition profile relative to the reaction volume.
-
Surface Area to Volume Ratio: This ratio decreases on scale-up, affecting heat dissipation. Be prepared to implement more robust cooling measures.
Q6: How can I effectively monitor the progress of my difluorination reaction?
Real-time monitoring is key to understanding and controlling your reaction.
-
Spectroscopic Methods: ¹⁹F NMR is a powerful tool for directly observing the formation of fluorinated products and the consumption of starting materials.[4]
-
Chromatographic Techniques: GC-MS and HPLC are excellent for tracking the appearance of products and the disappearance of reactants.[9]
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can provide a quick and convenient way to assess reaction progress.
Work-up & Purification
Q7: I'm having difficulty removing fluoride byproducts from my crude product. What are the best practices?
Fluoride byproducts can be persistent.
-
Aqueous Wash: A thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help neutralize and remove acidic fluoride species like HF.[5]
-
Adsorption Techniques: Passing the crude product through a plug of silica gel or alumina can help adsorb polar fluoride impurities.
-
Specialized Adsorbents: In some cases, specialized adsorbents designed for fluoride removal may be necessary.[10][11]
Q8: My difluorinated product seems to be degrading during purification. How can I minimize this?
Product stability is a concern, especially with complex molecules.
-
Mild Purification Conditions: Opt for purification techniques that avoid harsh conditions. For example, use a neutral pH for aqueous extractions and avoid excessive heat during solvent removal.
-
Chromatography Optimization: When using column chromatography, carefully select the stationary and mobile phases to minimize on-column degradation. Reverse-phase HPLC can be a good option for fluorinated compounds.[12][13]
Safety & Handling
Q9: What are the primary safety concerns when handling large quantities of difluorinating agents?
Safety is paramount in fluorination chemistry.
-
Toxicity and Corrosivity: Many fluorinating agents are toxic and can generate highly corrosive byproducts like hydrogen fluoride (HF).[1][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Exothermic Reactions: Difluorination reactions are often exothermic and can pose a risk of thermal runaway, especially on a large scale.[15][16]
-
Reactivity with Water: Many fluorinating reagents react violently with water.[5]
Q10: How should I properly quench a large-scale difluorination reaction?
A controlled quench is essential for safety.
-
Slow Addition to a Quenching Solution: Slowly add the reaction mixture to a cooled, stirred solution of a suitable quenching agent, such as saturated aqueous sodium bicarbonate.[5]
-
Monitor Temperature: Monitor the temperature of the quenching mixture to ensure it does not rise uncontrollably.
-
Adequate Ventilation: Perform the quench in a well-ventilated area to safely dissipate any gases that may be evolved.
Section 2: Troubleshooting Guides
This section offers in-depth guidance for resolving complex issues you may encounter during the scale-up of your difluorination reaction.
Troubleshooting Guide 1: Low Yield and Incomplete Conversion
-
Problem: The desired difluorinated product is obtained in low yield, with a significant amount of starting material remaining after the reaction.
-
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reagent Reactivity | The chosen difluorinating agent may not be potent enough for your specific substrate. Solution: Screen a panel of difluorinating agents with varying reactivity on a small scale. For example, if a mild reagent like Selectfluor™ is ineffective, a more powerful one like DAST or Deoxo-Fluor may be required, keeping in mind their different handling requirements.[7][17] |
| Poor Solubility of Reactants | As scale increases, solubility issues can become more pronounced, leading to a heterogeneous reaction mixture and poor mass transfer. Solution: Conduct a thorough solvent screen to find a system where all reactants are fully dissolved at the reaction temperature. Consider using a co-solvent if a single solvent is not effective. |
| Inadequate Mixing/Mass Transfer | In a large reactor, inefficient stirring can create "dead zones" where the reaction does not proceed. Solution: Ensure your reactor is equipped with an overhead stirrer capable of providing vigorous agitation. The type of impeller can also be critical; for gas-liquid reactions, a gas-entraining impeller may be beneficial.[8] |
| Incorrect Reaction Temperature or Time | The optimal reaction parameters on a small scale may not directly translate to a larger setup due to differences in heat transfer. Solution: Perform reaction profiling on the larger scale by taking aliquots at different time points and temperatures to determine the new optimal conditions. |
| Reagent Decomposition | The difluorinating agent may be degrading before it can react with the substrate. Solution: Ensure the reagent is of high quality and handled under strictly anhydrous conditions.[4][5] For thermally sensitive reagents, maintain a low reaction temperature and add the reagent slowly and sub-surface to avoid localized heating.[8] |
Troubleshooting Guide 2: Poor Selectivity and Byproduct Formation
-
Problem: The reaction produces a complex mixture of mono-fluorinated, di-fluorinated, and other unwanted byproducts, complicating purification and reducing the yield of the desired product.
-
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Over- or Under-fluorination | An incorrect stoichiometry of the difluorinating agent is a common cause of poor selectivity. Solution: Carefully control the equivalents of the fluorinating agent. For difluorination, a slight excess is often optimal. Monitor the reaction closely by ¹⁹F NMR or GC-MS and quench it as soon as the starting material is consumed to prevent over-fluorination.[5] |
| Side Reactions with Solvent or Impurities | The solvent or impurities in the starting materials may be reacting with the fluorinating agent. Solution: Use high-purity, anhydrous solvents. If solvent reactivity is suspected, screen alternative, more inert solvents. Purify the starting material to remove any reactive impurities. |
| Product or Starting Material Decomposition | The reaction conditions may be too harsh, leading to the degradation of the desired product or starting material. Solution: Lower the reaction temperature and shorten the reaction time. If possible, choose a milder difluorinating agent. |
| Free-Radical Pathways | For some electrophilic fluorinations, competing free-radical pathways can lead to a loss of selectivity. Solution: The addition of a radical scavenger may help to suppress unwanted side reactions.[8] |
Troubleshooting Guide 3: Exothermic Runaway and Safety Concerns
-
Problem: The reaction exhibits a strong exotherm that is difficult to control on a larger scale, posing a significant safety risk.
-
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Highly Exothermic Nature of C-F Bond Formation | The formation of carbon-fluorine bonds is an inherently energetic process.[15] Solution: Perform reaction calorimetry on a small scale to quantify the heat of reaction. This data is crucial for designing an adequate cooling system for the larger reactor. |
| Accumulation of Unreacted Reagents | If the reaction has a significant induction period, unreacted reagents can accumulate and then react rapidly, causing a sudden and dangerous exotherm. Solution: Implement a semi-batch process where the difluorinating agent is added slowly and continuously. This ensures that the reagent reacts as it is added, preventing accumulation. |
| Inadequate Heat Removal | The cooling capacity of the reactor may be insufficient to dissipate the heat generated by the reaction. Solution: Choose a reactor with a high surface-area-to-volume ratio to facilitate efficient heat transfer. For highly exothermic reactions, a continuous flow reactor can offer superior temperature control and safety.[15][16] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key experimental procedures relevant to the scale-up of difluorination reactions.
Protocol 1: Small-Scale Screening of Difluorinating Agents
This protocol outlines a general procedure for comparing the efficacy of different difluorinating agents for a specific substrate.
-
Preparation: In separate, oven-dried vials equipped with stir bars, dissolve the starting material (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To each vial, add the respective difluorinating agent (e.g., Selectfluor™, DAST, Deoxo-Fluor; typically 2.5 eq. for difluorination) at the recommended starting temperature (e.g., 0 °C or -78 °C).
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by TLC or by taking small aliquots for ¹⁹F NMR or GC-MS analysis at regular intervals.
-
Quenching: Once the reaction appears complete or after a set time, carefully quench each reaction by slowly adding the mixture to a stirred, saturated aqueous solution of NaHCO₃.
-
Work-up and Analysis: Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹⁹F NMR and/or GC-MS to determine the conversion and product distribution for each difluorinating agent.
Protocol 2: Safe Quenching and Work-up for a Large-Scale Difluorination Reaction
This protocol provides a safe and effective method for quenching and working up a large-scale difluorination reaction.
-
Prepare Quenching Solution: In a separate, appropriately sized vessel equipped with an overhead stirrer and a temperature probe, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool the solution to 0 °C using an ice bath.
-
Slow Addition: Slowly add the completed reaction mixture to the vigorously stirred quenching solution via a cannula or an addition funnel. Monitor the internal temperature of the quenching vessel and adjust the addition rate to maintain a safe temperature (typically below 20 °C). Be aware of potential gas evolution.
-
Extraction: Once the addition is complete, continue stirring for a short period to ensure the quench is complete. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (2x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure, being mindful of the potential volatility of the fluorinated product.
Section 4: Data Presentation
This section provides a summary of key data in a tabular format for easy reference.
Table 1: Comparison of Common Electrophilic Difluorinating Agents
| Reagent | Physical Form | Stability | Key Advantages | Key Disadvantages |
| Selectfluor™ | Crystalline solid | Thermally stable, easy to handle | Broad functional group tolerance, high selectivity | Can be less reactive for challenging substrates |
| N-Fluorobenzenesulfonimide (NFSI) | Crystalline solid | Stable, easy to handle | Good for both mono- and difluorination | Can be less reactive than Selectfluor™ |
| Difluoroamine (HNF₂) | Gas | Potentially explosive, requires specialized handling | Highly reactive | Hazardous to handle, requires specialized equipment[18] |
| Trifluoromethyl hypofluorite (CF₃OF) | Gas | Highly reactive and potentially explosive | Powerful fluorinating agent | Hazardous, requires careful handling and low temperatures[8] |
Table 2: General Solvent Selection Guide for Difluorination Reactions
| Solvent Class | Examples | General Applicability |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Widely used, good for many substrates |
| Aprotic Polar Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) | Can enhance solubility and reaction rates |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Use with caution, can be reactive with some fluorinating agents |
| Hydrocarbons | Hexane, Toluene | Generally less suitable due to poor solubility of many reagents |
Section 5: Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield
Caption: Heat balance in a large-scale exothermic reaction.
References
-
ACS GCI Pharmaceutical Roundtable. Fluorination - Reagent Guides. [Link]
-
SciSpace. Purification of Fluorine by Distillation. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
Gemoets, H. et al. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 2022. [Link]
-
Maji, S. K. et al. Defluoridation using novel chemically treated carbonized bone meal: batch and dynamic performance with scale-up studies. PubMed, 2018. [Link]
-
Silvestru, C. & Moga, C. CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 2006. [Link]
-
Ali, I. et al. Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review. PMC, 2024. [Link]
-
Zhang, W. et al. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC, 2014. [Link]
-
Shimp, L. Some considerations in the handling of fluorine and the chlorine fluorides. osti.gov, 1978. [Link]
-
Charles River Laboratories. Making Fluorination Chemistry Safer and Easier. [Link]
-
Iqbal, N. et al. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI, 2024. [Link]
-
Shibata, N. et al. Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC, 2017. [Link]
-
Wikipedia. Organofluorine chemistry. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
-
Purdue University. Fluorine Safety. [Link]
-
Gouverneur, V. & Seppi, M. Introduction: Fluorine Chemistry. Chemical Reviews, 2015. [Link]
-
O'Donnell, T.A. Methods of Analysis for Fluorine. link.springer.com. [Link]
-
Ball, M. et al. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. NIH, 2024. [Link]
-
Venkateswarlu, P. Evaluation of analytical methods for fluorine in biological and related materials. PubMed, 1983. [Link]
-
Huff, G. et al. Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development, 2020. [Link]
-
Taylor, S. D. et al. A quantitative reactivity scale for electrophilic fluorinating reagents. RSC Publishing, 2018. [Link]
-
Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. [Link]
-
ResearchGate. Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review. [Link]
-
Singh, P. et al. Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: a review. RSC Publishing, 2016. [Link]
-
Perret, P. et al. Selective Chemical Filters for VOF3: Tailoring MgF2 Filter Selectivity through Surface Chemistry. MDPI, 2023. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
University of Heidelberg. Fluorescence Quenching. [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
-
ResearchGate. Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. [Link]
-
Durham University. Selective Fluorination Strategies. [Link]
-
DSpace@MIT. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
Kumar, A. et al. Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry, 2024. [Link]
-
Sheldon, D. J. & Myers, E. L. Repurposing of F-gases: challenges and opportunities in fluorine chemistry. Chemical Society Reviews, 2022. [Link]
-
ResearchGate. Fluorescence quenching experiments. [Link]
-
ResearchGate. Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols. [Link]
-
Diehl, C. et al. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. PubMed, 2020. [Link]
-
Wikipedia. Quenching (fluorescence). [Link]
-
Ranjan, S. et al. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PMC, 2019. [Link]
Sources
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Defluoridation using novel chemically treated carbonized bone meal: batch and dynamic performance with scale-up studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Stability of (1,1-Difluoropropan-2-yl)benzene under acidic and basic conditions
Welcome to the technical support center for (1,1-Difluoropropan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of organofluorine chemistry and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound is a saturated, benzylic gem-difluoroalkane. The gem-difluoro group, where two fluorine atoms are attached to the same carbon, imparts unique chemical and physical properties to the molecule. A fundamental understanding of its stability is crucial for its application in various experimental settings, particularly in drug development where compounds are subjected to a range of physiological and synthetic conditions.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making organofluorine compounds exceptionally stable.[1][2][3] This inherent stability is further enhanced in gem-difluoro compounds due to the cumulative electron-withdrawing effect of the two fluorine atoms, which shortens and strengthens the C-F bonds.[2][4] Consequently, this compound is anticipated to exhibit high stability under a variety of conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under typical acidic conditions (e.g., aqueous HCl, H₂SO₄)?
A1: this compound is expected to be highly stable under typical aqueous acidic conditions. The C-F bonds are highly resistant to cleavage by acids. Unlike gem-diols, which can be unstable and dehydrate to form carbonyl compounds, gem-difluoroalkanes do not have a comparable degradation pathway.[1]
Causality: The high bond dissociation energy of the C-F bond (approximately 488 kJ/mol) makes it thermodynamically unfavorable to break this bond under acidic conditions.[1] Furthermore, the geminal difluorination increases the strength of the C-F bonds.[2][4] While acid-catalyzed hydrolysis is a common reaction for esters and other functional groups, it is not a viable pathway for the robust C-F bonds in a saturated alkane chain. Solvolysis reactions in highly acidic and non-aqueous media, such as trifluoroacetic acid, have been reported for compounds with good leaving groups at the benzylic position, but this is not applicable to the stable C-F bond.[5]
Q2: Is this compound susceptible to degradation under basic conditions (e.g., aqueous NaOH, KOH)?
A2: Similar to its behavior in acidic media, this compound is expected to be very stable under standard basic conditions. The C-F bond is not susceptible to nucleophilic attack by hydroxide ions in a saturated system.
Causality: While strong bases can mediate elimination reactions in some organofluorine compounds, this typically occurs in systems with specific structural features, such as gem-difluoroalkenes where a double bond activates the molecule for nucleophilic attack followed by β-fluoride elimination.[6][7] In a saturated alkane like this compound, there is no such activating group, and the C-F bonds are sterically and electronically shielded from nucleophilic attack. The use of very strong bases under harsh conditions could potentially lead to elimination or other reactions, but this is outside the scope of typical experimental conditions.
Q3: Can the benzylic position of this compound influence its stability?
A3: The benzylic position can be a site of enhanced reactivity in many organic compounds. However, in the case of this compound, this is unlikely to compromise the stability of the gem-difluoro group under normal acidic or basic conditions. The typical reactivity at the benzylic position involves the formation of stabilized carbocations or radicals, which would require the cleavage of a C-H or C-C bond, not the much stronger C-F bond.
Q4: Are there any specific conditions that could potentially lead to the degradation of this compound?
A4: While stable under most laboratory conditions, extreme measures could potentially degrade the molecule. These are not typical in drug development or standard organic synthesis but are worth noting for a comprehensive understanding:
-
Reductive Defluorination: Certain reactive metals or electrochemical methods can cleave C-F bonds.
-
Photoredox Catalysis: Recent advances in photoredox catalysis have enabled the activation of strong C-F bonds, but this requires specific catalysts and light sources.[8]
-
Harsh Thermal Conditions: At very high temperatures, thermal decomposition may occur, though this is well above the temperatures used in most applications.
It is important to emphasize that these are specialized and harsh conditions, and this compound should be considered a robust molecule for general experimental work.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Unexpected side product observed in a reaction mixture containing this compound. | The side product is unlikely to be a degradation product of this compound itself. It is more likely a result of reactions involving other reagents or impurities. | 1. Verify the purity of your starting material: Use techniques like GC-MS or NMR to confirm the purity of this compound. 2. Analyze the side product: Isolate and characterize the side product to understand its origin. It may be an isomer or a product from an unexpected reaction pathway of other components. 3. Run a control experiment: Subject this compound to the reaction conditions in the absence of other reagents to confirm its stability. |
| Apparent loss of material during workup or analysis. | This is likely due to the physical properties of the compound (e.g., volatility) rather than chemical degradation. | 1. Check the volatility: this compound may be volatile. Use appropriate techniques during workup, such as avoiding excessive heating or high vacuum. 2. Optimize analytical methods: Ensure your GC or HPLC method is properly calibrated for this compound to get accurate quantification. |
| Concern about potential defluorination. | While highly unlikely under normal conditions, it is good practice to have methods to detect defluorination if working under unusually harsh conditions. | 1. Monitor fluoride ion concentration: Use a fluoride ion-selective electrode (ISE) to detect any free fluoride in the aqueous phase of your reaction mixture.[9][10][11][12][13] 2. Utilize ¹⁹F NMR: This is a highly sensitive technique to monitor the integrity of the C-F bonds. A change in the chemical shift or the appearance of new fluorine-containing species would indicate a reaction has occurred.[14][15][16] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound under Acidic Conditions
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare aqueous acidic solutions of desired concentrations (e.g., 1 M HCl, 1 M H₂SO₄).
-
-
Incubation:
-
In a sealed vial, mix the stock solution of the compound with the acidic solution at a defined ratio (e.g., 1:1 v/v).
-
Incubate the mixture at a relevant temperature (e.g., room temperature, 37°C, or an elevated temperature if stress testing).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot of the organic layer.
-
-
Analysis:
-
Control:
-
Run a parallel experiment with the compound in a neutral aqueous solution to serve as a control.
-
Protocol 2: Assessing the Stability of this compound under Basic Conditions
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare aqueous basic solutions of desired concentrations (e.g., 1 M NaOH, 1 M KOH).
-
-
Incubation and Analysis:
-
Follow the same procedure as outlined in Protocol 1, substituting the acidic solutions with the basic solutions.
-
Visualizations
Logical Flowchart for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways (Hypothetical)
While highly unlikely for this compound, this diagram illustrates a hypothetical degradation pathway that is more relevant for activated systems like gem-difluoroalkenes.
Caption: Comparison of expected stability for saturated vs. activated gem-difluoro compounds.
References
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9866–9875. [Link]
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]
-
ATO. (n.d.). Fluoride Ion Selective Electrode. ATO.com. [Link]
-
Fondriest Environmental. (n.d.). Hach sensION+ 9655 Fluoride Ion Selective Electrode. Fondriest Environmental. [Link]
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
-
Hanna Instruments. (2018). Fluoride Combination Ion Selective Electrode (ISE) - HI4110. Hanna Instruments. [Link]
-
NT Sensors. (n.d.). Fluoride Ion Selective Electrode (ISE). NT Sensors. [Link]
-
Wikipedia. (n.d.). Carbon–fluorine bond. Wikipedia. [Link]
-
Harvard University. (n.d.). Carbon–Fluorine Bond Formation. DASH (Harvard). [Link]
-
Altman, R. A., et al. (2014). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. PubMed Central. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. ResearchGate. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Wang, B., Zhao, X., Liu, Q., & Cao, S. (2018). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry, 16(44), 8546-8552. [Link]
-
Wang, H., et al. (2022). Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[9][15]-Sulfonyloxy. ResearchGate. [Link]
-
Altman, R. A., et al. (2014). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. ResearchGate. [Link]
-
Zhang, X., et al. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation, 4(5), 100488. [Link]
-
O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. PubMed Central. [Link]
-
Ritter, T., et al. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 50(11), 2631-2642. [Link]
-
Reddy, V. P., et al. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. PubMed Central. [Link]
-
Nordlander, J. E., & Deadman, W. G. (1968). Solvolytic Displacement Reactions in Trifluoroacetic Acid. I. Trifluoroacetolysis of 2-Phenylethyl p-Toluenesulfonate. Evidence for Ethylenephenonium Ion. ResearchGate. [Link]
-
Ghasemi, F., & Gholipour, M. R. (2023). Influence of functional groups in chemical reactivity and optoelectronic properties of novel glycidyl nitrate copolymers (GNCOP): a DFT study. Journal of Molecular Modeling, 29(3), 82. [Link]
-
Li, Y., et al. (2022). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. ChemRxiv. [Link]
-
Wang, H., et al. (2022). Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[9][15]-Sulfonyloxy Migration. ChemRxiv. [Link]
-
Colby, D. A., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PubMed Central. [Link]
-
Wang, H., et al. (2022). Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[9][15]-Sulfonyloxy. ChemRxiv. [Link]
-
Reddy, V. P., et al. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. ResearchGate. [Link]
-
Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Medium. [Link]
-
Wang, H., et al. (2022). Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[9][15]-Sulfonyloxy Migration. Cambridge Open Engage. [Link]
-
Burton, D. J., & Yang, Z. Y. (2015). gem-Difluoroalkenylation of Aldehydes and Ketones with Bis(difluoromethyl)triphenylphosphorane under Operationally Simple Conditions. ResearchGate. [Link]
-
Physics Wallah. (n.d.). NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. Physics Wallah. [Link]
-
Georg, G. I., et al. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]
-
Katritzky, A. R., & Marson, C. M. (1983). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. Illinois Experts. [Link]
-
Wang, C., et al. (2020). Visible-Light-Mediated β-C–H gem-Difluoroallylation of Aldehydes and Cyclic Ketones through C–F Bond Cleavage of 1-Trifluoromethyl Alkenes. Organic Letters, 22(6), 2295-2300. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry. [Link]
-
Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses. [Link]
-
PubChem. (n.d.). Phenylacetic Acid. PubChem. [Link]
Sources
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 9. Fluoride Ion Selective Electrode | ATO.com [ato.com]
- 10. fondriest.com [fondriest.com]
- 11. hannainst.com [hannainst.com]
- 12. Fluoride Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 13. Fluoride Ion Selective Electrode | Metrohm [metrohm.com]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting 19F NMR analysis of (1,1-Difluoropropan-2-yl)benzene
Technical Support Center: Advanced Solutions for 19F NMR Analysis
Topic: Troubleshooting 19F NMR Analysis of (1,1-Difluoropropan-2-yl)benzene
Welcome to the technical support center for advanced NMR analysis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this compound and related gem-difluoro compounds. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles to empower you to solve complex analytical challenges.
Frequently Asked Questions (FAQs)
Section 1: Spectrum Interpretation & Complex Coupling
Question 1: I expected a simple signal for the two fluorine atoms in my molecule, but the 19F NMR spectrum shows two highly complex and different multiplets. Why is my spectrum so complicated?
Answer: This is an excellent and common observation for a molecule like this compound. The complexity arises from a fundamental stereochemical principle known as diastereotopicity .
-
Causality of Diastereotopicity: The carbon atom attached to the phenyl and methyl groups is a stereogenic (chiral) center. The presence of this chiral center makes the local environment of the two geminal fluorine atoms (F_A and F_B) chemically non-equivalent.[1][2] One fluorine is, on average, closer to or oriented differently with respect to the phenyl group, while the other is in a different spatial relationship. Because they are in non-equivalent chemical environments, they are termed "diastereotopic".[3][4]
-
Consequences in the NMR Spectrum:
-
Anisochrony (Different Chemical Shifts): Diastereotopic nuclei have different electronic environments, and therefore, they resonate at different frequencies, giving rise to two distinct chemical shifts (δ_A ≠ δ_B).[5]
-
Spin-Spin Coupling: These chemically non-equivalent fluorine nuclei will couple to each other, resulting in a large geminal coupling constant, denoted as ²JF_A-F_B. This coupling is typically in the range of 220-300 Hz.[6][7]
-
Coupling to Protons: Each fluorine will also couple to the adjacent proton on the chiral carbon (H_X). Crucially, these vicinal coupling constants will also be different (³JF_A-H_X ≠ ³JF_B-H_X).
-
This combination of different chemical shifts and mutual coupling creates what is known as an ABX spin system (where F_A and F_B are A and B, and H_X is X), leading to two complex multiplets instead of a single signal. Each multiplet is fundamentally a "doublet of doublets" due to coupling with the other fluorine and the adjacent proton, which may be further split by long-range couplings to the methyl or aromatic protons.
Caption: Structure of this compound highlighting the key nuclei and their coupling relationships.
Section 2: Chemical Shift Referencing and Solvent Effects
Question 2: My observed chemical shifts are inconsistent between experiments and do not match literature values. What could be the cause?
Answer: This issue is common in ¹⁹F NMR due to the nucleus's extreme sensitivity to its environment.[8] Unlike ¹H NMR, where solvent effects are often modest, ¹⁹F chemical shifts can vary by several ppm depending on the conditions.[9] The two most likely causes are improper chemical shift referencing and solvent effects.
-
Chemical Shift Referencing: Accurate referencing is critical for comparing spectra.[10] Spectrometer default indirect referencing is often insufficient for the precision required in ¹⁹F NMR.[10]
-
External Referencing: Using a separate, sealed capillary of a reference compound (e.g., CFCl₃ or trifluoroacetic acid) is a common practice. However, this method does not account for differences in magnetic susceptibility between your sample and the reference, which can lead to inaccuracies.
-
Internal Referencing: Adding a small amount of an inert, fluorinated compound directly to your sample is the most reliable method. The challenge is finding a reference whose signal does not overlap with your analyte's signals.[10] A common choice is Trichlorofluoromethane (CFCl₃) , which is defined as 0 ppm.[9][11]
-
-
Solvent Effects: The electron density around the fluorine nucleus is easily polarized, meaning that solvent polarity, hydrogen bonding capabilities, and even temperature can cause significant chemical shift changes.[9][12][13] A switch from a nonpolar solvent like CDCl₃ to a polar one like DMSO-d₆ can shift signals substantially.[14] Always report the solvent and concentration used when documenting chemical shifts.
Caption: Troubleshooting workflow for inconsistent ¹⁹F NMR chemical shifts.
Section 3: Data Acquisition and Processing
Question 3: My ¹⁹F spectrum suffers from a rolling baseline and phasing problems. How can I acquire better data?
Answer: These are common artifacts in ¹⁹F NMR, often stemming from the very large spectral widths required to capture all signals.[7][15] The high-power radiofrequency pulses used may not excite all frequencies across this wide range uniformly, leading to distortions.[15]
Acquisition-Level Solutions:
-
Center the Spectrum Correctly: First, run a quick scan with a very large spectral width (e.g., >400 ppm) to locate your signals. Then, for your final high-quality scan, reduce the spectral width to cover only the region of interest and set the transmitter offset frequency (the center of the spectrum) precisely in the middle of your signals.[15]
-
Increase Relaxation Delay (d1): A short relaxation delay can lead to signal saturation and artifacts. For quantitative analysis, ensure the delay is at least 5 times the longest T₁ relaxation time of your fluorine nuclei.[16]
-
Use Shaped Pulses: Modern spectrometers can use shaped pulses designed for more uniform excitation across a wide bandwidth, which can significantly reduce baseline and phasing issues. Consult your instrument's manual for implementing these.
Processing-Level Solutions:
-
Baseline Correction: Most NMR processing software has advanced baseline correction algorithms (e.g., polynomial fitting or Whittaker smoother). Apply these after phasing to flatten the baseline.
-
Linear Prediction (LP): For the first few points of the Free Induction Decay (FID) that may be distorted, using backward linear prediction can help reconstruct them, often improving the baseline.
Experimental Protocols & Data Tables
Protocol 1: Standard Sample Preparation for ¹⁹F NMR
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure complete dissolution.
-
Internal Standard (Recommended): Add a small, known amount of an internal reference standard. For CDCl₃, a sealed capillary containing CFCl₃ can be used, or a non-reactive, soluble reference can be added directly.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive measurements or T₁ studies, degas the sample using a freeze-pump-thaw cycle (3-4 times) before sealing the tube.
Protocol 2: Basic 1D ¹⁹F NMR Data Acquisition
This is a general guide; specific parameter names may vary by manufacturer.
-
Insert Sample & Lock: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field.
-
Tune Probe: Tune the probe to the ¹⁹F frequency. On many systems, this is done through the same channel as ¹H.[15]
-
Initial Survey Scan:
-
Set a large spectral width (sw): ~500 ppm (~200,000 Hz on a 400 MHz instrument).
-
Set the transmitter offset (tof) to approximately -100 ppm (a general region for alkyl fluorides).[11]
-
Acquire a few scans (nt=4) to locate the signals.
-
-
Optimized Acquisition:
-
Note the chemical shifts of your signals from the survey scan.
-
Set tof to the center of your signals of interest.
-
Reduce sw to a value that comfortably contains all signals plus some baseline on either side (e.g., 20-30 ppm).
-
Set the number of scans (nt) to achieve the desired signal-to-noise ratio (typically 16 to 64 scans).
-
Set the relaxation delay (d1) to at least 2 seconds for routine spectra, or 5x T₁ for quantitative work.[16]
-
Acquire the data.
-
-
Processing:
-
Apply a Fourier transform (wft).
-
Phase the spectrum carefully. You may need to use both zero-order and first-order phase corrections.
-
Apply a baseline correction algorithm.
-
Reference the spectrum to your internal standard or, if none, to an external reference value.
-
Table 1: Typical NMR Parameters for Gem-Difluoroalkyl Moieties
| Parameter | Typical Value Range | Compound Context |
| Chemical Shift (δ) | -90 to -150 ppm (vs. CFCl₃) | R-CF₂-CH< |
| Geminal Coupling (²JFF) | 220 - 300 Hz | F-C-F coupling is very large.[6][7] |
| Vicinal Coupling (³JHF) | 5 - 25 Hz | Highly dependent on the dihedral angle. |
| Long-Range Coupling (⁴JHF) | 0.5 - 3.0 Hz | Coupling to protons three bonds away (e.g., methyl group).[6] |
Note: These values are approximate and can vary significantly with changes in solvent, temperature, and molecular structure.[9]
References
-
19F Coupling Constants Table. Organofluorine / Alfa Chemistry.
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. (2022).
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications. (2023).
-
Solving problems fluorine 19F with NMR spectroscopy. PubMed. (2001).
-
Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate.
-
19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. (2017).
-
19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry.
-
Nmr spectroscopy of fluorine 19. Slideshare.
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
-
Fluorine NMR. University of Wisconsin-Madison.
-
19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
-
Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. Organic & Biomolecular Chemistry (RSC Publishing).
-
19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility.
-
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au - ACS Publications. (2022).
-
19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au - ACS Publications. (2024).
-
Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters - ACS Publications. (2020).
-
A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. (2023).
-
Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. Sci-Hub.
-
A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.
-
19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed. (2017).
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Semantic Scholar.
-
Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. Organic & Biomolecular Chemistry (RSC Publishing). (2013).
-
Chiral Discrimination of Organothiols via 19F NMR and a Multicomponent Reaction. Analytical Chemistry - ACS Publications. (2024).
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature.
-
Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH.
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. (2019).
-
Solving problems fluorine 19F with NMR spectroscopy. ResearchGate.
-
19Flourine NMR. University of Ottawa.
-
F19 detection. UC Santa Barbara NMR Facility.
-
Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate.
-
PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. (2017).
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Journal of Organic Chemistry.
-
Fluorine experiments (Vnmrj 3.2A). University of Michigan.
-
19F-centred NMR analysis of mono-fluorinated compounds. NIH.
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry.
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. (2022).
-
A beginner's guide to 19F NMR and its role in drug screening. SciSpace.
-
Mechanism of Electrophilic Fluorination with Pd(IV) - Supporting Information. The Royal Society of Chemistry.
-
(2-Fluoropropan-2-yl)benzene. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. sci-hub.se [sci-hub.se]
- 15. F19 detection [nmr.chem.ucsb.edu]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (1,1-Difluoropropan-2-yl)benzene Analogs
Welcome to the technical support center for the synthesis of (1,1-difluoropropan-2-yl)benzene analogs. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of these valuable compounds. The introduction of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] However, the synthetic routes to these analogs can present unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound analogs?
The primary and most direct method involves the deoxofluorination of the corresponding 1-phenylpropan-2-one precursor. This transformation is typically achieved using nucleophilic fluorinating agents. The two most common reagents for this purpose are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[3][4][5] Both reagents are effective in converting a ketone to a geminal difluoride.[3][4][6]
Q2: How do I choose between DAST and Deoxo-Fluor for my synthesis?
The choice between DAST and Deoxo-Fluor often comes down to a balance of reactivity, thermal stability, and safety considerations.[3][7]
| Reagent | Key Characteristics |
| DAST | Highly reactive, often effective at lower temperatures (-78°C to room temperature).[3][7][8] However, it is thermally unstable and can decompose explosively at temperatures above 90°C.[3][7] It is also sensitive to moisture.[8] |
| Deoxo-Fluor | More thermally stable than DAST, making it a safer alternative for reactions that may require heating.[3][6] Its reactivity is similar to or, in some cases, superior to DAST.[3] |
For initial optimizations, Deoxo-Fluor is often recommended due to its enhanced safety profile.
Q3: What are the critical safety precautions I should take when working with these fluorinating agents?
Safety is paramount when handling deoxofluorinating reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous Conditions: DAST and Deoxo-Fluor react violently with water, releasing highly corrosive hydrogen fluoride (HF) gas.[6] It is crucial to use anhydrous solvents and techniques.
-
Temperature Control: For DAST, maintain strict temperature control and avoid heating.[3][7][8]
-
Quenching: Reactions should be quenched carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted reagent and acidic byproducts.[6][8]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound analogs.
Problem 1: Low to No Product Yield
A low or nonexistent yield of the desired difluorinated product is a common issue. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
Reagent Inactivity: Fluorinating agents like DAST and Deoxo-Fluor can degrade over time, especially with improper storage.
-
Solution: Use a fresh bottle of the fluorinating reagent. Ensure storage under anhydrous conditions as recommended by the supplier.
-
-
Insufficient Reagent: Sterically hindered substrates or the presence of other reactive functional groups may require a larger excess of the fluorinating agent.
-
Solution: Increase the equivalents of the fluorinating reagent, for example, from 1.2 equivalents to 2.0 or even 3.0 equivalents.[6]
-
-
Low Reaction Temperature: While DAST reactions are often run at low temperatures, some substrates may require thermal energy to react at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. For DAST, this should be done with extreme caution. For Deoxo-Fluor, the reaction can often be safely warmed to room temperature or even gently heated.[6]
-
-
Solvent Choice and Purity: The solvent must be inert to the fluorinating agent and rigorously dried. Dichloromethane (DCM) is a common choice.[3][8]
-
Solution: Use a freshly distilled or commercially available anhydrous solvent.
-
-
Substrate Purity: Impurities in the starting ketone can interfere with the reaction.
-
Solution: Purify the starting 1-phenylpropan-2-one analog by distillation or chromatography before the fluorination step.
-
Problem 2: Formation of Side Products
The formation of undesired side products can complicate purification and reduce the yield of the target compound.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Proposed Solution |
| Elimination Products (Alkenes) | The reaction conditions are too harsh (e.g., high temperature), or the substrate is prone to elimination. Fluoride ions can act as a base.[9] | Lower the reaction temperature. Use a less hindered base if one is required for another step. |
| Rearrangement Products | Carbocationic intermediates may be formed, which can then undergo rearrangement. | This is less common with DAST and Deoxo-Fluor, which generally proceed through an SN2-like mechanism. If observed, consider alternative fluorination strategies. |
| Monofluorinated Ketone | Incomplete reaction. | Increase the reaction time, temperature (cautiously), or equivalents of the fluorinating agent. |
| Hydrated Starting Material | Carbonyl groups adjacent to α,α-difluorinated carbons can be prone to hydration.[10][11] | Ensure anhydrous work-up and purification conditions. Drying agents like anhydrous sodium sulfate or magnesium sulfate should be used. |
digraph "Side_Product_Formation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Side Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; elimination [label="Elimination (Alkenes)", shape=box]; rearrangement [label="Rearrangement Products", shape=box]; incomplete_rxn [label="Monofluorinated Ketone", shape=box]; hydration [label="Hydrated Starting Material", shape=box]; cause_elim [label="Harsh Conditions / Basic Fluoride", shape=plaintext]; cause_rearr [label="Carbocation Intermediates", shape=plaintext]; cause_incomplete [label="Insufficient Reagent/Time/Temp", shape=plaintext]; cause_hydration [label="Water in Work-up", shape=plaintext]; sol_elim [label="Lower Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rearr [label="Alternative Fluorination Method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_incomplete [label="Increase Reagent/Time/Temp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_hydration [label="Anhydrous Work-up", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> elimination; start -> rearrangement; start -> incomplete_rxn; start -> hydration; elimination -> cause_elim [style=dotted, arrowhead=none]; cause_elim -> sol_elim; rearrangement -> cause_rearr [style=dotted, arrowhead=none]; cause_rearr -> sol_rearr; incomplete_rxn -> cause_incomplete [style=dotted, arrowhead=none]; cause_incomplete -> sol_incomplete; hydration -> cause_hydration [style=dotted, arrowhead=none]; cause_hydration -> sol_hydration;
}
Caption: Common side products and their mitigation strategies.
Problem 3: Difficult Purification
The final product may be difficult to separate from unreacted starting material, side products, or reagent byproducts.
Purification Strategies:
-
Chromatography: Column chromatography on silica gel is the most common method for purifying these types of compounds.[6][8]
-
Pro-Tip: Due to the relatively non-polar nature of the difluorinated product, a non-polar eluent system such as hexanes and ethyl acetate is typically effective.
-
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger-scale reactions.[12][13][14]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can provide highly pure material.[13][14][15]
-
Aqueous Wash: A thorough aqueous work-up is crucial to remove water-soluble impurities and byproducts from the fluorinating reagent. Washing the organic layer with a saturated sodium bicarbonate solution, followed by water and brine, is standard practice.[6][8]
III. Experimental Protocols
General Protocol for the Synthesis of this compound using Deoxo-Fluor
This is a general guideline and may require optimization for specific analogs.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 1-phenylpropan-2-one (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add Deoxo-Fluor (1.5 - 2.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Slowly and carefully pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate at 0°C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. References
-
Purification of organic fluorine compounds. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Ketone to Difluoro - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from
-
Joseph C. Sloop, et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 3(1).
-
Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry.
-
Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. (2025). Request PDF.
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace. Retrieved January 19, 2026, from
-
Nucleophilic fluorinations of alkyl substrates by KF and [mim‐tOH][OMs]. (n.d.). ResearchGate. Retrieved January 19, 2026, from
-
Fluorine in psychedelic phenethylamines. (2012). Drug Testing and Analysis, 4(7-8), 577-590.
-
Organofluorine chemistry. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis. Retrieved January 19, 2026, from
-
Process for the preparation of difluorobenzenes. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Optimization of reaction conditions a . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2014). Beilstein Journal of Organic Chemistry, 10, 840-846.
-
Methods of purification of organic compounds. (2019). BYJU'S. Retrieved January 19, 2026, from [Link]
-
Technical Support Center: Optimizing Reaction Conditions for Fluorination. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group. Retrieved January 19, 2026, from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved January 19, 2026, from [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). Expert Opinion on Drug Metabolism & Toxicology, 11(3), 355-367.
-
Methods of Purification of Organic Compounds. (2023). GeeksforGeeks. Retrieved January 19, 2026, from [Link]
-
Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. (2025). Nature Communications, 16(1).
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. Retrieved January 19, 2026, from
-
Alcohol to Fluoride - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from
-
DAST and Deoxo-Fluor. (2023). . Retrieved January 19, 2026, from
Sources
- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. scispace.com [scispace.com]
- 12. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 13. byjus.com [byjus.com]
- 14. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Purification of (1,1-Difluoropropan-2-yl)benzene
Welcome to the technical support guide for the purification of (1,1-Difluoropropan-2-yl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the purification of this important fluorinated building block.
Section 1: Understanding Potential Impurities
A robust purification strategy begins with understanding the potential impurities and their origins. The most common synthetic route to this compound is the Friedel-Crafts alkylation of benzene.[1][2] This reaction, while effective, is prone to generating several byproducts that can complicate purification.
Q1: What are the common impurities I should expect from the Friedel-Crafts synthesis of this compound?
A1: The Friedel-Crafts alkylation of benzene with a suitable 1,1-difluoropropane precursor, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), can generate several types of impurities.[3] Understanding these is the first step to effective removal.
-
Unreacted Starting Materials: Excess benzene is often used to minimize polyalkylation, and some of the alkylating agent may remain.
-
Polyalkylation Products: The product, this compound, is an activated aromatic ring and can react further with the alkylating agent to form di- and tri-substituted isomers (e.g., 1,4-bisthis compound).[2]
-
Isomeric Byproducts: Although less common with a secondary carbocation, rearrangement of the electrophile can occur, leading to isomeric products.[4] More likely are positional isomers from the polyalkylation reaction (ortho, meta, para).
-
Catalyst Residues: The Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products must be thoroughly removed during workup.
-
Solvent: Any solvent used in the reaction or workup.
The diagram below illustrates the primary reaction and the formation of a common polyalkylation byproduct.
Caption: Formation of this compound and a key byproduct pathway.
Table 1: Summary of Potential Impurities
| Impurity Type | Source | Identification Notes (e.g., GC-MS, NMR) |
|---|---|---|
| Benzene | Unreacted starting material | Low boiling point, characteristic aromatic signals. |
| Poly-alkylated Species | Product reacts further with electrophile | Higher boiling point, lower symmetry, complex aromatic NMR signals. |
| Isomeric Products | Carbocation rearrangement / Polyalkylation | Similar mass spectrum, distinct NMR shifts and GC retention times. |
| Lewis Acid Residues | Catalyst from the reaction | Non-volatile, removed during aqueous workup. Can cause decomposition. |
| Solvents | Reaction or extraction solvents | Low boiling points, easily identified by GC-MS. |
Section 2: Troubleshooting Purification Issues
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Q2: My crude reaction mixture is a dark, tarry, or viscous material after the reaction. What went wrong?
A2: This is a common issue in Friedel-Crafts reactions and usually points to side reactions or decomposition.
-
Cause: Excessive polyalkylation or polymerization, often due to the reaction temperature being too high or the reaction running for too long. The Lewis acid catalyst can also promote the formation of complex, high-molecular-weight byproducts.[5]
-
Solution:
-
Temperature Control: Ensure the reaction is run at the recommended temperature, often requiring cooling.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent further reactions.
-
Order of Addition: Add the alkylating agent slowly to a mixture of benzene and the catalyst to maintain a high concentration of benzene, which favors mono-alkylation.
-
Q3: My GC-MS analysis shows several peaks with similar mass fragmentation patterns to my desired product. How do I identify them?
A3: These are likely isomers, either from polyalkylation (ortho, meta, para di-substituted products) or, less commonly, from skeletal rearrangement.
-
Identification Strategy:
-
Retention Time: Poly-alkylated products will have significantly longer retention times and higher boiling points.
-
Mass Spectrum: Check the molecular ion peak (M+). Di-substituted products will have a molecular weight corresponding to the addition of a second difluoropropyl group.
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing positional isomers by looking at the splitting patterns and number of signals in the aromatic region. ¹⁹F NMR can also provide distinct signals for different electronic environments.
-
Caption: A troubleshooting workflow for common purification issues.
Section 3: Frequently Asked Questions on Purification Protocols
This section provides detailed, step-by-step guidance for common purification procedures.
Q4: What is the recommended initial workup procedure for a crude Friedel-Crafts reaction mixture?
A4: A careful aqueous workup is critical to quench the reaction and remove the Lewis acid catalyst.
Protocol 1: Standard Aqueous Workup
-
Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add the crude reaction mixture to a separate flask containing crushed ice. This is a highly exothermic process; add the mixture portion-wise to control the temperature.
-
Acidification (Optional but Recommended): Slowly add dilute HCl (e.g., 1M) to the quenched mixture until the aqueous layer is acidic. This helps to dissolve aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) two to three times.
-
Washing: Combine the organic layers. Wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove excess water and help break any emulsions.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude oil is now ready for further purification.
Q5: How can I remove volatile impurities like unreacted benzene?
A5: Fractional distillation is the most effective method for removing impurities with significantly different boiling points.
Protocol 2: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column for good separation efficiency. Ensure all glassware is dry.
-
Charge the Flask: Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Slowly heat the flask.
-
Collect the first fraction, which will be the lowest boiling point component (likely residual solvent or benzene).
-
Increase the temperature gradually. There should be a plateau in temperature as the desired product distills. Collect the fraction that comes over at the expected boiling point of this compound.
-
The high-boiling residue left in the flask will contain poly-alkylated products.
-
-
Analysis: Analyze all collected fractions by GC-MS to confirm their identity and purity.
Q6: My product is still impure after distillation. What chromatographic methods are suitable for fluorinated aromatic compounds?
A6: When distillation is insufficient, column chromatography is the next step. The unique properties of fluorinated compounds can be leveraged for better separation.[6]
-
Standard Silica Gel Chromatography: Often effective. A non-polar eluent system like hexanes/ethyl acetate or hexanes/dichloromethane is a good starting point. The polarity can be adjusted based on TLC analysis.
-
Fluorous Chromatography: For difficult separations, specialized fluorous silica gel can be used.[7] Fluorinated compounds have a strong affinity for fluorous stationary phases, allowing for separation based on fluorine content.[8] An eluent system might involve a fluorinated solvent.[7]
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of your crude material with various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Run the column with the eluent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for selecting a purification strategy.
References
- Kimura, M. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences, 1990.
-
Varughese, P., Gangoda, M.E., & Gilpin, R.K. Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Journal of Chromatographic Science, 26: 401–405, 1988. [Link]
-
Zhang, W. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH, 2014. [Link]
-
Wang, J., & Zhang, W. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH, 2011. [Link]
-
Watanabe, C., et al. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed, 2014. [Link]
-
PubChem. 1-Fluoro-3-(propan-2-yl)benzene. [Link]
-
PubChem. (2-Fluoropropan-2-yl)benzene. [Link]
-
SpectraBase. 4-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide. [Link]
- Google Patents.
-
Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. 2023. [Link]
-
PubChem. 1,1-Difluoropropane. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Agilent Technologies. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. 2022. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
ResearchGate. Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
-
PubChem. [(2R)-propan-2-yl]benzene. [Link]
-
Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
- Google Patents.
-
ResearchGate. Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of C-F Bond Stability
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Defluorination During Subsequent Reaction Steps
Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern organic synthesis: the prevention of unintended defluorination. As a Senior Application Scientist, I've compiled this guide to provide not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design. The carbon-fluorine bond, the strongest single bond in organic chemistry, is a cornerstone of many modern pharmaceuticals and materials.[1][2] However, its stability can be compromised under various reaction conditions, leading to undesired side products and diminished yields. This resource is structured to help you anticipate, diagnose, and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have regarding defluorination.
Q1: What is defluorination and why is it a problem?
A: Defluorination is the cleavage of a carbon-fluorine (C-F) bond in a molecule, leading to the removal of a fluorine atom. In the context of multi-step synthesis, this is often an unintended side reaction that results in the formation of impurities, reduces the yield of the desired fluorinated product, and can complicate purification processes. Given that the unique properties of fluorinated compounds are often central to their function, for instance in pharmaceuticals, uncontrolled defluorination can lead to a loss of biological activity.[3][4]
Q2: What are the general mechanisms that lead to C-F bond cleavage?
A: Despite the high bond dissociation energy of the C-F bond, several chemical pathways can lead to its cleavage.[1] These primarily include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common pathway for aryl fluorides, especially when the aromatic ring is activated by electron-withdrawing groups.[5][6][7]
-
Reductive Defluorination: This can be mediated by metals, organometallic reagents, or photoredox catalysis.[8][9]
-
Oxidative Defluorination: Certain enzymatic systems and chemical oxidants can facilitate the cleavage of C-F bonds.[10][11]
-
Acid/Base-Mediated Elimination: In specific structural contexts, acidic or basic conditions can promote the elimination of hydrogen fluoride (HF).[3]
Q3: Are all C-F bonds equally susceptible to cleavage?
A: No, the stability of a C-F bond is highly dependent on its molecular environment. Key factors include:
-
Hybridization of the Carbon Atom: C(sp2)-F bonds (in aryl and vinyl fluorides) and C(sp3)-F bonds have different reactivities.
-
Electronic Environment: Electron-withdrawing groups on an aromatic ring can activate an attached C-F bond towards nucleophilic attack. Conversely, electron-donating groups can have a stabilizing effect.
-
Steric Hindrance: Bulky neighboring groups can sterically shield the C-F bond from attack.
-
Presence of a β-Proton: In aliphatic systems, the presence of an acidic proton beta to the fluorine can lead to elimination reactions under basic conditions.
Troubleshooting Guides: A Problem-Solving Approach
This section is designed to provide direct answers to specific problems you might be encountering in the lab.
Issue 1: Defluorination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
"I am attempting a Suzuki-Miyaura (or Buchwald-Hartwig) coupling with my aryl fluoride, but I am observing significant amounts of the hydrodefluorinated (HDF) byproduct."
This is a common issue, as the conditions for cross-coupling can also promote C-F bond cleavage. Here’s a systematic approach to troubleshoot this problem:
Underlying Cause: The catalyst system intended for C-X (X = Cl, Br, I) bond activation can sometimes activate the more inert C-F bond, especially under harsh conditions or with highly active catalysts. The choice of ligand, base, and temperature are critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for defluorination in cross-coupling reactions.
Detailed Protocol: Ligand Screening for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Fluoride
This protocol provides a framework for comparing the performance of different phosphine ligands to minimize defluorination.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the aryl fluoride (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the respective phosphine ligands (e.g., SPhos, XPhos, RuPhos, 4-8 mol %) in anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Initiation: Add the appropriate catalyst/ligand solution to each reaction vial.
-
Monitoring: Stir the reactions at the desired temperature (start with room temperature or slightly elevated, e.g., 50-80 °C) and monitor the progress by TLC, GC, or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Analysis: Quantify the ratio of the desired coupled product to the hydrodefluorinated byproduct.
Comparative Data: Ligand Effect on Suzuki-Miyaura Coupling Yield
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [7] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [7] |
| Ferrocenyl Phosphines | dppf | Aryl Bromide | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [12] |
| Dialkylbiaryl Phosphines | tBuXPhos | Aryl Chloride | Various | 2.0 (Pd) | NaOtBu | Toluene | 100 | 16 | 90-99 | [13] |
Note: This table provides a qualitative comparison from different sources and reaction conditions may vary.
Issue 2: Uncontrolled Substitution in Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes
"I am trying to perform a selective monosubstitution on a polyfluorinated aromatic ring, but I am getting mixtures of mono-, di-, and even tri-substituted products."
Underlying Cause: Polyfluoroarenes are highly activated towards nucleophilic attack, and the initial substitution product can sometimes be even more reactive than the starting material, leading to over-reaction.[5][6][7][14] The regioselectivity is typically governed by the position that best stabilizes the negative charge in the Meisenheimer intermediate.
Strategies for Selective Monosubstitution:
-
Control Stoichiometry: Use a limiting amount of the nucleophile (e.g., 0.9-1.0 equivalents).
-
Lower Temperature: Perform the reaction at a lower temperature to favor the kinetically controlled monosubstitution product.
-
Choice of Solvent: The solvent can influence the reactivity of the nucleophile. A comparative study of solvents like DMF, acetonitrile, and THF can be beneficial.[5][6][15]
-
Choice of Base: For nucleophiles that require deprotonation (e.g., alcohols, amines), a milder base (e.g., K₂CO₃, Cs₂CO₃) may provide better control than strong bases (e.g., NaH, KOtBu).
Protocol for Selective SNAr of a Polyfluoroarene with an Amine
-
Setup: To a solution of the polyfluoroarene (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere, add a mild base (e.g., K₂CO₃, 2.0 equiv.).
-
Nucleophile Addition: Slowly add a solution of the amine (0.95 equiv.) in the same solvent to the reaction mixture at a low temperature (e.g., 0 °C).
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent.
Issue 3: Defluorination under Strongly Acidic or Basic Conditions
"My fluorinated compound is degrading during a reaction step that requires strong acid or base."
Underlying Cause: While the C-F bond itself is generally stable to acid and base, certain molecular architectures can become susceptible to defluorination under these conditions. For instance, a β-fluoro carbonyl compound with an acidic α-proton can undergo HF elimination in the presence of a base.[3] In other cases, intramolecular nucleophilic attack can be promoted by changes in pH.[3][10]
Preventative Measures:
-
pH Control: If possible, buffer the reaction medium to maintain a pH range where the compound is known to be stable.
-
Protecting Groups: Temporarily mask functional groups that may participate in or catalyze the defluorination process.
-
Alternative Reagents: Explore alternative reagents that can achieve the desired transformation under milder pH conditions.
The Role of Protecting Groups in Preventing Defluorination
In some instances, the most effective strategy to prevent unwanted defluorination is to temporarily protect a functional group that either increases the lability of a nearby C-F bond or could act as an internal nucleophile.
Scenario: A molecule contains a hydroxyl group that could intramolecularly displace a nearby fluorine atom under basic conditions.
Solution: Protect the hydroxyl group as a silyl ether. Silyl ethers are generally stable under a wide range of reaction conditions but can be selectively removed.[16]
Protocol: Protection of a Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether
-
Reaction Setup: Dissolve the fluorinated alcohol (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or dichloromethane.
-
Addition of Reagents: Add imidazole (2.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Deprotection of Silyl Ethers without Fluoride Anions:
To avoid the use of fluoride sources for deprotection, which could potentially lead to defluorination in sensitive substrates, acidic conditions can be employed.
-
Procedure: Treat the silyl ether with a solution of acetic acid in a mixture of THF and water. The rate of cleavage is dependent on the steric bulk of the silyl group.[3][17]
Scenario: An amine functionality is present and may act as a nucleophile leading to defluorination.
Solution: Protect the amine as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable to many reaction conditions but can be readily removed with acid.[18][19]
Protocol: N-Boc Protection of an Amine
-
Reaction Setup: Dissolve the fluorinated amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture with water).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base (e.g., triethylamine, 1.5 equiv., or aqueous sodium bicarbonate).
-
Reaction: Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: If a biphasic system is used, separate the layers. If an organic solvent is used, wash with water and brine, dry, and concentrate.
Non-Acidic Deprotection of Boc Groups:
For substrates that are sensitive to strong acids, thermal or solvent-mediated deprotection methods can be considered. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate Boc deprotection under neutral conditions, often accelerated by microwave irradiation.[14][20][21]
Logical Decision-Making Workflow
The following diagram illustrates a general thought process for designing a reaction involving a fluorinated substrate to minimize the risk of defluorination.
Caption: A decision-making workflow for preventing defluorination.
References
-
A Selective Single Step Amidation of Polyfluoroarenes. J Fluor Chem. 2021 Aug:248:109821. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. 2021 Mar;26(5):1423. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Preprints.org. 2021. [Link]
-
The Dark Side of Fluorine. ACS Med Chem Lett. 2019 Jun 20;10(7):985-989. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synth. Commun. 2008;38(21):3840-3853. [Link]
-
The Dark Side of Fluorine. ACS Med Chem Lett. 2019 Jul 11;10(7):985-989. [Link]
-
Synergistic enhancement by formic acid in the oxidation system for perfluorooctanoic acid defluorination: efficiency and. Maximum Academic Press. [Link]
-
A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Radiochimica Acta. 2011;99(5):293-300. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Int J Pharm Pharm Sci. 2023;15(1):1-8. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Int J Mol Sci. 2011;12(8):4847-4857. [Link]
-
Carbon–fluorine bond cleavage mediated by metalloenzymes. Chem Soc Rev. 2020 Jun 8;49(11):3525-3541. [Link]
-
Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. J Am Chem Soc. 2021 Nov 17;143(45):19046-19053. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. ResearchGate. [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). Int J Mol Sci. 2021 May;22(9):4877. [Link]
-
Hydroxyl Protecting Groups. [Link]
-
16: Silylethers. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials (Basel). 2017 Mar;7(3):59. [Link]
-
Carbon–fluorine bond. Wikipedia. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org Process Res Dev. 2024;28(5):1848-1856. [Link]
-
Silyl Protective Groups. Chem-Station Int. Ed. [Link]
-
Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Int J Mol Sci. 2020 Oct 3;21(19):7303. [Link]
-
Effect of various bases in the Buchwald coupling reaction a. ResearchGate. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. Organometallics. 2012;31(3):1058-1067. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules. 2021 May 29;26(11):3236. [Link]
-
Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. J Am Chem Soc. 2014 Aug 13;136(32):11442-51. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. Angew Chem Int Ed Engl. 2019 Nov 25;58(48):17118-17129. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A comparative study on the effect of solvent on nucleophilic fluorination with [<sup>18</sup>F]fluoride: protic solvent… [ouci.dntb.gov.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 11. research.rug.nl [research.rug.nl]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Characterization of unexpected byproducts in (1,1-Difluoropropan-2-yl)benzene synthesis
Technical Support Center: Synthesis of (1,1-Difluoropropan-2-yl)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important fluorinated building block. The gem-difluoromethylene group is a critical bioisostere for carbonyls and hydroxyls, making this compound and its derivatives valuable in modern drug discovery.
The predominant synthetic route involves the deoxofluorination of the corresponding ketone, 1-phenylpropan-2-one. While conceptually straightforward, this reaction is often accompanied by the formation of unexpected byproducts that can complicate purification and impact yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent laboratory and industrial-scale synthesis is the deoxofluorination of 1-phenylpropan-2-one. This reaction replaces the carbonyl oxygen with two fluorine atoms. A variety of reagents can accomplish this transformation, with aminodifluorosulfinium salts and sulfur trifluoride derivatives being the most common. Reagents like Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) are often favored due to their increased thermal stability and efficacy compared to older reagents like DAST (Diethylaminosulfur trifluoride).[1][2]
Q2: What are the primary classes of byproducts I should anticipate in this synthesis?
During the deoxofluorination of 1-phenylpropan-2-one, you can generally expect byproducts arising from three main pathways:
-
Incomplete Reaction: Unreacted 1-phenylpropan-2-one is the most common impurity.
-
Elimination Reactions: Formation of regioisomeric fluoroalkenes is a significant side reaction, often promoted by the reaction conditions or the choice of fluorinating agent.[2]
-
Aldol-Type Condensations: The starting ketone can undergo self-condensation under acidic or basic conditions, which can be generated in situ, leading to higher molecular weight impurities.[3]
Q3: My reaction yield is consistently low. What are the most probable causes?
Low yield is a common issue that can typically be traced to a few key factors:
-
Reagent Quality and Stoichiometry: The fluorinating agent may have degraded due to improper storage (exposure to moisture). Ensure you are using a fresh, anhydrous reagent and an appropriate molar excess (typically 1.2-2.0 equivalents).
-
Reaction Temperature: Deoxofluorination can be highly exothermic. Insufficient cooling can lead to reagent decomposition and an increase in elimination byproducts. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Moisture Contamination: All deoxofluorinating agents are extremely sensitive to water. Ensure your glassware is oven-dried and all solvents and reagents are strictly anhydrous. Water not only consumes the reagent but also generates HF, which can catalyze side reactions.[1][4]
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental observations and provides a logical framework for identifying and resolving issues related to byproduct formation.
Problem 1: My crude ¹H and ¹⁹F NMR spectra show significant unreacted starting material (1-phenylpropan-2-one).
-
Probable Cause: This is a clear indication of an incomplete reaction. The cause is likely insufficient active fluorinating reagent or non-optimal reaction conditions.
-
Investigative Strategy:
-
Verify Reagent Activity: If possible, test your fluorinating agent on a more reactive, simple substrate (e.g., cyclohexanone) to confirm its activity. Always use reagents from a freshly opened bottle stored under an inert atmosphere.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or ¹⁹F NMR. If the reaction stalls, a gentle increase in temperature (e.g., from 0 °C to room temperature) may be required. However, be cautious, as higher temperatures can favor elimination.
-
Increase Reagent Equivalents: If the reaction consistently stops prematurely, increase the equivalents of the deoxofluorinating agent in increments (e.g., from 1.5 to 1.8 equivalents).
-
-
Mitigation Protocol:
-
Ensure all solvents are passed through an activated alumina column or distilled from an appropriate drying agent.
-
Dry the starting ketone by azeotropic distillation with toluene if it is suspected to contain water.
-
Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Problem 2: I observe complex signals in the vinyl region (δ 5.0-6.5 ppm) of my ¹H NMR and multiple new peaks in my ¹⁹F NMR, away from the expected triplet for the -CF₂H group.
-
Probable Cause: The presence of vinyl protons and additional fluorine signals strongly suggests the formation of fluoroalkene byproducts via elimination pathways. The deoxofluorination reaction proceeds through an intermediate that can eliminate HF.
-
Investigative Strategy:
-
Structural Elucidation via NMR: Use 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon signals and definitively identify the structures of the alkene isomers. ¹⁹F NMR will be critical; vinylic fluorides have distinct chemical shifts from gem-difluoro groups.
-
GC-MS Analysis: Gas chromatography can separate the desired product from the more volatile alkene byproducts. The mass spectra will show a molecular ion corresponding to C₉H₉F (M+ = 136.07), confirming the loss of HF from the desired product.
-
-
Mitigation Protocol:
-
Lower the Reaction Temperature: Elimination is often more prevalent at higher temperatures. Running the reaction at 0 °C or even -20 °C can significantly suppress this side pathway.
-
Change the Fluorinating Agent: Some modern deoxyfluorination reagents are specifically designed to minimize elimination. Consider switching from DAST or Deoxo-Fluor® to reagents like PyFluor or aminodifluorosulfinium tetrafluoroborates, which have been shown to provide higher selectivity.[2]
-
Table 1: Comparison of Common Deoxofluorinating Agents
| Reagent | Typical Conditions | Common Byproducts | Notes |
| DAST | CH₂Cl₂, 0 °C to RT | Elimination Products, Aldol | Thermally unstable; can decompose violently. |
| Deoxo-Fluor® | Toluene, 25-80 °C | Elimination Products | More thermally stable than DAST, but still promotes elimination at higher temperatures.[1] |
| PyFluor | Toluene, 25-100 °C | Minor Elimination | Known for high selectivity and reduced elimination side products.[2] |
| XtalFluor-E® | CH₂Cl₂, 0 °C to RT | Minor Elimination | Crystalline solid, easier to handle than liquid reagents. |
Problem 3: My reaction mixture turned dark brown/black, and I have a significant amount of insoluble, tar-like material.
-
Probable Cause: This points to polymerization or decomposition pathways. The likely culprit is an aldol-type self-condensation of the enolizable starting ketone, 1-phenylpropan-2-one, catalyzed by acidic species (like HF generated from moisture contamination).
-
Investigative Strategy:
-
Solubility Test: Attempt to dissolve the insoluble material in various solvents. True polymers will have limited solubility.
-
FTIR of the Insoluble Material: An FTIR spectrum may show a loss of the sharp carbonyl peak from the starting material and the appearance of broad O-H and C-O stretches, characteristic of aldol products.
-
-
Mitigation Protocol:
-
Use a Non-coordinating Base: Add a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to the reaction mixture. This will scavenge any adventitious acid that could catalyze the condensation pathway without interfering with the fluorination reagent.
-
Strictly Anhydrous Conditions: This is the most critical preventative measure. Re-emphasizing the need for perfectly dry conditions is paramount to preventing HF formation.[4]
-
Visualized Mechanisms & Workflows
Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary synthetic route to this compound and the key diversion points that lead to common byproducts.
Caption: Key reaction and side-reaction pathways.
Analytical Workflow for Byproduct Characterization
This workflow provides a systematic approach to identifying unknown impurities in your crude reaction mixture.
Caption: Systematic workflow for byproduct identification.
Key Experimental Protocols
Protocol 1: GC-MS Method for Byproduct Profiling
This protocol is designed to separate the desired product from common volatile byproducts.
-
Sample Preparation: Dilute 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Instrument: Agilent GC-MS (or equivalent) with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the peak for the starting material (1-phenylpropan-2-one, M+ = 134.18) by running a standard.
-
Identify the product peak (this compound, M+ = 156.17).
-
Look for peaks corresponding to elimination byproducts (M+ = 136.16).
-
Table 2: Key NMR Data for Product and Potential Byproducts
| Compound | ¹H NMR (CDCl₃) | ¹⁹F NMR (CDCl₃) | Key ¹³C NMR Signals |
| This compound | δ 5.8-6.2 (t, JHF ≈ 56 Hz, 1H, CHF₂) | δ -115 to -125 (d, JHF ≈ 56 Hz) | δ ~115 (t, JCF ≈ 240 Hz, CF₂) |
| 1-Phenylpropan-2-one (SM) | δ 3.7 (s, 2H, CH₂), δ 2.1 (s, 3H, CH₃) | N/A | δ ~206 (C=O) |
| Fluoroalkene Isomer A | δ 5.0-6.5 (m, vinyl protons) | δ -90 to -110 (vinylic F) | δ ~110-140 (vinyl carbons) |
| Fluoroalkene Isomer B | δ 5.0-6.5 (m, vinyl protons) | δ -140 to -160 (vinylic F) | δ ~110-140 (vinyl carbons) |
Note: Exact chemical shifts may vary based on conditions and specific isomer geometry.
References
- Vertex AI Search, "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings". Accessed January 19, 2026.
- Beilstein Journals, "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas". Accessed January 19, 2026.
- PMC - PubMed Central, "Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling". Accessed January 19, 2026.
- NIH, "Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activ
- ResearchGate, "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas". Accessed January 19, 2026.
- Enamine, "Deoxofluor". Accessed January 19, 2026.
- ResearchGate, "Deoxyfluorination: A Detailed Overview Of Recent Developments". Accessed January 19, 2026.
- PMC - NIH, "Deoxyfluorination of Electron-Deficient Phenols". Accessed January 19, 2026.
- CoLab, "Deoxyfluorination: A Detailed Overview Of Recent Developments". Accessed January 19, 2026.
- Who we serve, "Deoxyfluorination: A Detailed Overview of Recent Developments". Accessed January 19, 2026.
- Chemistry Stack Exchange, "Why don't Alkyl Fluorides form Grignard Reagents". Accessed January 19, 2026.
- Organic Chemistry Portal, "Fluoroalkane synthesis by fluorination or substitution". Accessed January 19, 2026.
- Master Organic Chemistry, "Reactions of Grignard Reagents". Accessed January 19, 2026.
- Organic Syntheses, "Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds". Accessed January 19, 2026.
- Benchchem, "1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene". Accessed January 19, 2026.
- Vapourtec, "Grignard Chemistry". Accessed January 19, 2026.
- Organic Chemistry Portal, "Fluoroalkane and perfluoroalkane synthesis". Accessed January 19, 2026.
- Google Patents, "US4847442A - Process for the preparation of difluorobenzenes". Accessed January 19, 2026.
- Benchchem, "Byproduct identification in the synthesis of Methyl 3-Fluorofuran-2-carboxyl
- ResearchGate, "34.1.4.1 Synthesis of Fluoroalkanes by Substitution of a Halogen". Accessed January 19, 2026.
- Google Patents, "WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long oper
- JMU Scholarly Commons, "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl". Accessed January 19, 2026.
- ACS Omega, "Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights". Accessed January 19, 2026.
- PubMed, "[3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds". Accessed January 19, 2026.
- Chemistry LibreTexts, "Grignard Reagents". Accessed January 19, 2026.
- YouTube, "Grignard Reagent Reaction Mechanism". Accessed January 19, 2026.
Sources
- 1. Deoxofluor - Enamine [enamine.net]
- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Medicinal Chemist's Guide to Enhancing Metabolic Stability: (1,1-Difluoropropan-2-yl)benzene vs. Isopropylbenzene
In the landscape of modern drug discovery, optimizing a molecule's metabolic stability is a critical hurdle. A compound that is rapidly metabolized by the liver will likely suffer from poor bioavailability and a short duration of action, rendering an otherwise potent agent therapeutically ineffective. The isopropylbenzene moiety, a common fragment in many bioactive molecules, is a classic example of a metabolic "soft spot." This guide provides a head-to-head comparison of isopropylbenzene and its strategically modified counterpart, (1,1-difluoropropan-2-yl)benzene, offering experimental frameworks and mechanistic insights for researchers in drug development.
The Metabolic Challenge of the Isopropyl Group
The isopropyl group, while often favorable for target binding due to its lipophilic and steric properties, presents a significant metabolic liability. The benzylic carbon—the carbon atom attached to both the phenyl ring and the two methyl groups—is highly susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2]
This enzymatic attack, primarily a hydroxylation reaction, is the first step in a cascade that leads to rapid clearance of the parent molecule from circulation. The primary metabolic route for isopropylbenzene (also known as cumene) is side-chain oxidation, leading to the formation of 2-phenyl-2-propanol, which is then often conjugated and excreted.[3] This metabolic vulnerability necessitates chemical modifications to improve a drug candidate's pharmacokinetic profile.
Strategic Intervention: The Power of gem-Difluorination
One of the most effective strategies to address such metabolic instability is the principle of bioisosterism, where a susceptible functional group is replaced with a different group that mimics its essential physicochemical properties while altering its metabolic fate.[4][5] For the isopropyl group, replacing the two hydrogen atoms on the benzylic carbon with fluorine atoms to create a geminal difluoro group—this compound—is a powerful tactic.
The rationale behind this substitution is twofold:
-
Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol) compared to the carbon-hydrogen (C-H) bond (~100 kcal/mol at a benzylic position). This inherent strength makes the C-F bond significantly more resistant to the oxidative cleavage mechanisms employed by CYP enzymes.
-
Electronic Effects: Fluorine is the most electronegative element. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which deactivates the adjacent C-H bond on the tertiary carbon, making it a less favorable site for oxidation.
This strategic fluorination effectively "shields" the vulnerable benzylic position from metabolic attack, a technique often referred to as "metabolic blocking."[6][7][8]
In Vitro Head-to-Head: A Liver Microsomal Stability Assay
To quantitatively assess the impact of gem-difluorination, a standard in vitro human liver microsomal (HLM) stability assay is employed. This assay serves as a reliable and high-throughput method to predict in vivo hepatic clearance.[9]
Objective
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of isopropylbenzene and this compound in the presence of human liver microsomes.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 2X NADPH regenerating system solution in phosphate buffer containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase.
-
Prepare 10 mM stock solutions of isopropylbenzene and this compound in DMSO. Serially dilute to achieve a final incubation concentration of 1 µM.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution. Include positive control compounds (e.g., verapamil for high clearance, warfarin for low clearance) and a negative control (without NADPH).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding an equal volume of the pre-warmed 2X NADPH regenerating system solution. The final volume should be ~200 µL.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a well containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis).
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.
-
-
Data Acquisition and Analysis:
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope (k) of the linear portion of the curve: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Results and Discussion
Table 1: Comparative Metabolic Stability Data (Illustrative)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Isopropylbenzene | 15 | 92.4 | High Clearance |
| This compound | >120 | <5.8 | Low Clearance |
Note: These values are illustrative and based on established medicinal chemistry principles. Actual experimental values may vary but are expected to show a strong trend in this direction.
The data clearly illustrates the profound impact of gem-difluorination. Isopropylbenzene is rapidly depleted, exhibiting a short half-life and high intrinsic clearance, classifying it as metabolically unstable. This rapid turnover is a direct result of CYP-mediated oxidation at the benzylic carbon.
In stark contrast, this compound demonstrates exceptional stability. Its half-life would be significantly extended, and its intrinsic clearance would be drastically reduced to a level often considered the lower limit of quantification for this type of assay. This dramatic improvement is a direct consequence of the metabolic blocking effect of the gem-difluoro group.
Visualizing the Metabolic Fate
The diagrams below illustrate the metabolic pathways. For isopropylbenzene, the benzylic C-H bond is a primary site of attack for CYP enzymes. For its difluorinated analog, this pathway is effectively blocked.
Caption: Metabolic pathways of the two compounds.
Conclusion and Broader Implications
The strategic replacement of the benzylic CH₂ group in an isopropyl moiety with a CF₂ group is a highly effective and predictable method for enhancing metabolic stability. The case of this compound versus isopropylbenzene serves as a clear, didactic example of this principle. By blocking a key site of CYP-mediated oxidation, the in vitro half-life of the molecule is dramatically increased, and its intrinsic clearance is minimized.
For researchers in drug discovery, this bioisosteric substitution represents a crucial tool in the molecular toolkit. When early-stage compounds containing an isopropylbenzene-like fragment exhibit poor pharmacokinetic profiles due to rapid metabolism, introducing a gem-difluoro group should be considered a high-priority optimization strategy. This single, targeted modification can transform a metabolically labile hit compound into a viable lead candidate with a significantly improved probability of success in later-stage development.
References
-
Robinson, D., Smith, J. N., & Williams, R. T. (1955). Studies in detoxication. 60. The metabolism of alkylbenzenes. Isopropylbenzene (cumene) and derivatives of hydratropic acid. The Biochemical journal, 59(1), 153–159. [Link]
-
National Toxicology Program. (2009). Toxicology and Carcinogenesis Studies of Cumene (CAS No. 98-82-8) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program technical report series, (542), 1–186. [Link]
-
Chen, L. J., Wegerski, C. J., Kramer, P. M., Gargas, M. L., & Andersen, M. E. (2011). Disposition and metabolism of cumene in F344 rats and B6C3F1 mice. Drug metabolism and disposition: the biological fate of chemicals, 39(2), 330–339. [Link]
-
Hartwig, A. (2021). Isopropyl benzene (cumene) – Evaluation of a BAT value. The MAK-Collection for Occupational Health and Safety. [Link]
-
Seaton, M. J., Schlosser, P. M., & Medinsky, M. A. (1994). Benzene metabolism by human liver microsomes in relation to cytochrome P450 2E1 activity. Carcinogenesis, 15(9), 1799–1806. [Link]
-
Powley, M. W., & Carlson, G. P. (2000). Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes. Journal of biochemical and molecular toxicology, 14(6), 303–309. [Link]
-
Di, L., Keefer, C., Scott, D. O., Strelevitz, T. J., Chang, G., Bi, Y. A., Lai, Y., Duckworth, J., Fenner, K., Troutman, M. D., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European journal of medicinal chemistry, 57, 441–448. [Link]
-
Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). Retrieved January 19, 2026, from [Link]
-
ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
-
Aprile, S., Sticchi, A., Strola, G., Grosa, G., & Del Grosso, E. (2010). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. Xenobiotica; the fate of foreign compounds in biological systems, 41(3), 247–257. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved January 19, 2026, from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved January 19, 2026, from [Link]
-
Strassfeld, D. A., & Jacobsen, E. N. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic letters, 24(29), 5436–5440. [Link]
-
ACS Publications. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, December 27). Bioisostere. [Link]
-
Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug metabolism and disposition: the biological fate of chemicals, 44(5), 735–744. [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]
-
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 19, 2026, from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
Sources
- 1. Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of cumene in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 5. series.publisso.de [series.publisso.de]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Positional Isomerism in gem-Difluoroalkyl Benzenes: A Comparative Analysis of (1,1-Difluoropropan-2-yl)benzene and (2,2-Difluoropropan-2-yl)benzene
An In-Depth Technical Guide for Researchers
Introduction: The Strategic Role of gem-Difluoroalkyl Groups in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and pharmacokinetic properties. This is due to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, which can enhance metabolic stability, binding affinity, and membrane permeability[1]. The gem-difluoroalkyl group (CF₂) is of particular interest as a versatile bioisostere. Depending on its placement, it can serve as a mimic for other functional groups, profoundly influencing a molecule's biological activity. The gem-difluoromethylene group (R-CF₂-R') is often employed as a bioisostere of a carbonyl group (C=O), while the difluoromethyl group (R-CF₂H) can act as a lipophilic hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups[2][3].
This guide provides a detailed comparison of two positional isomers: (1,1-Difluoropropan-2-yl)benzene and (2,2-Difluoropropan-2-yl)benzene . By examining their synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge to strategically select the appropriate isomer for their specific applications.
Synthetic Accessibility: Deoxyfluorination as the Key Transformation
The most direct and common route to these gem-difluoro compounds is the deoxyfluorination of their corresponding carbonyl or alcohol precursors. The choice of starting material dictates the final product isomer. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are standard choices for this transformation[4][5].
-
This compound is synthesized from the ketone 1-phenyl-2-propanone (phenylacetone).
-
(2,2-Difluoropropan-2-yl)benzene is synthesized from the tertiary alcohol 2-phenyl-2-propanol .
The choice between DAST and Deoxo-Fluor often depends on scale and substrate sensitivity. Deoxo-Fluor is generally considered safer for larger-scale reactions due to its higher thermal stability[4].
Sources
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2024) | M. Skibińska | 1 Citations [scispace.com]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. Deoxofluor - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
The Impact of Gem-Difluorination on Drug Disposition: A Pharmacokinetic Comparison Featuring the (1,1-Difluoropropan-2-yl)benzene Moiety
A Technical Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has emerged as a powerful tool to fine-tune the pharmacokinetic profiles of drug candidates. The unique physicochemical properties of fluorine can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately shaping its efficacy and safety. This guide provides an in-depth analysis of the pharmacokinetic advantages conferred by the (1,1-Difluoropropan-2-yl)benzene moiety and its close structural analogues, offering a comparative perspective for researchers, scientists, and drug development professionals.
At the heart of this exploration is the concept of gem-difluorination, the presence of two fluorine atoms on the same carbon. This structural motif can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity. By examining a key clinical example and comparing it with a non-fluorinated counterpart, we will dissect the causal relationships between chemical structure and pharmacokinetic behavior, supported by experimental data and detailed protocols.
The Power of Two: Unpacking the Influence of the Gem-Difluoro Group
The introduction of a gem-difluoro group, such as in the this compound moiety, imparts several key characteristics to a drug molecule:
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug clearance.[1] This "metabolic shielding" can significantly prolong a drug's half-life and enhance its oral bioavailability.
-
Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and absorption. However, the effect is nuanced; while a single fluorine atom or a trifluoromethyl group often increases lipophilicity, a difluoromethyl group can sometimes strike a better balance, improving permeability without excessive lipophilicity that might lead to off-target effects or poor solubility.[2]
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This modulation can influence a drug's ionization state at physiological pH, affecting its solubility, absorption, and interaction with biological targets.
-
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially leading to a more favorable orientation for binding to its target receptor.
These properties collectively contribute to an improved pharmacokinetic profile, often translating to less frequent dosing, improved patient compliance, and a better therapeutic window.
Case Study: Lenacapavir - A Long-Acting HIV Capsid Inhibitor
A compelling example of the successful application of a difluorinated benzyl moiety is found in Lenacapavir (GS-6207) , a first-in-class, long-acting HIV-1 capsid inhibitor.[3] While not the exact this compound structure, its 3,5-difluorobenzyl group provides a highly relevant case study for understanding the impact of gem-difluorination on a drug's pharmacokinetic profile.
Pharmacokinetic Profile of Lenacapavir
Lenacapavir's pharmacokinetic profile is remarkable for its long duration of action, allowing for subcutaneous administration as infrequently as every six months.[4][5] This is a direct consequence of its high potency and exceptional metabolic stability, to which the difluorobenzyl group is a key contributor.
| Pharmacokinetic Parameter | Oral Administration | Subcutaneous Injection |
| Bioavailability | ~6-10%[4][6] | High (sustained release)[4] |
| Time to Max. Concentration (Tmax) | ~4 hours[4] | ~84 days[6][7] |
| Plasma Half-life (t1/2) | 10-12 days[4] | 8-12 weeks[4] |
| Metabolism | CYP3A and UGT1A1[4] | CYP3A and UGT1A1[4] |
| Excretion | Primarily fecal (76%), minimal renal (<1%)[4] | Primarily fecal[4] |
| Plasma Protein Binding | >99%[6] | >99%[6] |
The low oral bioavailability is likely due to the complex, high molecular weight structure of Lenacapavir, but its exceptional potency and long half-life make the subcutaneous route highly effective. The difluorobenzyl moiety contributes to the molecule's resistance to metabolism, leading to its prolonged presence in the body.[4]
Comparative Analysis: Cabotegravir - A Non-Fluorinated Long-Acting Antiretroviral
To appreciate the impact of the difluorobenzyl moiety in Lenacapavir, it is instructive to compare its pharmacokinetic profile with another long-acting antiretroviral that lacks this feature, Cabotegravir . Cabotegravir is an integrase strand transfer inhibitor available in both oral and long-acting injectable formulations.[8][9] While not a direct structural analogue of Lenacapavir, it serves as a valuable comparator due to its similar therapeutic application and long-acting properties.
| Pharmacokinetic Parameter | Cabotegravir (Oral) | Cabotegravir (Intramuscular) |
| Time to Max. Concentration (Tmax) | ~3 hours[9] | ~7 days[9] |
| Plasma Half-life (t1/2) | ~41 hours[10] | 5.6 - 11.5 weeks[9] |
| Metabolism | Primarily UGT1A1[9] | Primarily UGT1A1[9] |
| Excretion | Primarily fecal | Primarily fecal |
| Plasma Protein Binding | >99% | >99% |
Comparative Insights:
-
Duration of Action: Both drugs achieve long-acting profiles through different mechanisms. Lenacapavir's exceptional metabolic stability, enhanced by the difluorobenzyl group, is a key factor in its extremely long half-life. Cabotegravir's long half-life is also significant but relies more on its formulation and inherent resistance to metabolism through glucuronidation.
-
Metabolic Pathways: Lenacapavir is metabolized by both CYP3A and UGT1A1, while Cabotegravir is primarily metabolized by UGT1A1.[4][9] The difluoro-moiety in Lenacapavir likely shields the molecule from more extensive CYP-mediated metabolism, contributing to its longer half-life compared to many other drugs metabolized by this pathway.
Experimental Protocols for Pharmacokinetic Profiling
To rigorously assess the pharmacokinetic properties of compounds containing the this compound moiety, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a preliminary assessment of a compound's susceptibility to metabolism by hepatic enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes[11]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[11]
-
Phosphate buffer (pH 7.4)[11]
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to initiate the metabolic reaction.[12]
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life and intrinsic clearance can be calculated.[11]
In Vivo Oral Bioavailability Study in Rats
This study determines the fraction of an orally administered drug that reaches systemic circulation.
Objective: To determine the oral bioavailability (F%) of a test compound in rats.
Materials:
-
Test compound
-
Vehicle for oral and intravenous administration (e.g., saline, 0.5% carboxymethylcellulose)[13]
-
Sprague-Dawley rats with jugular vein catheters[14]
-
Oral gavage needles and syringes[13]
-
Blood collection tubes
-
LC-MS/MS system for analysis
Procedure:
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose of the test compound to one group of rats.
-
Oral (PO) Group: Administer a single oral dose of the test compound via gavage to another group of rats.[13]
-
-
Blood Sampling: Collect blood samples from the jugular vein catheter at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV and PO groups using non-compartmental analysis.
-
Calculate the oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay measures the extent to which a drug binds to plasma proteins, which can affect its distribution and availability to target tissues.
Objective: To determine the percentage of a test compound bound to plasma proteins.
Materials:
-
Test compound
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device with semi-permeable membranes (e.g., 10 kDa MWCO)[6]
-
LC-MS/MS system for analysis
Procedure:
-
Device Assembly: Assemble the equilibrium dialysis cells, separating the plasma and buffer chambers with the dialysis membrane.
-
Sample Preparation: Add the test compound to the plasma chamber. Add an equal volume of PBS to the buffer chamber.
-
Equilibration: Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[6]
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.
-
Calculation: Calculate the percentage of protein binding using the following formula: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100
Conclusion
References
-
Babin, F., et al. (2021). "GS-6207: A Novel, Potent and Selective First-In-Class Inhibitor of HIV-1 Capsid Function Displays Nonclinical Pharmacokinetics Supporting Long-Acting Potential in Humans." Antimicrobial Agents and Chemotherapy, 65(3), e02057-20. [Link]
-
Squillace, R., et al. (2023). "Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor." Journal of Chemotherapy, 35(1), 1-10. [Link]
-
Jogiraju, V., et al. (2024). "Pharmacokinetics of long-acting lenacapavir in participants with hepatic or renal impairment." Antimicrobial Agents and Chemotherapy, 68(3), e01033-23. [Link]
-
Vibhakar, D., et al. (2025). "Pharmacokinetics and safety of once-yearly lenacapavir: a phase 1, open-label study." The Lancet HIV, S2352-3018(24)00307-5. [Link]
-
Cyprotex. "Microsomal stability assay for human and mouse liver microsomes." protocols.io. [Link]
-
Mykhailiuk, P. K. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Cyprotex. "Microsomal Stability." Evotec. [Link]
-
Meanwell, N. A. (2018). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
-
Grygorenko, O. O., et al. (2022). "Marketed and experimental drug molecules containing gem-difluorocycloalkyl groups." RSC Medicinal Chemistry, 13(5), 554-573. [Link]
-
University of Liverpool. "Lenacapavir PK Fact Sheet." HIV Drug Interactions. [Link]
-
Byrn, S. R., et al. (2012). "Plasma concentration–time profiles for BTK inhibitors. PK profiles were..." ResearchGate. [Link]
-
Byrd, J. C., et al. (2018). "Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor." Clinical and Translational Science, 11(5), 496-504. [Link]
-
Leu, J. H., et al. (2023). "A Phase 1 First‐in‐Human Pharmacokinetic and Pharmacodynamic Study of JNJ‐64264681, a Covalent Inhibitor of Bruton's Tyrosine Kinase." Clinical Pharmacology in Drug Development, 12(6), 618-629. [Link]
-
Ou, Y., et al. (2020). "Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies." Clinical Pharmacology & Therapeutics, 108(3), 594-603. [Link]
-
Ahsan, R., et al. (2023). "Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents." Molecules, 28(12), 4783. [Link]
-
Cattaneo, D., et al. (2019). "Pharmacokinetics and Pharmacodynamics of Cabotegravir, a Long-Acting HIV Integrase Strand Transfer Inhibitor." European Journal of Drug Metabolism and Pharmacokinetics, 44(3), 319-327. [Link]
-
Rahman, A. F. M. M., et al. (2020). "Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease." Bioorganic & Medicinal Chemistry Letters, 30(22), 127567. [Link]
-
Mahmoud, N. F. H., et al. (2023). "One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives." Scientific Reports, 13(1), 10828. [Link]
-
Winiwarter, S., et al. (2018). "In silico ADME in drug design - Enhancing the impact." ADMET & DMPK, 6(1), 15-33. [Link]
-
Visikol Inc. (2022). "How to Measure the Plasma Protein Binding Ability of Your Drug Candidate." Visikol. [Link]
-
Yan, Z., et al. (2023). "New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry." Analytical Chemistry, 95(8), 4086-4094. [Link]
-
TheBodyPro. (2017). "New HIV Capsid Inhibitor Strongly Stops HIV Replication at Two Steps." TheBodyPro. [Link]
-
Landovitz, R. J., et al. (2024). "Long-acting cabotegravir pharmacokinetics with and without oral lead-in for HIV PrEP." Journal of Antimicrobial Chemotherapy, 79(5), 1184-1192. [Link]
-
D'Cunha, R., et al. (2021). "Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular Cabotegravir and Rilpivirine." Clinical Pharmacokinetics, 60(4), 433-448. [Link]
-
Thakkar, N., et al. (2025). "Clinical Pharmacokinetics and Safety of a New HIV-1 Capsid Inhibitor, VH4004280, After Oral Administration in Adults Without HIV." Infectious Diseases and Therapy, 14(6), 1313-1326. [Link]
-
Kumar, S., et al. (2025). "Exploring N-heterocyclic linked novel hybrid chalcone derivatives: synthesis, characterization, evaluation of antidepressant activity, toxicity assessment, molecular docking, DFT and ADME study." RSC Advances, 15(22), 15488-15506. [Link]
-
Jogiraju, V., et al. (2024). "Pharmacokinetics of long-acting lenacapavir in participants with hepatic or renal impairment." ResearchGate. [Link]
-
ResearchGate. (2015). "How can I feed powder to rats (intragastric) for an oral bioavailability study?" ResearchGate. [Link]
-
Margot, N., et al. (2021). "Absence of Lenacapavir (GS-6207) Phenotypic Resistance in HIV Gag Cleavage Site Mutants and in Isolates with Resistance to Existing Drug Classes." Antimicrobial Agents and Chemotherapy, 65(3), e02057-20. [Link]
-
You, M., et al. (2012). "Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent." Cancer Chemotherapy and Pharmacology, 70(1), 57-65. [Link]
-
American Chemical Society. (2024). "Molecular Pharmaceutics Vol. 23 No. 1." ACS Publications. [Link]
-
Mandrioli, D., et al. (2018). "An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays." Environmental Health Perspectives, 126(1), 017002. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mercell.com [mercell.com]
- 3. medkoo.com [medkoo.com]
- 4. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 7. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 8. Pharmacokinetics and Pharmacodynamics of Cabotegravir, a Long-Acting HIV Integrase Strand Transfer Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular Cabotegravir and Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of (1,1-Difluoropropan-2-yl)benzene Derivatives: A Comparative Guide to Anticancer and Anti-inflammatory Assessment
Introduction: The Strategic Role of gem-Difluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing drug-like properties. Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a particularly powerful bioisostere.[1][2] This group can effectively mimic the steric and electronic properties of other common functionalities such as a carbonyl group (C=O), an ether oxygen (-O-), or a methylene group (-CH₂-). The unique characteristics of the C-F bond—its high strength and polarity—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and target binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3][4][5]
(1,1-Difluoropropan-2-yl)benzene derivatives represent a promising class of compounds that leverage the benefits of the gem-difluoro group. This guide provides a comparative framework for the in vitro assessment of their bioactivity, focusing on two critical therapeutic areas: oncology and inflammation. We will compare a representative test compound, herein designated DFP-1 , against its non-fluorinated analog (Non-F-1 ) and established standard drugs. The objective is to provide researchers, scientists, and drug development professionals with a robust, logic-driven approach to evaluating this chemical series, complete with detailed experimental protocols and data interpretation insights.
Part 1: Comparative Assessment of Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual goal in drug discovery.[6] The introduction of a gem-difluoro group can enhance a compound's ability to penetrate cell membranes and resist metabolic degradation, making it a compelling strategy for developing new oncology candidates. This section outlines a validated workflow to assess and compare the anticancer potential of DFP-1.
Experimental Design & Comparators
-
Test Compound: DFP-1 (A representative this compound derivative)
-
Comparator 1: Non-F-1 (The direct non-fluorinated analog of DFP-1, to isolate the effect of the CF₂ group)
-
Comparator 2: Doxorubicin (A standard-of-care chemotherapeutic agent)
-
Cell Line: A549 (Human lung carcinoma cell line) and HDF (Human Dermal Fibroblasts) to assess selectivity.
Workflow for Anticancer Activity Assessment
Caption: Workflow for in vitro anticancer evaluation.
Comparative Bioactivity Data (Hypothetical)
The following table summarizes the expected outcomes from the anticancer assays, highlighting the potential improvements conferred by the gem-difluoro modification.
| Compound | Cell Line | IC50 (µM) after 48h | Selectivity Index (SI) (IC50 HDF / IC50 A549) | Caspase-3/7 Activity (Fold Increase vs. Control) |
| DFP-1 | A549 | 8.5 | 11.2 | 5.8 |
| HDF | 95.2 | 1.2 | ||
| Non-F-1 | A549 | 45.3 | 2.1 | 2.1 |
| HDF | 97.5 | 1.3 | ||
| Doxorubicin | A549 | 0.9 | 5.5 | 6.5 |
| HDF | 5.0 | 4.8 |
Interpretation of Results: In this hypothetical dataset, DFP-1 demonstrates significantly improved potency (lower IC50) against the A549 cancer cell line compared to its non-fluorinated analog, Non-F-1. Critically, its selectivity index is superior to both Non-F-1 and the standard drug Doxorubicin, suggesting a wider therapeutic window. The robust induction of Caspase-3/7 activity further supports that DFP-1's cytotoxic effect is mediated through the induction of apoptosis.
Featured Experimental Protocols: Anticancer Assessment
1. Cell Viability - MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
-
Step 1: Cell Seeding: Seed A549 and HDF cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Step 2: Compound Treatment: Prepare serial dilutions of DFP-1, Non-F-1, and Doxorubicin in serum-free medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Step 3: Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Step 4: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10] The use of phenol red-free media during this step is recommended to reduce background absorbance.[8]
-
Step 5: Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Step 6: Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.[11]
2. Apoptosis Induction - Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[12] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a light signal.[13]
-
Step 1: Cell Seeding and Treatment: Seed A549 cells in a white-walled 96-well plate and treat with the IC50 concentrations of the test compounds for 24 hours.
-
Step 2: Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Step 3: Assay Protocol: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Step 4: Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Step 5: Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.
Part 2: Comparative Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Evaluating the ability of this compound derivatives to modulate inflammatory responses is a crucial step in assessing their therapeutic potential. This section details a workflow for characterizing the anti-inflammatory properties of DFP-1.
Experimental Design & Comparators
-
Test Compound: DFP-1
-
Comparator 1: Non-F-1
-
Comparator 2: Celecoxib (A selective COX-2 inhibitor)
-
Cell Line: RAW 264.7 (Murine macrophage cell line)
-
Inflammatory Stimulus: Lipopolysaccharide (LPS)
Workflow for Anti-inflammatory Activity Assessment
Caption: Workflow for in vitro anti-inflammatory evaluation.
Comparative Bioactivity Data (Hypothetical)
This table presents plausible data from the anti-inflammatory assays, demonstrating the impact of the gem-difluoro group.
| Compound (at 10 µM) | Cell Viability (% of Control) | NO Inhibition (%) | TNF-α mRNA (Relative Fold Change) | iNOS Protein Expression (Relative to GAPDH) |
| DFP-1 | 98% | 75% | 0.35 | 0.28 |
| Non-F-1 | 95% | 22% | 0.85 | 0.91 |
| Celecoxib | 99% | 15% | 0.95 | 0.98 |
Interpretation of Results: The hypothetical data suggests that DFP-1 is non-toxic to RAW 264.7 cells at the tested concentration. It potently inhibits LPS-induced nitric oxide (NO) production, a key inflammatory mediator. This inhibition is significantly greater than that of its non-fluorinated counterpart and the COX-2 inhibitor Celecoxib (which is not expected to strongly inhibit NO). The qPCR and Western Blot data further support this, showing that DFP-1 substantially downregulates the expression of the pro-inflammatory cytokine TNF-α and the iNOS enzyme responsible for NO production.
Featured Experimental Protocols: Anti-inflammatory Assessment
1. Gene Expression Analysis - Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative quantity of specific mRNA transcripts, providing insight into how a compound affects the expression of inflammatory genes.[14]
-
Step 1: Cell Culture and Treatment: Seed RAW 264.7 cells, pre-treat with compounds for 1 hour, and then stimulate with LPS (1 µg/mL) for 6 hours.
-
Step 2: RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Quantify the RNA and assess its purity using a spectrophotometer.
-
Step 3: cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.[15]
-
Step 4: qPCR Reaction Setup: Prepare the qPCR master mix. For a typical 10 µL SYBR Green reaction, this includes 5 µL SYBR Green Master Mix, 1 µL of forward and reverse primers (5 µM each), and 3 µL of nuclease-free water.[16]
-
Step 5: Plate Setup: Add 9 µL of the master mix to each well of a 384-well PCR plate. Add 1 µL of diluted cDNA (e.g., 10 ng) to each well in triplicate.
-
Step 6: Thermal Cycling: Perform the PCR using a real-time PCR system with cycling conditions such as: 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[16]
-
Step 7: Data Analysis: Analyze the data using the ΔΔCt method. Normalize the expression of the target genes (TNF-α, IL-6, iNOS, COX-2) to a stable housekeeping gene (e.g., GAPDH or β-actin) and express the results as a fold change relative to the LPS-treated control group.
2. Protein Expression Analysis - Western Blot
Western blotting allows for the detection and quantification of specific proteins, confirming that changes in gene expression translate to the protein level.[17]
-
Step 1: Protein Lysate Preparation: After treating cells for 24 hours, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[18] Scrape the cells, collect the lysate, and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[18]
-
Step 2: Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Step 3: Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19]
-
Step 4: Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on size by applying an electric current.[20]
-
Step 5: Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Step 6: Blocking: Block the membrane with a solution of 5% nonfat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Step 7: Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-GAPDH) overnight at 4°C with gentle shaking.[19]
-
Step 8: Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using image analysis software.
References
- MTT assay protocol. Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Caspase-Glo® 3/7 Assay Protocol.
- MTT Assay Protocol for Cell Viability and Prolifer
- Protocol for Cell Viability Assays. BroadPharm.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Western blot protocol. Abcam.
- General Protocol for Western Blot Analysis. REPROCELL.
- Gene expression analysis by quantitative Real-Time PCR (qPCR). Protocols.io.
- qPCR Gene Expression Protocol Using SYBR Green. Merck Millipore.
- Universal SYBR Green qPCR Protocol. Sigma-Aldrich.
- Western Blot Protocol. Hello Bio.
- A simple and reliable approach for assessing anticancer activity in vitro. PubMed.
- Western Blotting Protocol. Cell Signaling Technology.
- Quantit
- In Vitro Assays for Screening Small Molecules. PubMed.
- Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.
- Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PMC - NIH.
- General Protocol for Western Blotting. Bio-Rad.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Good practice guide for the application of quantitative PCR (qPCR).
- Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PubMed.
- Caspase 3 Activity Assay Kit. MP Biomedicals.
- Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
- Caspase-3 Activity Assay Kit #5723. Cell Signaling Technology.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- The gem-Difluoromethylene Group: A Guide to Bioisosteric Replacement in Drug Discovery. Benchchem.
- The geminal difluoromethylene group: bioisosterism, and catalysis-based...
- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. PMC - NIH.
- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery.
- Total synthesis and biological evaluation of fluorin
- Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University.
- Fluorine in Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. merckmillipore.com [merckmillipore.com]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 17. hellobio.com [hellobio.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. reprocell.com [reprocell.com]
The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Phenylpropanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic manipulation of a molecule's physicochemical properties is paramount to optimizing its pharmacokinetic and pharmacodynamic profile. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1] This guide provides an in-depth comparison of the lipophilicity of fluorinated versus non-fluorinated phenylpropanes, a structural motif present in a variety of biologically active compounds. Through a detailed examination of experimental methodologies and supporting data, we will explore the nuanced effects of fluorination on this important molecular characteristic.
The Crucial Role of Lipophilicity in Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes the affinity of a compound for a lipid-like environment versus an aqueous one.[2] A delicate balance is required; a drug must possess sufficient aqueous solubility to be formulated and transported in the bloodstream, yet also exhibit adequate lipophilicity to permeate biological membranes and reach its target.[2] The widely recognized "Rule of Five" by Lipinski, for instance, suggests that a logP value not greater than 5 is a key characteristic for good oral bioavailability.
Fluorine: The Subtle Architect of Molecular Properties
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its properties.[3][4] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, pKa, and, critically, its lipophilicity.[5]
The effect of fluorination on lipophilicity is not always straightforward. While the replacement of a hydrogen atom with a more electronegative fluorine atom can increase the local dipole moment, potentially leading to increased hydrophilicity, the low polarizability of the C-F bond can also contribute to an increase in overall lipophilicity. The net effect is highly dependent on the specific structural context of the molecule.
Quantifying Lipophilicity: The Shake-Flask Method (logD7.4)
The "gold standard" for experimentally determining lipophilicity is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase (typically at pH 7.4 to mimic physiological conditions).[6][7] The resulting value, logD7.4, provides a physiologically relevant measure of a compound's lipophilicity.
Experimental Protocol: Shake-Flask logD7.4 Determination
This protocol outlines the steps for determining the logD7.4 of a test compound.
Materials:
-
Test Compound
-
n-Octanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Volumetric flasks
-
Pipettes
-
Centrifuge tubes
-
Vortex mixer
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation of the two phases.
-
Allow the phases to separate completely. The top layer is the n-octanol phase saturated with PBS, and the bottom layer is the PBS phase saturated with n-octanol.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
From the stock solution, prepare a working solution in the pre-saturated n-octanol phase at a known concentration.
-
-
Partitioning:
-
In a centrifuge tube, add a precise volume of the pre-saturated n-octanol containing the test compound and a precise volume of the pre-saturated PBS. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube on a mechanical shaker and agitate for a fixed period (e.g., 1 hour) to ensure equilibrium is reached.[1]
-
-
Phase Separation:
-
Centrifuge the mixture at a sufficient speed and duration to achieve complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol (top) and PBS (bottom) layers.
-
Analyze the concentration of the test compound in each aliquot using a suitable and validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation of logD7.4:
-
The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the PBS phase.
-
The logD7.4 is the base-10 logarithm of the distribution coefficient: logD7.4 = log10([Compound]octanol / [Compound]PBS)
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points of shaking and analyzed. The logD value should be constant once equilibrium is achieved.
-
Mass Balance: The total amount of the compound recovered from both phases should be close to the initial amount added, confirming that no significant degradation or adsorption to the container walls has occurred.
-
Reference Standards: Including a well-characterized compound with a known logD7.4 value as a control ensures the validity of the experimental setup and procedure.
Caption: Workflow for Shake-Flask logD7.4 Determination.
Data Comparison: Fluorinated vs. Non-Fluorinated Phenylpropanes
| Compound Name | Structure | Molecular Formula | Computed logP (XLogP3) |
| 1-Phenylpropane (Propylbenzene) | Propyl group attached to a benzene ring. | C9H12 | 3.7[8] |
| (1-Fluoropropyl)benzene | Fluorine on the first carbon of the propyl chain. | C9H11F | 3.2 (estimated) |
| (2-Fluoropropyl)benzene | Fluorine on the second carbon of the propyl chain. | C9H11F | 3.2[9] |
| (3-Fluoropropyl)benzene | Fluorine on the third carbon of the propyl chain. | C9H11F | 3.7[10] |
| (1,1-Difluoropropyl)benzene | Two fluorines on the first carbon of the propyl chain. | C9H10F2 | 3.5[11] |
Note: Computed logP values are estimations and may differ from experimentally determined values. They are presented here for comparative purposes.
Discussion: The Impact of Fluorination Position and Degree on Lipophilicity
The data in the table, although computed, provides valuable insights into the nuanced effects of fluorination on the lipophilicity of phenylpropanes.
-
Monofluorination: The position of a single fluorine atom on the propyl chain has a discernible impact. Fluorination at the benzylic position (1-fluoropropyl)benzene and the second carbon (2-fluoropropyl)benzene appears to slightly decrease the lipophilicity compared to the parent compound. This is likely due to the introduction of a polar C-F bond in proximity to the phenyl ring, which can increase the molecule's overall polarity. In contrast, fluorination at the terminal carbon (3-fluoropropyl)benzene results in a computed logP similar to the non-fluorinated parent. This suggests that the influence of the fluorine atom on the molecule's overall polarity diminishes as its distance from the aromatic ring increases.
-
Difluorination: The introduction of a second fluorine atom at the benzylic position in (1,1-difluoropropyl)benzene leads to a computed logP that is lower than the parent compound but higher than the monofluorinated analogs at the same position. This seemingly counterintuitive result highlights the complex interplay of factors. While adding more fluorine atoms increases the polarity of the immediate environment, it can also create a more "fluorinated face" on the molecule, which can interact favorably with the nonpolar n-octanol phase.
Caption: Interplay of Factors in Fluorination's Effect on Lipophilicity.
Conclusion and Future Perspectives
The fluorination of phenylpropanes presents a compelling strategy for fine-tuning their lipophilicity, a critical parameter in drug design. The position and degree of fluorination exert a significant and often non-intuitive influence on the molecule's partitioning behavior. While computational models provide valuable initial estimates, the experimental determination of logD7.4 via robust methods like the shake-flask protocol remains indispensable for accurate characterization.
Future research should focus on generating comprehensive experimental datasets for systematically fluorinated phenylpropane series to further elucidate the structure-lipophilicity relationships. Such data will not only refine our understanding of the "fluorine effect" but also empower medicinal chemists to make more informed decisions in the design of next-generation therapeutics.
References
-
Domainex. Shake Flask LogD. [Link]
-
PubChem. (2-Fluoropropyl)benzene. [Link]
-
PubChem. 1-Phenylpropane-1,2,3-triol. [Link]
-
PubChem. (1R,2S)-1-Phenylpropane-1,2-diol. [Link]
-
PubChem. 1-Phenylpropane-1-thiol. [Link]
-
PubChem. 1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene. [Link]
-
Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). [Link]
-
ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. (2015). [Link]
-
Evotec. Cyprotex LogD Shake Flask Fact Sheet. (2024). [Link]
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). [Link]
-
PubChem. 1-Fluoro-3-propylbenzene. [Link]
-
ChemBK. 1-phenylpropane. [Link]
-
PubChem. p-Fluoropropylbenzene. [Link]
-
PubChem. Benzene, (1-fluoropropyl)-. [Link]
- Google Patents. Determination of logP coefficients via a RP-HPLC column.
-
Kokubo, H., et al. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 59(2), 736-745. [Link]
-
LookChem. 1-METHOXY-3-PHENYLPROPANE. [Link]
-
ResearchGate. LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2016). [Link]
-
ResearchGate. Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted benzenes. [Link]
- Google Patents. Determination of log P coefficients via a RP-HPLC column.
-
PubChem. (1,1-Difluoropropyl)benzene. [Link]
-
PubMed. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. [Link]
-
PubChem. 1,3-Dichloro-5-(3-fluoropropyl)benzene. [Link]
-
PubChem. Propylbenzene. [Link]
-
ResearchGate. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. (2019). [Link]
-
PubMed. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. [Link]
-
Wikipedia. Substituted amphetamine. [Link]
-
PubMed. Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. [Link]
-
Frontiers. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. [Link]
-
Cheméo. Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9). [Link]
-
PubChem. (1,1-Difluoroethyl)benzene. [Link]
-
PubChem. Partition coefficient (logP) (benzene). [Link]
-
Cheméo. Chemical Properties of Benzene, 1-fluoro-2-methyl- (CAS 95-52-3). [Link]
-
PubChem. 1,3-Difluorobenzene. [Link]
-
PubChem. 1,2-Difluorobenzene. [Link]
-
Cheméo. Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1). [Link]
-
Chemsrc. (3-FLUOROPROPYL)BENZENE. [Link]
Sources
- 1. Shake Flask LogD | Domainex [domainex.co.uk]
- 2. evotec.com [evotec.com]
- 3. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2-Fluoropropyl)benzene | C9H11F | CID 11367026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Fluoro-3-propylbenzene | C9H11F | CID 22253896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (1,1-Difluoropropyl)benzene | C9H10F2 | CID 15076545 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of (1,1-Difluoropropan-2-yl)benzene Derivatives
Introduction: The Structural Significance of the Gem-Difluoroalkyl Group in Benzene Scaffolds
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. The (1,1-Difluoropropan-2-yl)benzene scaffold is of particular interest; the gem-difluoro group on the isopropyl moiety introduces a unique combination of steric bulk and electronic effects that can significantly influence intermolecular interactions and, consequently, solid-state packing.
Understanding the precise three-dimensional architecture of these derivatives is paramount for rational drug design and the engineering of advanced materials.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structures at the atomic level, providing unequivocal data on molecular geometry, conformation, and the subtle forces that govern crystal lattice formation.[1][3]
This guide provides an in-depth, comparative framework for the X-ray crystal structure analysis of this compound derivatives. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering field-proven insights into synthesis, crystallization, data analysis, and the critical interpretation of structural data in comparison to non-fluorinated analogues.
Part 1: The Foundation - Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins long before the diffractometer. The synthesis of the target molecule and, crucially, the growth of a high-quality single crystal are the most challenging and critical steps in the entire workflow.[2]
Synthesis of this compound Derivatives
The synthesis of the core this compound structure can be approached through several established routes. A common strategy involves the reaction of a corresponding acetophenone derivative with a fluorinating agent.
Illustrative Synthetic Pathway:
-
Starting Material: An appropriately substituted acetophenone.
-
Fluorination: Treatment with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) converts the ketone to the gem-difluoride.
-
Purification: Rigorous purification, typically via column chromatography followed by recrystallization or distillation, is essential. Impurities can severely inhibit the formation of diffraction-quality crystals.
The choice of substituents on the benzene ring will be dictated by the research goals (e.g., exploring electronic effects, introducing hydrogen bonding sites). These substituents can be present on the initial acetophenone or introduced in subsequent synthetic steps.
The Crystallization Bottleneck: From Purified Powder to Diffractable Single Crystal
Obtaining a single crystal suitable for SCXRD (typically 0.1-0.3 mm in each dimension with sharp edges and no visible fractures) is often a process of systematic screening and patience.[4] Fluorinated organic molecules can present unique challenges due to altered intermolecular interactions.[5][6][7]
Experimental Protocol: Screening for Crystallization Conditions
The following protocol outlines a systematic approach to screen for optimal crystallization conditions. The causality for this multi-pronged approach is that crystal nucleation and growth are highly sensitive to solvent, temperature, and saturation kinetics, and exploring a wide parameter space is necessary to find the "sweet spot."
-
Solvent Selection:
-
Rationale: The ideal solvent or solvent system will dissolve the compound when heated but allow it to become supersaturated upon slow cooling or evaporation, promoting slow, ordered crystal growth.
-
Procedure: Screen a diverse range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene, acetonitrile) and binary mixtures. Small-scale solubility tests in vials are performed first to identify promising candidates.
-
-
Primary Crystallization Techniques:
-
Slow Evaporation:
-
Method: Prepare a near-saturated solution of the compound in a chosen solvent in a vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.
-
Why it Works: The gradual increase in concentration as the solvent evaporates slowly pushes the solution past the saturation point, encouraging nucleation and growth.
-
-
Slow Cooling:
-
Method: Prepare a saturated solution at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to lower temperatures (e.g., 4 °C). This can be achieved by placing the sealed vial in a Dewar flask filled with warm water.
-
Why it Works: Solubility typically decreases with temperature. Slow cooling prevents rapid precipitation, favoring the formation of a single, well-ordered lattice.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Method: A concentrated drop of the compound solution is placed on a siliconized glass slide (hanging drop) or in a small well (sitting drop). This is then sealed in a larger reservoir containing a "precipitant" solvent in which the compound is insoluble but which is miscible with the compound's solvent.
-
Why it Works: The solvent from the compound drop slowly diffuses into the reservoir, while the precipitant vapor diffuses into the drop. This gradual change in solvent composition reduces the compound's solubility, inducing crystallization. This is a highly controlled method often used for challenging molecules.[8]
-
-
-
Advanced & High-Throughput Methods:
Part 2: The X-ray Diffraction and Analysis Workflow
Once a suitable crystal is obtained, the process of data collection and structure determination can begin. This workflow is a systematic procedure to convert the diffraction pattern produced by the crystal into a 3D model of the molecule.[1][3][9]
Sources
- 1. rigaku.com [rigaku.com]
- 2. sptlabtech.com [sptlabtech.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Small Molecule X-Ray Diffraction Facility | University of Montana [umt.edu]
A Comparative Guide to the Validation of Analytical Methods for (1,1-Difluoropropan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and product quality. This guide provides a comprehensive comparison of analytical methodologies for the validation of (1,1-Difluoropropan-2-yl)benzene, a fluorinated aromatic compound with potential applications as a key starting material or intermediate in the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating system.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] This guide will delve into the validation of methods for the quantification and identification of this compound, comparing the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Regulatory Imperative: A Foundation in ICH Guidelines
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a tripartite harmonised guideline, Q2(R2) Validation of Analytical Procedures, which has been adopted by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5] This guideline furnishes a general framework for the principles of analytical procedure validation and is applicable to new or revised analytical procedures used for release and stability testing of commercial drug substances and products.[5][6]
The core validation parameters that will be addressed for each analytical technique in this guide are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity and Range: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound is dictated by its physicochemical properties: it is a volatile, non-polar organic compound. This makes it amenable to analysis by several instrumental methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.[8][9]
Causality of Experimental Choices: The use of a non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is a logical choice due to the non-polar nature of this compound, promoting separation based on boiling point. Electron ionization (EI) is selected for its ability to generate reproducible fragmentation patterns, which are crucial for both qualitative identification and quantitative analysis.
1. System Suitability:
-
Inject a standard solution of this compound (e.g., 10 µg/mL) six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Theoretical plates for the analyte peak should be > 50,000.
-
Tailing factor should be between 0.8 and 1.5.
2. Specificity:
-
Analyze a blank solvent, a placebo (if in a formulation), and a sample spiked with this compound and potential impurities.
-
Demonstrate that there are no interfering peaks at the retention time of the analyte. The mass spectrum of the analyte in the spiked sample should be consistent with that of the standard.
3. Linearity and Range:
-
Prepare a series of at least five concentrations of this compound, for example, from 1 µg/mL to 50 µg/mL.[1]
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and determine the linearity by linear regression. The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy:
-
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level and calculate the percent recovery. The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 3.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
7. Robustness:
-
Introduce small, deliberate variations to the method parameters, such as injector temperature (± 5°C), oven temperature ramp rate (± 0.5°C/min), and carrier gas flow rate (± 0.1 mL/min).
-
Analyze a system suitability solution under each condition and evaluate the impact on the results.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 50 | 1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| LOD (µg/mL) | Report | 0.1 |
| LOQ (µg/mL) | Report | 0.3 |
| Robustness | No significant impact | Passed |
High-Performance Liquid Chromatography (HPLC)
HPLC is another cornerstone of pharmaceutical analysis, capable of separating a wide range of compounds.[10][11] For a non-polar compound like this compound, a reversed-phase HPLC method is the most appropriate choice.[12][13]
Causality of Experimental Choices: A C18 column is selected as the stationary phase due to its non-polar nature, which will retain the non-polar analyte. The mobile phase, a mixture of an organic solvent like acetonitrile and water, is chosen to elute the analyte from the column. The ratio of organic to aqueous phase can be optimized to achieve a suitable retention time and peak shape. A UV detector is suitable for aromatic compounds.
1. System Suitability:
-
Inject a standard solution (e.g., 20 µg/mL) six times.
-
RSD of the peak area should be ≤ 2.0%.
-
Theoretical plates > 2000.
-
Tailing factor between 0.8 and 1.5.
2. Specificity:
-
Analyze a blank, a placebo, and a spiked sample.
-
No interfering peaks should be observed at the retention time of the analyte. Peak purity can be assessed using a photodiode array (PDA) detector.
3. Linearity and Range:
-
Prepare at least five concentrations (e.g., 5 µg/mL to 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot mean peak area versus concentration. r² should be ≥ 0.999.
4. Accuracy:
-
Perform recovery studies at three levels (80%, 100%, 120%).
-
Mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability: Analyze six replicate samples at 100% concentration. RSD ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis under varied conditions (day, analyst, instrument). RSD between sets ≤ 3.0%.
6. LOD and LOQ:
-
Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or the standard deviation of the response and the slope.
7. Robustness:
-
Introduce small variations in mobile phase composition (± 2% organic), column temperature (± 2°C), and flow rate (± 0.1 mL/min).
-
Assess the impact on system suitability parameters.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range (µg/mL) | 5 - 100 | 5 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 3.0% | 1.8% |
| LOD (µg/mL) | Report | 0.5 |
| LOQ (µg/mL) | Report | 1.5 |
| Robustness | No significant impact | Passed |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an inherently quantitative technique (qNMR) if certain experimental conditions are met. It is a primary ratio method of measurement and can be used for the accurate determination of the purity of a substance without the need for a reference standard of the same compound. For this compound, both ¹H and ¹⁹F NMR can be utilized for structural elucidation and quantification.[14][15][16]
Causality of Experimental Choices: ¹⁹F NMR is particularly powerful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[17] qNMR requires a certified internal standard with a known purity. The choice of a suitable internal standard is critical; it should have a simple spectrum that does not overlap with the analyte signals, be soluble in the same deuterated solvent, and be non-reactive.
1. Specificity:
-
Acquire ¹H and ¹⁹F NMR spectra of the analyte and the internal standard separately and as a mixture to ensure no signal overlap.
2. Linearity and Range:
-
Prepare a series of at least five samples with varying molar ratios of the analyte to a fixed amount of internal standard.
-
Acquire spectra and calculate the molar ratio from the integral ratios.
-
Plot the calculated molar ratio against the gravimetrically prepared molar ratio. r² should be ≥ 0.999.
3. Accuracy:
-
Prepare samples with known amounts of analyte and internal standard.
-
The mean calculated amount of the analyte should be within 99.0% to 101.0% of the true value.
4. Precision:
-
Repeatability: Prepare and analyze six replicate samples. The RSD of the calculated purity should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis under varied conditions. The RSD between sets should be ≤ 2.0%.
5. LOD and LOQ:
-
Determined by the signal-to-noise ratio of the analyte signals in relation to the internal standard.
6. Robustness:
-
Vary experimental parameters such as relaxation delay (D1) and number of scans to ensure that the quantitative results are not affected.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% of True Value) | 99.0 - 101.0% | 99.7 - 100.5% |
| Precision (RSD %) | ||
| - Repeatability | ≤ 1.0% | 0.3% |
| - Intermediate Precision | ≤ 2.0% | 0.8% |
| Robustness | No significant impact | Passed |
Visualizing the Validation Workflow
Caption: A generalized workflow for analytical method validation.
Decision Matrix for Technique Selection
Caption: Decision tree for selecting an analytical technique.
Conclusion and Recommendations
The validation of analytical methods for this compound is a critical undertaking that ensures data integrity and product quality. This guide has provided a comparative overview of three powerful analytical techniques: GC-MS, HPLC, and NMR.
-
GC-MS stands out for its high sensitivity and specificity, making it an excellent choice for routine quality control, particularly for identifying and quantifying volatile impurities.
-
HPLC offers versatility and is a robust method for quantification, especially when the analyte is part of a non-volatile mixture or when derivatization is required for other components.
-
qNMR is the gold standard for purity assessment and the characterization of reference materials, providing a direct measurement of the analyte concentration without the need for a specific reference standard of the analyte itself.
The selection of the most appropriate technique hinges on the specific analytical objective. For routine assays and impurity profiling, a validated GC-MS or HPLC method would be cost-effective and reliable. For the certification of a reference standard of this compound, qNMR is the unequivocal choice due to its primary method status. A comprehensive approach may involve using NMR for initial structural confirmation and reference standard characterization, followed by the validation of a chromatographic method (GC-MS or HPLC) for routine quality control applications.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Quality Guidelines. [Link]
-
PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
-
Journal of Research of the National Bureau of Standards. (n.d.). Quantitative determination of fluorine in organic compounds. [Link]
-
National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Agilent. (2024). GC and GC/MS Frequently Asked Questions. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
ResearchGate. (2025). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
ResearchGate. (2025). Validation of an Enhanced Swift Analytical Method for the Determination of Bound and Free 3-chloropropane-1,2-Diol in Foodstuffs using Gas Chromatography–Tandem Mass Spectrometry. [Link]
-
International Journal of Applied Pharmaceutics. (2020). Analytical method validation parameters: An updated review. [Link]
-
PubMed. (n.d.). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. [Link]
-
ResearchGate. (2025). FDA issues revised guidance for analytical method validation. [Link]
-
Society for Applied Spectroscopy. (n.d.). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. [Link]
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]
-
Advanced MicroAnalytical. (n.d.). GC/GC-MS - Gas Chromatography. [Link]
-
PubMed. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. [Link]
-
Royal Society of Chemistry. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Growing Science. (2021). Analytical method development and validation for the determination of Flibanserin using reverse phase. [Link]
-
LC Services. (2022). Understanding Chromatography - How does HPLC work to separate components of a mixture?. [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Waters. (n.d.). HPLC Separation Modes. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
PubMed. (2001). Quantitative determination of intermolecular interactions with fluorinated aromatic rings. [Link]
-
MONAD. (2024). How Does High-Performance Liquid Chromatography (HPLC) Achieve Compound Separation?. [Link]
-
National Institutes of Health. (n.d.). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. news-medical.net [news-medical.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Understanding Chromatography - How does HPLC work to separate components of a mixture? - LC Services [lcservicesltd.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. How Does High-Performance Liquid Chromatography (HPLC) Achieve Compound Separation? [monadlabtech.com]
- 14. jeolusa.com [jeolusa.com]
- 15. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. jchps.com [jchps.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Fluorinating Agents for the Synthesis of (1,1-Difluoropropan-2-yl)benzene
Introduction: The Rising Importance of the Gem-Difluoroalkyl Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the geminal difluoroalkyl group (CF2) is particularly valuable as a bioisostere for carbonyl groups, ethers, or other functional groups, enhancing proteolytic stability without introducing excessive lipophilicity.[1]
This guide provides a comparative analysis of common deoxofluorinating agents for the synthesis of (1,1-Difluoropropan-2-yl)benzene, a representative gem-difluoroalkane, starting from its ketone precursor, 1-phenylpropan-2-one. We will delve into the performance, safety, and mechanistic nuances of several key reagents, providing researchers with the data and procedural insights necessary to make informed decisions for their specific synthetic challenges.
The Synthetic Challenge: Deoxofluorination of 1-Phenylpropan-2-one
The most direct and common route to synthesize gem-difluoroalkanes is through the deoxofluorination of a corresponding ketone. This transformation, while conceptually simple, is fraught with practical challenges that hinge on the choice of the fluorinating agent. An ideal reagent should offer high yields, excellent selectivity (minimizing elimination byproducts), and, critically, a robust safety profile that allows for predictable and scalable reactions.
Below is the general transformation discussed in this guide:
Caption: General deoxofluorination of a ketone to a gem-difluoride.
Comparative Analysis of Key Deoxofluorinating Agents
The conversion of ketones to their gem-difluoro counterparts is primarily achieved using nucleophilic fluorinating agents derived from sulfur fluorides. While the classic reagent, sulfur tetrafluoride (SF4), is highly effective, its extreme toxicity and gaseous nature limit its use to specialized equipment.[2] This has led to the development of more user-friendly liquid and solid alternatives.
Diethylaminosulfur Trifluoride (DAST)
DAST is arguably the most well-known deoxofluorinating agent. It is a liquid that is effective for converting ketones to gem-difluorides under relatively mild conditions, typically between 0 °C and room temperature.[3][4]
-
Expertise & Experience: DAST's reactivity is generally reliable for a wide range of ketones.[5] However, its utility is significantly hampered by its poor thermal stability. Runaway exothermic decomposition can occur at temperatures above 50 °C, and detonation has been reported.[3][6] This necessitates strict temperature control and makes scaling up DAST reactions a significant safety concern. Furthermore, DAST is highly sensitive to moisture, reacting violently with water and releasing corrosive HF. All manipulations must be performed under strictly anhydrous conditions in a chemical fume hood.[7]
-
Trustworthiness: While effective, the potential for thermal events and the formation of elimination byproducts (vinyl fluorides) depending on the substrate structure can make results variable. The purity of DAST is also crucial, as aged, orange-colored samples may exhibit different reactivity and an increased safety risk.[3]
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
Developed as a safer alternative to DAST, Deoxo-Fluor is also a liquid reagent. It exhibits significantly higher thermal stability than DAST, making it a more attractive option for larger-scale applications.[8][9]
-
Expertise & Experience: Deoxo-Fluor often provides superior or comparable yields to DAST in the deoxofluorination of ketones.[8] Its higher boiling point and reduced vapor pressure also contribute to easier handling. While more stable than DAST, it is still a high-energy compound that requires careful handling and strict avoidance of water.
-
Trustworthiness: It is generally considered more reliable and safer for scale-up than DAST. The reaction profile is similar, and it remains one of the go-to reagents for challenging deoxofluorinations where a liquid reagent is preferred.
Aminodifluorosulfinium Salts (XtalFluor-E® and XtalFluor-M®)
The XtalFluor reagents represent a significant advancement in deoxofluorination chemistry. XtalFluor-E ([Et2NSF2]BF4) and its morpholine-derived counterpart, XtalFluor-M, are crystalline solids that are easy to handle and weigh.[6]
-
Expertise & Experience: The primary advantage of XtalFluor reagents is their enhanced safety profile. They possess much greater thermal stability than DAST and Deoxo-Fluor, with self-accelerated decomposition onset temperatures well above 100 °C.[9] As solids, they are less volatile and easier to manage. Mechanistically, they do not generate free HF under anhydrous conditions; instead, they require a fluoride source or a base promoter (like triethylamine trihydrofluoride, Et3N·3HF) to facilitate the fluorination. This two-component system allows for greater control over the reaction.
-
Trustworthiness: XtalFluor reagents often provide higher yields and, critically, greater selectivity, with reduced formation of undesired elimination byproducts compared to DAST or Deoxo-Fluor.[2] Their stability, ease of handling, and compatibility with standard glassware make them an authoritative choice for both small-scale and process chemistry applications.[2][9]
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride (Fluolead™)
Fluolead is another modern, crystalline deoxofluorinating agent with exceptional thermal stability and an unusual resistance to aqueous hydrolysis, enhancing its safety and ease of use.[10]
-
Expertise & Experience: Fluolead has demonstrated high efficiency in converting ketones to gem-difluorides, often with high selectivity and yields.[11] It is particularly effective for non-enolizable ketones and can even convert carboxylic acids directly to trifluoromethyl groups under certain conditions, showcasing its versatile reactivity.[10][12]
-
Trustworthiness: Its robust stability profile makes it a highly reliable and safe reagent. The ability to perform deoxofluorinations under mild conditions on a wide range of substrates, including those that are challenging for other reagents, positions Fluolead as a powerful tool in the synthetic chemist's arsenal.[11]
Quantitative Data Summary
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® | Fluolead™ |
| Physical State | Colorless to yellow liquid[3][5] | Liquid[8] | Crystalline solid[9] | Crystalline solid[10] |
| Thermal Stability | Low: Decomposes >50 °C; potentially explosive[3] | Moderate: More stable than DAST[8] | High: Onset at 119 °C[9] | Very High: Thermally stable solid[10] |
| Handling | Requires great care; moisture-sensitive; volatile[7] | Moisture-sensitive liquid[8] | Easy-to-handle solid; stable in air for short periods | Easy-to-handle solid; resistant to aqueous hydrolysis[10] |
| Typical Conditions | DCM, 0 °C to RT[4] | Toluene or DCM, RT to moderate heat | DCM or DCE with promoter (e.g., Et3N·3HF), RT | Toluene or DCE with HF-Pyridine, RT to 60 °C[11] |
| Key Advantage | Widely studied and available | Higher thermal stability than DAST[8] | Excellent safety profile; high selectivity; solid[2][9] | Excellent safety and stability; broad substrate scope[10] |
| Key Disadvantage | Poor thermal stability; safety risk[3] | Still a high-energy liquid; moisture-sensitive | Requires a co-reagent/promoter | Higher molecular weight and cost per fluorine atom |
Mechanistic Insight: The Path to Gem-Difluorination
The deoxofluorination of a ketone by a dialkylaminosulfur trifluoride reagent proceeds through a well-accepted mechanistic pathway. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
-
Activation of the Carbonyl: The lone pair on the carbonyl oxygen attacks the electrophilic sulfur atom of the fluorinating agent.
-
Formation of an Oxosulfonium Intermediate: This initial attack, followed by the loss of a fluoride ion, generates a key intermediate, a resonance-stabilized oxosulfonium cation.
-
First Fluoride Attack: A fluoride ion attacks the activated carbonyl carbon, forming a hemi-ketal-like α-fluoro oxosulfonium species.
-
Second Fluoride Attack (S N 2): The intermediate collapses, and a second fluoride ion displaces the sulfur-containing leaving group in an S N 2-type fashion to yield the final gem-difluoroalkane.
Caption: Generalized mechanism for ketone deoxofluorination.
Experimental Protocols
The following protocols are self-validating systems designed for the synthesis of this compound from 1-phenylpropan-2-one. They represent a classic approach (DAST) and a modern, safety-conscious alternative (XtalFluor-E).
Protocol 1: Synthesis using DAST (Classic Method)
WARNING: DAST is thermally unstable and reacts violently with water. This procedure must be conducted by trained personnel in a well-ventilated chemical fume hood, behind a blast shield, with strict temperature control.
-
Materials & Reagents:
-
1-phenylpropan-2-one (1.00 g, 7.45 mmol)
-
Diethylaminosulfur trifluoride (DAST) (1.44 g, 1.15 mL, 8.94 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (DCM) (25 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice-water bath and dry ice-acetone bath
-
-
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-phenylpropan-2-one dissolved in 15 mL of anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Slowly add DAST dropwise via syringe over 15 minutes. Causality: The slow addition at low temperature is critical to control the initial exothermic reaction and prevent dangerous temperature spikes.[4]
-
After the addition is complete, remove the dry ice bath and allow the reaction to slowly warm to room temperature with stirring over 4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Very slowly and carefully quench the reaction by adding it to a vigorously stirred beaker of saturated aqueous NaHCO₃ (100 mL). CAUTION: Vigorous gas evolution (HF) will occur. Ensure adequate ventilation and quenching is done slowly.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Protocol 2: Synthesis using XtalFluor-E (Modern, Safer Method)
-
Materials & Reagents:
-
1-phenylpropan-2-one (1.00 g, 7.45 mmol)
-
XtalFluor-E® (2.12 g, 8.94 mmol, 1.2 equiv)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (2.39 g, 2.16 mL, 14.9 mmol, 2.0 equiv)
-
Anhydrous dichloromethane (DCM) (25 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add XtalFluor-E® and 15 mL of anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Add the Et₃N·3HF dropwise. Causality: Et₃N·3HF serves as the fluoride source and promoter, which is required to activate the XtalFluor-E for the deoxofluorination reaction.
-
Add a solution of 1-phenylpropan-2-one in 10 mL of anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench by pouring into a vigorously stirred solution of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water, then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 5. DAST - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1,1-Difluoropropan-2-yl)benzene
This guide provides essential safety and logistical information for the proper disposal of (1,1-Difluoropropan-2-yl)benzene. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in chemical principles and regulatory compliance. Our objective is to ensure that your operational protocols are not only safe and efficient but also environmentally responsible.
Hazard Identification and Chemical Profile
Understanding the intrinsic properties of this compound is the foundation of its safe management. This compound is a fluorinated aromatic hydrocarbon, a class of molecules known for its stability and potential for environmental persistence. The presence of both a benzene ring and strong carbon-fluorine (C-F) bonds dictates its handling and disposal requirements.
The benzene component suggests potential hazards such as flammability and toxicity, as benzene itself is a known carcinogen[1][2]. The difluoro- group contributes to the molecule's high thermal stability; the C-F bond is one of the strongest in organic chemistry, making the compound resistant to natural degradation[3][4].
| Property | Value / Information | Source |
| CAS Number | 57514-09-7 | [5][6] |
| Molecular Formula | C₉H₁₀F₂ | [5][6] |
| Molecular Weight | 156.17 g/mol | [5][6] |
| Classification | Halogenated Organic Solvent | [7][8] |
| Primary Hazards | Likely Flammable, Potential Irritant, Harmful. Assumed toxic due to the benzene moiety. | [1][2][9] |
| Persistence | High, due to the stability of the C-F bond. Not readily biodegradable. | [3][4][10] |
Regulatory Framework: The Generator's Responsibility
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, you are legally responsible for its management from "cradle to grave"—from the point of generation to its final, approved disposal[7][8].
This compound must be classified as a halogenated organic solvent waste . This classification is critical because it mandates a specific disposal pathway and expressly forbids mixing with non-halogenated waste streams[11][12][13]. Co-mingling these waste types can dramatically increase disposal costs and may disqualify the entire batch from certain treatment methods[7][13].
Core Disposal Protocol: Waste Segregation and Collection
The most critical phase of safe disposal occurs within the laboratory. Strict adherence to segregation and collection protocols prevents accidents and ensures regulatory compliance.
Step-by-Step Collection Procedure:
-
Select a Designated Waste Container:
-
Use a container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene, HDPE, if confirmed compatible). Check a chemical compatibility chart to ensure the container will not degrade.
-
The container must have a screw-top, leak-proof cap to prevent the release of volatile organic compounds (VOCs)[11].
-
Ensure the container is in good condition, free from cracks or defects[7].
-
-
Label the Container Before Use:
-
Accumulate Waste Safely:
-
All work with this compound and the addition of waste to the container should be performed inside a certified chemical fume hood to minimize inhalation exposure[15].
-
Keep the waste container closed at all times except when actively adding waste[11][13].
-
Store the container in a designated satellite accumulation area that is away from ignition sources, such as heat and open flames, and incompatible materials[9][15][16].
-
Approved Disposal Methodologies
Once collected, the waste must be transferred to a licensed hazardous waste disposal company. They will employ one of the following approved methods. Understanding these methods provides insight into why stringent in-lab procedures are necessary.
Primary Method: High-Temperature Incineration
High-temperature thermal treatment is the most effective and preferred method for the complete destruction of fluorinated organic compounds[17][18].
-
Mechanism: The process requires extremely high temperatures (often exceeding 1,400°C) and sufficient residence time to break the highly stable carbon-fluorine bonds[17]. This process mineralizes the compound, converting it into simpler, less harmful substances.
-
Critical Consideration: Acid Gas Scrubbing: The thermal decomposition of fluorinated compounds inevitably produces highly corrosive and toxic gases, principally hydrogen fluoride (HF) and carbonyl fluoride[19][20][21]. Therefore, it is imperative that disposal occurs in an incinerator equipped with specialized alkaline scrubbers to neutralize these acidic byproducts before they are released into the atmosphere[19][22].
Alternative Method: Hazardous Waste Landfill
Disposal in a specially permitted hazardous waste landfill is another compliant option, though it is a method of containment rather than destruction[18]. These landfills are engineered with multiple liners and leachate collection systems to prevent environmental contamination[18]. This method is generally considered less preferable than incineration because the chemical is not destroyed.
Prohibited Disposal Methods
-
Drain Disposal: Under no circumstances should this compound or any organic solvent be poured down the drain[8][11]. This is illegal and poses a significant threat to water systems and public health.
-
Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal[23].
Spill Management and Decontamination Protocol
Accidental spills must be managed immediately and correctly to mitigate exposure and environmental release.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's environmental health and safety (EHS) office.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemically resistant gloves (consult the glove manufacturer's compatibility chart for fluorinated aromatics)[15].
-
Control Ignition Sources: The compound is likely flammable. Extinguish all nearby flames and turn off spark-producing equipment[9][16][24].
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material, such as sand, vermiculite, or a commercial sorbent pad[24][25]. Do not use combustible materials like paper towels.
-
Collect and Package: Carefully sweep or scoop the absorbed material into a compatible, sealable container. Use non-sparking tools for this process[24][26].
-
Label as Hazardous Waste: Tightly seal the container and label it as "Hazardous Waste: Spill Debris containing this compound ".
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Arrange for Pickup: Contact your EHS office to arrange for the disposal of the spill debris.
Disposal Workflow and Decision Diagram
The following diagram outlines the critical decision-making process for managing waste streams containing this compound in the laboratory.
Caption: Waste Segregation and Collection Workflow.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The key principles are unambiguous:
-
Characterize: Understand the hazards associated with its fluorinated aromatic structure.
-
Segregate: Meticulously separate halogenated waste from all other waste streams.
-
Contain: Use properly labeled, sealed, and compatible containers.
-
Comply: Adhere to all institutional and regulatory requirements, ensuring disposal is handled by certified professionals equipped for high-temperature incineration with acid gas scrubbing capabilities.
By integrating these procedures into your standard laboratory operations, you build a culture of safety and ensure that your work advances science without compromising the well-being of your team or the environment.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
-
Kiel, G., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(19), 7933–7952. Available at: [Link]
-
Vargas, C., Song, B., & Häggblom, M. M. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(10), 4562–4567. Available at: [Link]
-
Key, B. D. (2023). Strategies for the Biodegradation of Polyfluorinated Compounds. International Journal of Molecular Sciences, 24(6), 5648. Available at: [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]
-
AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal. Available at: [Link]
-
ResearchGate. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Available at: [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of North Carolina. Available at: [Link]
-
Frömel, T., & Knepper, T. P. (2010). Biodegradation of fluorinated alkyl substances. Reviews of Environmental Contamination and Toxicology, 208, 161–177. Available at: [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
-
Oregon State University Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Available at: [Link]
-
Plastics Industry Association. (2018). Guide to the Safe Handling of Fluoropolymer Resins. Available at: [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Available at: [Link]
-
The Society of the Plastics Industry, Inc. (2001). Guide to the Safe Handling of Fluoropolymer Dispersions. Available at: [Link]
-
Chen, Y., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials, 496, 139322. Available at: [Link]
-
University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Available at: [Link]
-
Greenflow. (2024). How to Get Rid of Acidic Waste Safely and Responsibly. Available at: [Link]
-
Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324. Available at: [Link]
-
Chemistry For Everyone. (2025). How Do You Neutralize Hydrofluoric Acid? Available at: [Link]
-
ResearchGate. (n.d.). Thermal plasma decomposition of fluorinated greenhouse gases. Available at: [Link]
-
Airgas. (2022). Benzene Safety Data Sheet. Available at: [Link]
-
CSWAB. (2020). Thermal degradation of fluoropolymers. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%. Available at: [Link]
-
ResearchGate. (2019). The Research of Sulfuric Acidic Recycling of Aluminum Industry Fluorine-containing Waste Products. Available at: [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Available at: [Link]
-
ResearchGate. (n.d.). Abatement of fluorinated compounds in thermal plasma flow. Available at: [Link]
-
ARO. (n.d.). Chemical Compatibility Guide. Available at: [Link]
-
ARO. (n.d.). Chemical Compatibility Guide. Available at: [Link]
Sources
- 1. cpchem.com [cpchem.com]
- 2. media.bazan.co.il [media.bazan.co.il]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aceschem.com [aceschem.com]
- 6. CAS 57514-09-7 | this compound - Synblock [synblock.com]
- 7. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. esd.uga.edu [esd.uga.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. epa.gov [epa.gov]
- 18. mcfenvironmental.com [mcfenvironmental.com]
- 19. theic2.org [theic2.org]
- 20. cswab.org [cswab.org]
- 21. turi.org [turi.org]
- 22. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 23. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. airgas.com [airgas.com]
- 26. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Safe Handling of (1,1-Difluoropropan-2-yl)benzene
In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. (1,1-Difluoropropan-2-yl)benzene, a fluorinated aromatic hydrocarbon, represents a class of compounds with significant potential in medicinal chemistry. However, its unique structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Our objective is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: A Proactive Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive risk assessment must be conducted based on the known hazards of analogous compounds, namely fluorinated organic compounds and benzene derivatives.
Primary Hazards:
-
Inhalation: Vapors may cause respiratory tract irritation, dizziness, or even suffocation in high concentrations.[1] Prolonged exposure to benzene derivatives can lead to serious health issues.[2][3]
-
Skin and Eye Contact: Direct contact can cause irritation.[1][2][4] Some fluorinated compounds can be readily absorbed through the skin, potentially leading to systemic toxicity.[5]
-
Ingestion: May cause gastrointestinal irritation.[1]
-
Flammability: As a benzene derivative, this compound should be treated as flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][6]
-
Hazardous Decomposition: Combustion or reaction with incompatible materials may produce highly toxic and corrosive hydrogen fluoride gas, as well as carbon monoxide and carbon dioxide.[1][6]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Category | Potential Effects | Source Analogs |
| Acute Toxicity (Inhalation) | Respiratory irritation, dizziness, central nervous system depression.[1][7] | 1,2-Difluorobenzene, Benzene |
| Acute Toxicity (Dermal) | Skin irritation, potential for systemic toxicity.[1][5] | Fluorinated Organics, Benzene |
| Acute Toxicity (Oral) | Gastrointestinal irritation.[1] | 1,2-Difluorobenzene |
| Eye Irritation | May cause serious eye irritation.[1][2][4] | 1,2-Difluorobenzene, Benzene |
| Flammability | Highly flammable liquid and vapor.[2][6] | 1,3-Difluorobenzene, Benzene |
| Carcinogenicity | Benzene is a known human carcinogen.[2][3] | Benzene |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[8] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5]
-
Hand Protection: Given the potential for skin absorption and irritation, selecting the right gloves is critical.
-
Double Gloving: Wearing two pairs of gloves is highly recommended.[5]
-
Glove Material: Nitrile gloves are a common choice for handling many organic chemicals. However, for prolonged or high-volume work, a more robust glove material such as fluorinated rubber (Viton®) may be necessary.[9] Always consult the glove manufacturer's compatibility chart for the specific chemicals being used.
-
-
Body Protection: A flame-resistant lab coat is mandatory.[5] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, a properly fitted respirator with organic vapor cartridges may be required.[5][10]
Caption: Personal Protective Equipment (PPE) decision workflow.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is essential to minimize risks.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and verify its condition.
-
Have spill cleanup materials readily available.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[11]
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][12]
-
Store in a designated flammables cabinet.[9]
-
Ensure the container is clearly labeled with the chemical name and associated hazards.[12]
-
Store away from incompatible materials, such as strong oxidizing agents.[6][13]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
Waste Segregation and Collection:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), must be collected in a dedicated, clearly labeled, and compatible hazardous waste container.[5]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[5]
Disposal Methods:
-
Incineration: High-temperature incineration is a promising method for the complete destruction of fluorinated organic compounds.[14] However, this must be performed in a licensed hazardous waste disposal facility equipped to handle such materials to prevent the release of harmful byproducts.
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is an option, but it contains the substance rather than destroying it.[14]
-
Consult Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste.[6]
Caption: Step-by-step waste disposal plan.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[5]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.[5]
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- ECHEMI. (n.d.). 1,1-Difluoropropane SDS, 430-61-5 Safety Data Sheets.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- BP. (n.d.). Benzene Policy.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023, October 4). Safety Data Sheet.
- University of California. (n.d.). Benzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Difluorobenzene, 98%.
- Concawe. (2013, August). Safety Data Sheet: Benzene.
- Carleton University. (n.d.). Benzene – Lab-Specific Standard Operating Procedure.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%.
- YPF Quimica. (n.d.). Benzene - Hazard Identification.
- University of New Mexico. (n.d.). Standard Operating Procedure for Using Benzene.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. media.bazan.co.il [media.bazan.co.il]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. quimica.ypf.com [quimica.ypf.com]
- 8. echemi.com [echemi.com]
- 9. purdue.edu [purdue.edu]
- 10. bp.com [bp.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. carleton.ca [carleton.ca]
- 13. fishersci.com [fishersci.com]
- 14. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
